molecular formula C15H21NO B8278608 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Cat. No.: B8278608
M. Wt: 231.33 g/mol
InChI Key: PDWOFRYRKMPEFZ-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[4.4]nonan-4-ol is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-benzyl-2-azaspiro[4.4]nonan-4-ol

InChI

InChI=1S/C15H21NO/c17-14-11-16(10-13-6-2-1-3-7-13)12-15(14)8-4-5-9-15/h1-3,6-7,14,17H,4-5,8-12H2

InChI Key

PDWOFRYRKMPEFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CN(CC2O)CC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 2-Benzyl-2-azaspiro[4.4]nonan-4-ol , structured for researchers and drug development professionals.

A Privileged Spirocyclic Scaffold for Medicinal Chemistry

Executive Summary

In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic systems to three-dimensional (


-rich) scaffolds. This compound  represents a high-value intermediate in this domain. As a derivative of the 2-azaspiro[4.4]nonane system, it offers a rigid bicyclic framework that orients pharmacophores in specific vectors, enhancing selectivity and metabolic stability compared to flexible piperidine or pyrrolidine analogs.

This guide details the structural properties, synthetic pathways, and medicinal utility of this compound, specifically focusing on its role as a precursor for JAK kinase inhibitors and conformationally constrained peptides.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is a spirocyclic amine protected by a benzyl group, featuring a secondary alcohol at the C4 position. The spiro[4.4]nonane skeleton consists of two cyclopentyl rings sharing a single carbon atom (C5).

PropertyData
IUPAC Name This compound
Common Name

-Benzyl-4-hydroxy-2-azaspiro[4.4]nonane
CAS Number 1781297-17-3 (Base amine analog); 1480538-26-8 (Carboxylic acid analog context)
Molecular Formula

Molecular Weight 231.34 g/mol
Chirality Chiral centers at C4 (alcohol) and C5 (spiro junction, if substituted unsymmetrically)
Predicted LogP ~2.3 - 2.8 (Lipophilic due to benzyl group)
H-Bond Donors/Acceptors 1 Donor (-OH), 2 Acceptors (N, O)
Solubility Soluble in DCM, MeOH, THF, DMSO; Insoluble in water

Structural Insight: The spiro-fusion at C5 creates a quaternary center that rigidly locks the conformation of the two rings. The hydroxyl group at C4 provides a handle for further functionalization (e.g., etherification, oxidation to ketone, or conversion to a leaving group for


 displacement), while the benzyl group serves as a robust protecting group for the nitrogen, removable via hydrogenolysis.
Synthetic Pathways[6][10][11]

The synthesis of this compound generally proceeds through the construction of the spiro-ring system followed by functional group manipulation. The most authoritative route involves a Dieckmann Condensation or a Radical Cyclization strategy.

Pathway A: The Dieckmann/Cyclization Route (Patent Grounded)

This method, referenced in patent literature (e.g., EP 3312164 B1), builds the spiro-pyrrolidine ring onto a pre-existing cyclopentane ring.

  • Precursor Assembly: Reaction of cyclopentanecarboxylic acid derivatives to form

    
    -benzyl-1-(2-bromoacetyl)cyclopentanecarboxamide .
    
  • Spiro-Cyclization: Treatment with a base (NaH) in DMF induces intramolecular cyclization to form the 2-benzyl-2-azaspiro[4.4]nonane-1,4-dione .

  • Reduction:

    • To Amine: Strong reduction (LiAlH4) removes the carbonyls.

    • To Alcohol (Target): Controlled reduction (e.g., NaBH4 or catalytic hydrogenation) of the 2-benzyl-2-azaspiro[4.4]nonan-4-one intermediate yields the 4-ol.

Pathway B: Radical Bicyclization

A more modern approach involves the domino radical cyclization of


-benzyl oxime ethers. This method is valuable for generating specific diastereomers.
  • Reagents:

    
    , AIBN.[1]
    
  • Mechanism: Formation and capture of alkoxyaminyl radicals to close the pyrrolidine ring onto the cyclopentane core.

Visualization: Synthetic Logic

SynthesisPath Start Cyclopentanecarboxylic Acid Derivative Inter1 N-benzyl-1-(2-bromoacetyl) cyclopentanecarboxamide Start->Inter1 Amide Formation Dione 2-benzyl-2-azaspiro[4.4] nonane-1,4-dione Inter1->Dione NaH, DMF (Cyclization) Ketone 2-benzyl-2-azaspiro[4.4] nonan-4-one Dione->Ketone Partial Reduction (Selectivity Control) Product 2-Benzyl-2-azaspiro[4.4] nonan-4-ol Ketone->Product NaBH4 (Stereoselective Reduction) Oxime O-benzyl oxime ether Oxime->Product Radical Cyclization (Bu3SnH, AIBN)

Figure 1: Synthetic pathways to this compound showing the classical ionic route (solid) and radical route (dashed).

Experimental Protocols

Safety Note: All procedures involve hazardous chemicals (NaH, LiAlH4, Benzyl bromide). Perform in a fume hood with appropriate PPE.

Protocol 1: Synthesis of the Spiro-Dione Intermediate

Objective: Create the spiro-core via intramolecular alkylation.

  • Setup: Flame-dry a 1L round-bottom flask under

    
     atmosphere.
    
  • Reagent Prep: Suspend NaH (60% in mineral oil, 1.2 eq) in anhydrous DMF. Cool to 0°C.

  • Addition: Dropwise add a solution of

    
    -benzyl-1-(2-bromoacetyl)cyclopentanecarboxamide  (1.0 eq) in DMF over 30 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir overnight. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Quench carefully with ice water. Extract with EtOAc (3x).[2] Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (SiO2) to yield 2-benzyl-2-azaspiro[4.4]nonane-1,4-dione .

Protocol 2: Reduction to this compound

Objective: Stereoselective reduction of the ketone functionality.

  • Dissolution: Dissolve the spiro-ketone (or dione if selective reduction is optimized) in MeOH (0.1 M).

  • Reduction: Add NaBH4 (1.5 eq) portion-wise at 0°C.

  • Stirring: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Evaporate MeOH. Extract aqueous residue with DCM.

  • Isolation: Dry and concentrate to yield the crude alcohol. The product typically appears as a viscous yellow oil or low-melting solid.

Medicinal Chemistry Applications

The 2-azaspiro[4.4]nonane scaffold is a "privileged structure" capable of displaying substituents in a non-planar fashion, which is critical for:

  • Kinase Inhibition (JAK Pathway):

    • Patent EP 3312164 B1 identifies this scaffold as a core component in inhibitors of Janus Kinases (JAK). The spiro-system positions the inhibitor within the ATP-binding pocket with high specificity, reducing off-target effects common in flat aromatic inhibitors.

    • Mechanism:[3][4] The C4-hydroxyl group often serves as a linkage point or is replaced by an amine to interact with the hinge region of the kinase.

  • GPCR Ligands:

    • Spirocyclic amines are bioisosteres for piperidines in muscarinic and opioid receptor ligands. The rigidity reduces the entropic penalty of binding.

  • Peptide Mimetics:

    • Incorporation of the spiro-amino acid derived from this alcohol (via oxidation to acid) into peptides induces

      
      -turn conformations, stabilizing the peptide against proteolysis.
      
Biological Relevance Map

BioMap Core 2-Benzyl-2-azaspiro[4.4] nonan-4-ol JAK JAK Kinase Inhibitors (Autoimmune/Oncology) Core->JAK GPCR GPCR Modulators (Pain/Neurology) Core->GPCR Peptide Beta-Turn Mimetics (Peptide Stability) Core->Peptide Conf Conformational Rigidity JAK->Conf Vector 3D Vector Orientation GPCR->Vector

Figure 2: Application landscape of the spiro[4.4]nonane scaffold in drug discovery.

References
  • European Patent Office. (2018). Substituted Heteroaryl Compounds and Methods of Use (EP 3312164 B1). Retrieved from

  • BenchChem. (2025).[5] Application Notes: Synthesis of 2-Azaspiro[4.4]nonane Derivatives. Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: 2-Azaspiro[4.4]nonane.[7][8][5][2][9] National Library of Medicine. Retrieved from

  • ACS Omega. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. American Chemical Society.[1] Retrieved from

  • ChemScene. (2025). Product Data: 2-Azaspiro[4.4]nonane-4-carboxylic acid.[8][9] Retrieved from

Sources

An In-depth Technical Guide to 2-Benzyl-2-azaspiro[4.4]nonan-4-ol and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 2-azaspiro[4.4]nonane scaffold, a crucial heterocyclic motif in medicinal chemistry, and outlines a detailed synthetic pathway to the specific derivative, 2-Benzyl-2-azaspiro[4.4]nonan-4-ol. Due to the limited availability of direct literature on this specific compound, this document focuses on the synthesis of the core structure and proposes a logical, multi-step synthesis for the target molecule based on established organic chemistry principles.

The 2-Azaspiro[4.4]nonane Scaffold: A Privileged Structure

The 2-azaspiro[4.4]nonane ring system is a spirocyclic amine containing a pyrrolidine ring fused to a cyclopentane ring at a shared carbon atom. This structural motif is of significant interest in drug discovery as it provides a rigid, three-dimensional framework that can be functionalized to interact with biological targets. The constrained conformation of spirocyclic systems can lead to enhanced binding affinity and selectivity for proteins, making them attractive scaffolds for the development of novel therapeutics. The 1-azaspiro[4.4]nonane core, a close analog, is found in a variety of bioactive natural products, including the Cephalotaxus alkaloids known for their potent antiproliferative activities.

Chemical Identifiers of the Core Scaffold and Related Compounds

While a specific CAS number for this compound is not readily found in major chemical databases, the identifiers for the parent scaffold and key intermediates are well-documented.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Azaspiro[4.4]nonane175-94-0C₈H₁₅N125.21
2-Azaspiro[4.4]nonane-1,3-dione1124-95-4C₈H₁₁NO₂153.18
2-Azaspiro[4.4]nonan-3-one75751-72-3C₈H₁₃NO139.19

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, beginning with the construction of the 2-azaspiro[4.4]nonane core, followed by N-benzylation and subsequent functional group manipulations.

Synthesis of the 2-Azaspiro[4.4]nonane Core

A plausible route to the 2-azaspiro[4.4]nonane scaffold starts from the readily available cyclopentanone.[1] This method involves the formation of a spiro-intermediate, which is then subjected to hydrolysis, decarboxylation, and reductive cyclization.

Experimental Protocol:

  • Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)

    • In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow for product precipitation.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid

    • Suspend the dried product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for 8-12 hours until gas evolution ceases.

    • Cool the reaction mixture in an ice bath to induce precipitation of the diacid.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.

  • Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane

    • Caution: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. Handle with extreme care in an inert atmosphere.

    • To a suspension of LAH (a sufficient excess to reduce both carboxylic acids and the intermediate amide) in anhydrous tetrahydrofuran (THF) in a flask equipped with a dropping funnel and reflux condenser, slowly add a solution of 2,2-Cyclopentanediacetic acid in anhydrous THF.

    • After the addition is complete, reflux the mixture for 12-18 hours.

    • Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Azaspiro[4.4]nonane.

    • Purify the crude product by distillation under reduced pressure.

Workflow for the Synthesis of 2-Azaspiro[4.4]nonane:

Synthesis of 2-Azaspiro[4.4]nonane start Cyclopentanone step1 Cyclopentylidene-bis(2-cyanoacetamide) start->step1 Cyanoacetamide, Piperidine, EtOH step2 2,2-Cyclopentanediacetic acid step1->step2 H2SO4, H2O, Heat end 2-Azaspiro[4.4]nonane step2->end 1. LAH, THF 2. Workup

Caption: Synthesis of the 2-Azaspiro[4.4]nonane core.

N-Benzylation of 2-Azaspiro[4.4]nonane

The introduction of the benzyl group onto the secondary amine of the 2-azaspiro[4.4]nonane core can be achieved through standard N-alkylation methods.[2]

Experimental Protocol:

  • Dissolve 2-Azaspiro[4.4]nonane (1.0 eq) and a suitable base, such as potassium carbonate (1.5 eq), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (50-60 °C) until completion, as monitored by TLC.

  • Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude 2-Benzyl-2-azaspiro[4.4]nonane by column chromatography on silica gel.

Alternative Reductive Amination:

An alternative method is reductive amination, which involves the reaction of 2-Azaspiro[4.4]nonane with benzaldehyde to form an iminium ion, which is then reduced in situ.[2]

  • Dissolve 2-Azaspiro[4.4]nonane (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture.

  • Stir the reaction at room temperature for several hours until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Synthesis of 2-Benzyl-2-azaspiro[4.4]nonan-4-one

A plausible route to the ketone precursor involves the synthesis of a suitable dicarboxylic acid ester followed by a Dieckmann condensation to form the five-membered ring containing the ketone.

Stereoselective Reduction of 2-Benzyl-2-azaspiro[4.4]nonan-4-one to this compound

The final step is the reduction of the ketone to the desired alcohol. The stereochemical outcome of this reduction is crucial and can often be controlled by the choice of reducing agent and reaction conditions.

Thermodynamic vs. Kinetic Control:

  • Thermodynamic Control: To obtain the more thermodynamically stable alcohol (often the equatorial alcohol in a six-membered ring, with similar principles applying to five-membered rings), a dissolving metal reduction or a method that allows for equilibration can be used. A simple and efficient method for the highly stereoselective reduction of cyclic ketones to the most thermodynamically stable alcohols involves using lithium dispersion and a hydrated transition metal salt like FeCl₂·4H₂O or CuCl₂·2H₂O in THF at room temperature.[3][4]

  • Kinetic Control: For the formation of the less stable alcohol (often the axial alcohol), sterically hindered hydride reagents are typically employed, which approach the carbonyl from the less hindered face. Examples include L-Selectride® or K-Selectride®.

General Protocol for Reduction (Thermodynamic Product): [3]

  • In a flame-dried flask under an inert atmosphere, add a dispersion of lithium metal to anhydrous THF.

  • Add the hydrated transition metal salt (e.g., FeCl₂·4H₂O).

  • Add a solution of 2-Benzyl-2-azaspiro[4.4]nonan-4-one in THF to the mixture.

  • Stir at room temperature, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography.

Proposed Overall Synthetic Pathway:

Overall Synthesis of this compound start 2-Azaspiro[4.4]nonane step1 2-Benzyl-2-azaspiro[4.4]nonane start->step1 Benzyl Bromide, K2CO3 step2 Suitable Precursor step1->step2 Functionalization step3 2-Benzyl-2-azaspiro[4.4]nonan-4-one step2->step3 Cyclization end This compound step3->end Reduction (e.g., Li, FeCl2·4H2O)

Caption: Proposed pathway to this compound.

Potential Applications and Future Directions

The this compound, with its defined stereochemistry and functional groups, represents a valuable building block for further chemical elaboration. The hydroxyl group can serve as a handle for the introduction of various functionalities, and the benzyl group can be removed under hydrogenolysis conditions if a free secondary amine is desired for subsequent reactions. This scaffold holds potential for the development of novel central nervous system agents, antiviral compounds, and other therapeutic agents. Further research into the biological activity of this and related compounds is warranted.

References

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. [Link]

  • BenchChem. (2025). Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
  • Brown, H. C., & Krishnamurthy, S. (1974). Selective reductions. XX. Stereochemistry of the reduction of cyclic, bicyclic, and polycyclic ketones by dialkylboranes. Simple, convenient procedure for the reduction of ketones to the corresponding alcohols with exceptionally high steric control. The Journal of Organic Chemistry, 39(12), 1631–1635. [Link]

  • PubMed. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Journal of Organic Chemistry, 80(16), 8134-41. [Link]

  • Kariv, E., & Cohen, B. J. (1971). Stereoselective electrochemical reduction of cyclic ketones. Journal of the Chemical Society D: Chemical Communications, (10), 545-546. [Link]

  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129. [Link]

Sources

The Azaspiro[4.4]nonane Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacological properties is perpetual. Among the myriad of heterocyclic systems, the azaspiro[4.4]nonane scaffold has emerged as a "privileged structure."[1][2] Its inherent three-dimensionality, a departure from the often flat and rigid aromatic systems, provides a unique topographical presentation for interaction with biological targets. This spirocyclic framework, consisting of two five-membered rings sharing a single carbon atom, with at least one ring containing a nitrogen atom, offers a rigid yet versatile core that can enhance target selectivity and improve pharmacokinetic profiles.[1][2]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the medicinal chemistry applications of the azaspiro[4.4]nonane core. We will delve into the synthetic strategies for accessing this scaffold, explore its diverse therapeutic applications with a focus on the causality behind experimental choices, and present detailed protocols and quantitative data to inform and empower future drug discovery efforts.

Synthetic Strategies: Constructing the Azaspiro[4.4]nonane Core

The efficient synthesis of the azaspiro[4.4]nonane skeleton is paramount for its exploration in drug discovery. Several elegant strategies have been developed, broadly categorized into two main approaches: the formation of a cyclopentane ring onto a pre-existing pyrrolidine derivative, or the construction of a pyrrolidine ring onto a cyclopentane precursor.[3] More contemporary methods, such as domino reactions, have further streamlined access to this valuable scaffold.

Domino Radical Bicyclization

A powerful one-pot approach for the synthesis of 1-azaspiro[4.4]nonane derivatives involves a domino radical bicyclization.[4][5] This method utilizes O-benzyl oxime ethers bearing an alkenyl moiety. The reaction is typically initiated by a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et3B) and promoted by a tin hydride reagent.[4][5]

The causality behind this approach lies in the sequential formation of multiple bonds in a single synthetic operation, which significantly improves efficiency. The choice of radical initiator can influence reaction conditions, with Et3B allowing for milder, room temperature reactions.[4]

Experimental Protocol: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis [5]

  • Starting Material Preparation: Synthesize the requisite O-benzyl oxime ether with an appended alkenyl chain from the corresponding ketone.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the oxime ether substrate in a suitable solvent such as cyclohexane.

  • Reagent Addition: Add tributyltin hydride (Bu3SnH) and the radical initiator (AIBN or Et3B) to the solution.

  • Reaction Conditions:

    • If using AIBN, reflux the reaction mixture for 6-8 hours.

    • If using Et3B, maintain the reaction at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 1-azaspiro[4.4]nonane derivative.

Phosphine-Catalyzed [3+2] Cycloaddition

For the synthesis of 2-azaspiro[4.4]nonan-1-ones, a phosphine-catalyzed [3+2] cycloaddition has proven effective. This reaction involves the cycloaddition of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives. The choice of phosphine catalyst can influence the stereochemical outcome of the reaction.

Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition

  • Reactant Preparation: Prepare the 2-methylene γ-lactam and the ylide precursor from commercially available starting materials.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 2-methylene γ-lactam and the ylide precursor in a suitable solvent (e.g., benzene).

  • Catalyst Addition: Add a catalytic amount of a phosphine, such as tributylphosphine (Bu3P).

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify the resulting spiro-heterocyclic product by column chromatography.

G cluster_synthesis Synthetic Approaches to Azaspiro[4.4]nonane Core Start Precursors Domino Domino Radical Bicyclization Start->Domino O-benzyl oxime ethers Phosphine Phosphine-Catalyzed [3+2] Cycloaddition Start->Phosphine 2-methylene γ-lactams End Azaspiro[4.4]nonane Scaffold Domino->End Phosphine->End

Caption: Key synthetic strategies for the azaspiro[4.e4]nonane scaffold.

Therapeutic Applications of Azaspiro[4.4]nonane Scaffolds

The unique structural features of the azaspiro[4.4]nonane core have been exploited in the development of therapeutic agents across various disease areas. The position of the nitrogen atom within the spirocyclic system plays a critical role in determining the pharmacological profile of the resulting derivatives.[1]

Central Nervous System (CNS) Disorders

The conformational rigidity of the azaspiro[4.4]nonane scaffold makes it an excellent platform for the design of ligands for CNS targets, where precise spatial orientation of pharmacophoric elements is often crucial for activity and selectivity.

Derivatives of 1-azaspiro[4.4]nonane have been investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs).[4] These ligand-gated ion channels are implicated in a variety of neurological processes, and their modulation holds promise for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.[4][6] The rigid azaspiro[4.4]nonane core can mimic the conformation of acetylcholine, the endogenous ligand for these receptors.

N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have demonstrated significant anticonvulsant activity in preclinical models.[1] The proposed mechanism of action involves the modulation of GABA(A) receptors, the primary inhibitory neurotransmitter receptors in the CNS.[1]

Structure-Activity Relationship (SAR) Insights for Anticonvulsant Activity:

  • The size of the cycloalkyl ring is crucial, with the 2-azaspiro[4.4]nonane (cyclopentyl) system generally showing greater potency than the corresponding 2-azaspiro[4.5]decane (cyclohexyl) derivatives.

  • The nature and position of substituents on the N-phenylamino moiety significantly influence activity. For example, a methyl group at the para-position or a trifluoromethyl group at the ortho-position of the phenyl ring have been shown to be beneficial for anticonvulsant efficacy.[6]

Compound IDR Group (on phenylamino)Anticonvulsant Activity (MES test)Neurotoxicity (Rota-rod test)
V 4-CH3ActiveNot specified
VI 2-CF3ActiveNot specified

Data compiled from reference[6].

Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Test) [1]

  • Animal Model: Use adult male albino mice.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: After a specific time (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus via corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: Determine the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic extension.

Anticancer Agents

The 1-azaspiro[4.4]nonane core is a key structural motif in the Cephalotaxus alkaloids, a class of natural products with potent antiproliferative effects.[1][4]

Homoharringtonine, an ester derivative of cephalotaxine, is an approved therapeutic for chronic myeloid leukemia (CML).[1][4] Its mechanism of action involves the inhibition of protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Mechanism of Action of Homoharringtonine:

  • Binding to the Ribosome: HHT binds to the A-site of the ribosome.

  • Inhibition of Protein Elongation: This binding prevents the initial elongation step of protein synthesis.

  • Depletion of Short-Lived Proteins: The inhibition of protein synthesis leads to the rapid depletion of proteins with short half-lives, including those crucial for cancer cell survival and proliferation (e.g., c-Myc, Mcl-1).

  • Induction of Apoptosis: The loss of these pro-survival proteins triggers the apoptotic cascade, leading to cancer cell death.

HHT Homoharringtonine (1-Azaspiro[4.4]nonane derivative) Ribosome Ribosome (A-site) HHT->Ribosome Binds to Protein_Synthesis Protein Synthesis Elongation Ribosome->Protein_Synthesis Inhibits Pro_Survival_Proteins Depletion of Pro-Survival Proteins (e.g., c-Myc, Mcl-1) Protein_Synthesis->Pro_Survival_Proteins Leads to Apoptosis Apoptosis Pro_Survival_Proteins->Apoptosis Induces

Caption: Mechanism of action of Homoharringtonine.

Antimicrobial Agents

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have shown promising antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. While the exact mechanism of action is still under investigation, it is hypothesized that these compounds may interfere with essential bacterial cellular processes. The SAR studies in related antimicrobial heterocyclic compounds suggest that lipophilicity and the presence of specific electronegative substituents can be key determinants of antibacterial potency.[7]

Pharmacokinetics and ADME/Tox Considerations

A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicity profile. The incorporation of a spirocyclic scaffold like azaspiro[4.4]nonane can favorably impact these properties. The increased three-dimensionality and higher fraction of sp3-hybridized carbons compared to flat aromatic systems can lead to:

  • Improved Solubility: The non-planar structure can disrupt crystal lattice packing, leading to better aqueous solubility.

  • Reduced Lipophilicity: This can result in a more favorable ADME profile and reduced off-target effects.

  • Enhanced Metabolic Stability: The rigid core can be less susceptible to metabolic degradation.

While specific ADME/Tox data for a wide range of azaspiro[4.4]nonane derivatives is not extensively published, in silico tools and early in vitro assays are invaluable for predicting these properties and guiding lead optimization.[8][9][10]

Conclusion and Future Perspectives

The azaspiro[4.4]nonane scaffold has firmly established itself as a valuable and versatile core in medicinal chemistry. Its unique three-dimensional architecture provides a fertile ground for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The successful application of this scaffold in CNS disorders and oncology, exemplified by potent nAChR agonists, anticonvulsants, and the approved anticancer drug homoharringtonine, underscores its therapeutic potential.

Future research in this area should focus on:

  • Expansion of Chemical Space: The development of novel and efficient synthetic methodologies to access a wider diversity of substituted azaspiro[4.4]nonane derivatives.

  • Exploration of New Biological Targets: Investigating the potential of this scaffold against a broader range of therapeutic targets, including those for neurodegenerative and infectious diseases.

  • In-depth ADME/Tox Profiling: Systematic evaluation of the pharmacokinetic and toxicological properties of promising azaspiro[4.4]nonane-based compounds to accelerate their translation into clinical candidates.

By leveraging the unique attributes of the azaspiro[4.4]nonane core and integrating modern drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Bioorganic & Medicinal Chemistry, 14(5), 1485-1491. [Link]

  • BenchChem. (2025). A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane Scaffolds.
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025, May 10). ResearchGate. [Link]

  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21543–21553. [Link]

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
  • Rosse, G. (2024). Azaspirooctane-carboxylates as Novel Activators/Modulators of M4 for the Treatment of Alzheimer's Disease and Parkinson's Disease. ACS Medicinal Chemistry Letters, 15(11), 1830–1831. [Link]

  • Koyama, J., Morita, I., Kobayashi, N., Osakai, T., Usuki, Y., & Taniguchi, M. (2005). Structure-activity relations of azafluorenone and azaanthraquinone as antimicrobial compounds. Bioorganic & Medicinal Chemistry Letters, 15(4), 1079–1082. [Link]

  • Tietze, L. F., & Kos-Woloszyn, M. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 2004(11), 1689–1706. [Link]

  • PubChem. (n.d.). 1-Azaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]

  • Quantitative Structure–Activity Relationships of Antimicrobial Compounds. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Waleron, K., & Szymański, P. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5824. [Link]

  • Al-Warhi, T., Rizk, O., Sabour, R., El-Tanani, M., & El-Agrody, A. M. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6847. [Link]

  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21543–21553. [Link]

  • IN SILICO ADME AND TOXICITY STUDIES OF DERIVATIVE PHTHALIMIDE COMPOUNDS AS NON-NUCLEOSIDE HIV-1 REVERSE TRANSCRIPTASE INHIBITOR. (n.d.). Retrieved February 20, 2024, from [Link]

  • O'Shea, J. P., & Jones, S. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

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Thermodynamic Stability of Spirocyclic Amino Alcohols: A Technical Guide to Conformational Dynamics and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of innovative chemical space is a critical step in the early phases of drug discovery. Spirocyclic scaffolds are increasingly recognized as an exceptional tool in drug design, allowing the fine-tuning of a molecule's conformational and physicochemical properties while increasing three-dimensionality to escape "flatland"1[1]. Among these, spirocyclic amino alcohols (SAAs) represent a highly privileged class of bioisosteres.

As a Senior Application Scientist, understanding the thermodynamic stability of SAAs is paramount. This stability is not a static property but a dynamic equilibrium governed by ring strain, cross-hyperconjugation, and intramolecular hydrogen bonding. This whitepaper dissects the thermodynamic drivers of SAA stability, provides quantitative benchmarks, and establishes causality-driven, self-validating experimental protocols for their synthesis and conformational analysis.

The Mechanistic Basis of Thermodynamic Stability

The thermodynamic stability of an SAA is dictated by the interplay between the structural rigidity of the spiro-fused rings and the electronic interactions between the vicinal or transannular amino and hydroxyl groups.

Ring Strain and Spiro-Conjugation

Unlike fused bicyclic systems, spirocycles share a single quaternary carbon atom. This geometry forces the two rings into orthogonal planes, introducing inherent torsional and angle strain. However, this strain is often offset by spiro-conjugation—the overlap of p-orbitals across the spiro center—which lowers the overall energy of the system and expands the HOMO-LUMO gap, rendering the scaffold highly resistant to spontaneous oxidation or reduction.

Intramolecular Hydrogen Bonding and Conformational Equilibria

The defining feature of an SAA is the presence of both a hydrogen bond donor/acceptor (-OH) and a basic amine (-NH2, -NHR). In non-polar environments (e.g., the lipid bilayer), SAAs predominantly exist in a "closed" conformation, stabilized by an intramolecular N···H-O hydrogen bond. This enthalpic gain (


) overcomes the entropic penalty (

) of restricting the molecule's rotational degrees of freedom. Equatorial substituents on the spiro-ring can induce conformational shifts, fundamentally altering the Gibbs free energy of the system and shifting the equilibrium between open, semi-open, and closed states2[2].

G Core Spirocyclic Amino Alcohol (Open/Closed Conformations) Hbond Intramolecular H-Bonding (N···H-O) Core->Hbond Stabilizes Closed Form Strain Ring Strain & Spiro-Conjugation Core->Strain Dictates Scaffold Rigidity Solvent Solvent Interactions (Dielectric Shielding) Core->Solvent Competes with H-bonds Stability Thermodynamic Stability (ΔG, ΔH, ΔS) Hbond->Stability -ΔH (Enthalpic Gain) Strain->Stability +ΔH (Enthalpic Penalty) Solvent->Stability +ΔS (Entropic Shift)

Logical relationships governing the thermodynamic stability of SAAs.

Quantitative Thermodynamic Parameters

To rationally design SAAs, empirical and computational thermodynamic data must be synthesized. The table below summarizes the typical quantitative parameters defining the stability of these scaffolds.

Thermodynamic ParameterTypical Range / ValueMechanistic Implication
Gibbs Free Energy (

)
-1.5 to -3.2 kcal/molFavors the closed, intramolecularly H-bonded conformation in low-dielectric media.
HOMO-LUMO Gap 5.5 - 7.0 eVIndicates high thermodynamic stability and resistance to spontaneous redox degradation.
Ring Strain Energy (Spiro center) 12 - 25 kcal/molVaries based on ring sizes (e.g., 3,3-spiro vs. 5,5-spiro); higher strain increases kinetic reactivity.
N···H-O Hydrogen Bond Length 1.8 - 2.1 ÅStrong hydrogen bonding restricts rotational degrees of freedom, decreasing entropy (

).
Activation Energy (

) for Epoxide Opening
18 - 22 kcal/molRequires Lewis acid catalysis to proceed at ambient temperatures without degrading the spiro core.

Synthesis and Isolation: A Causality-Driven Approach

The direct synthesis of amino alcohols via the aminolysis of epoxides is a highly atom-economical approach3[3]. However, when constructing complex SAAs with a 9-oxabicyclo[3.3.1]nonane or cyclooctane core, the stereochemistry of the spirocyclic bis(oxirane) precursor dictates the thermodynamic feasibility of the reaction cascade4[4].

Workflow Step1 Spirocyclic Bis(oxirane) Precursor Step2 Lewis Acid Activation (LiClO4) Step1->Step2 Step3 Nucleophilic Attack (Amine) Step2->Step3 Step4 Regioselective Ring-Opening Step3->Step4 Step5 Intramolecular Cyclization (Domino Process) Step4->Step5 Trans-isomer Product Stable Spirocyclic Amino Alcohol Step4->Product Cis-isomer (Diol) Step5->Product

Domino synthesis workflow of SAAs via bis(oxirane) ring-opening.

Protocol: Lewis Acid-Mediated Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)

Causality: Epoxide rings are thermodynamically stable under neutral conditions. To facilitate aminolysis without applying harsh thermal conditions (which could trigger unwanted retro-aldol or degradation pathways), a Lewis acid like Lithium Perchlorate (


) is utilized. The 

ion coordinates to the epoxide oxygen, polarizing the C-O bond and lowering the LUMO energy. This allows the primary or secondary amine to execute an

-like nucleophilic attack at ambient or mildly elevated temperatures. Crucially, only the trans-diastereomer of the bis(oxirane) achieves the correct stereoelectronic alignment to undergo a subsequent intramolecular cyclization (domino process) to form the bridged SAA. The cis-isomer is geometrically restricted and yields a symmetric diaminodiol instead4[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the trans-spirocyclic bis(oxirane) in anhydrous acetonitrile under an inert argon atmosphere.

  • Activation: Add 2.0 equivalents of anhydrous

    
    . Stir for 15 minutes at room temperature to allow complete Lewis acid-base coordination.
    
  • Nucleophilic Addition: Introduce 1.2 equivalents of the target aliphatic or aromatic amine dropwise.

  • Domino Cyclization: Heat the mixture to 60°C for 5-10 hours. The initial ring-opening generates an alkoxide intermediate, which immediately attacks the adjacent activated oxirane ring due to the favorable trans spatial arrangement.

  • Quench and Extract: Cool to room temperature, quench with saturated aqueous

    
    , and extract with ethyl acetate. Dry over 
    
    
    
    and concentrate in vacuo.

Self-Validating System Checkpoint: To ensure the system is self-validating, split the reaction batch at Step 3 and subject one half to a highly sterically demanding secondary amine (e.g., diisopropylamine). If the domino cyclization stalls at the mono-opened intermediate—verifiable via LC-MS showing the exact mass of the intermediate without the subsequent loss of water/cyclization—it confirms that the reaction trajectory is strictly governed by the steric bulk and stereoelectronic alignment dictated by the trans-oxirane geometry, rather than an artifact of thermal degradation.

Conformational Analysis Protocol

To empirically prove the thermodynamic stability and the existence of the intramolecular hydrogen bond in the synthesized SAA, a rigorous conformational analysis must be conducted.

Protocol: Variable-Temperature NMR (VT-NMR) and DFT Validation

Causality: At room temperature (298 K), the rapid thermodynamic exchange between the "open" (solvent-exposed) and "closed" (H-bonded) conformations of the SAA occurs faster than the NMR timescale, resulting in a single, time-averaged chemical shift for the hydroxyl and amine protons. By lowering the temperature, the thermal energy drops below the activation barrier for interconversion, "freezing" the conformers and allowing distinct observation of the open and closed states.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the purified SAA in 0.5 mL of a non-polar, aprotic deuterated solvent (e.g., Toluene-

    
     or 
    
    
    
    ) to prevent competitive intermolecular solvent hydrogen bonding.
  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. Note the broad, averaged peak corresponding to the -OH / -NH protons.

  • Cooling Gradient: Lower the probe temperature in 10 K decrements down to 200 K, acquiring a spectrum at each interval.

  • Decoalescence Observation: Identify the coalescence temperature (

    
    ) where the averaged peak splits into distinct signals representing the separate conformers.
    
  • Thermodynamic Extraction: Use the Eyring equation to calculate the activation free energy (

    
    ) of the conformational exchange based on 
    
    
    
    and the peak separation (
    
    
    ).

Self-Validating System Checkpoint: To validate that the observed equilibrium is strictly intramolecular, perform a concentration-dependency check. Dilute the NMR sample by a factor of 10 and re-run the spectrum at 200 K. If the chemical shift of the hydroxyl proton remains constant, the hydrogen bonding is definitively intramolecular (concentration-independent). If the shift moves upfield upon dilution, intermolecular interactions were occurring, invalidating the assumption of a purely internal open/closed thermodynamic equilibrium.

Conclusion

The thermodynamic stability of spirocyclic amino alcohols is a delicate balance of structural strain and electronic stabilization. By leveraging Lewis acid-mediated domino reactions, chemists can bypass high activation barriers to access these complex 3D scaffolds. Furthermore, applying rigorous, self-validating analytical techniques like VT-NMR ensures that the conformational dynamics—critical for drug-target interactions—are accurately mapped and understood.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. 1

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - PMC. 4

  • Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times - PMC. 2

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides - ResearchGate. 3

Sources

The Azaspiro[4.4]nonane Scaffold: A Bioisosteric Strategy for Novel Drug Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Leveraging Spirocyclic Scaffolds in Medicinal Chemistry

This technical guide delves into the strategic application of the 2-azaspiro[4.4]nonane scaffold, exemplified by the 2-benzyl-2-azaspiro[4.4]nonan-4-ol motif, as a bioisosteric replacement in modern drug discovery. We will explore the underlying principles of bioisosterism, the synthetic accessibility of these spirocyclic systems, and a practical framework for their evaluation, providing researchers and drug development professionals with the insights necessary to leverage this versatile chemical architecture.

Introduction: Beyond Flatland – The Rise of 3D Bioisosteres

For decades, medicinal chemistry has relied on classical bioisosteric replacements, often involving simple functional group interchanges (e.g., -COOH for a tetrazole). While effective, this approach can be limiting. The increasing complexity of drug targets and the need to navigate challenging ADME (Absorption, Distribution, Metabolism, and Excretion) properties demand a more sophisticated, three-dimensional approach. Spirocyclic scaffolds, which feature two rings sharing a single atom, have emerged as powerful tools in this context. Their rigid, well-defined three-dimensional structures offer a means to orient substituents in precise vectors, mimicking the spatial arrangement of functional groups in known ligands while introducing novel physicochemical properties.

The 2-azaspiro[4.4]nonane core, in particular, presents a compelling case. It introduces a basic nitrogen atom, a common feature in many bioactive molecules, locked within a rigid framework. This guide will use the representative structure, this compound, to illustrate the potential of this scaffold as a bioisostere for more flexible or conformationally ambiguous systems.

Part 1: The 2-Azaspiro[4.4]nonane Scaffold: Synthesis and Core Attributes

The utility of any chemical scaffold in a drug discovery program is contingent upon its synthetic accessibility. Fortunately, the 2-azaspiro[4.4]nonane core can be constructed through several reliable synthetic routes. A common and effective method is the intramolecular Mannich reaction.

General Synthetic Protocol: Intramolecular Mannich Cyclization

This protocol outlines a general, adaptable procedure for the synthesis of N-protected 2-azaspiro[4.4]nonan-4-ones, the immediate precursors to the target alcohol.

Workflow for Synthesis of 2-Azaspiro[4.4]nonan-4-one Precursor

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Steps:

  • Michael Addition: Cyclopentanone is reacted with an acrylate derivative (e.g., methyl acrylate) under basic conditions to form a keto-ester adduct. The choice of base and solvent is critical to minimize side reactions.

  • Reductive Amination & Cyclization: The resulting adduct is then reacted with a primary amine, such as benzylamine. This step can often be performed as a one-pot reaction where the intermediate imine/enamine undergoes a spontaneous intramolecular Mannich cyclization to yield the desired 2-azaspiro[4.4]nonan-4-one.

  • Reduction of the Ketone: The spirocyclic ketone is then reduced to the corresponding alcohol, this compound, using a standard reducing agent like sodium borohydride. This step often yields a mixture of diastereomers, which may require separation or can be evaluated as a mixture in initial screens.

Key Attributes of the Scaffold

The resulting spirocyclic scaffold possesses several desirable features for a bioisosteric replacement:

AttributeDescriptionImplication in Drug Design
Structural Rigidity The fused ring system restricts conformational flexibility.Reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. Provides a well-defined vector for substituent placement.
Three-Dimensionality The scaffold has a distinct and non-planar shape.Allows for the exploration of unoccupied regions of a binding pocket and can improve physicochemical properties like solubility by disrupting crystal packing.
Embedded Basic Center The nitrogen atom at position 2 is a titratable basic center.Provides a handle for salt formation to improve solubility and can engage in key hydrogen bonding or ionic interactions with the target protein.
Tunable Properties The N-substituent (e.g., Benzyl) can be easily varied.Allows for fine-tuning of steric bulk, lipophilicity, and potential for additional interactions (e.g., pi-stacking with the benzyl group).

Part 2: The Role as a Bioisostere – A Hypothetical Case Study

To understand the practical application of this compound as a bioisostere, let us consider a hypothetical scenario where we aim to replace the N-benzylpiperidine-4-ol moiety in a known ligand.

The Bioisosteric Hypothesis

G Start Known Ligand (e.g., N-Benzylpiperidin-4-ol derivative) Problem Identified Liabilities - High LogP - CYP450 Metabolism - Conformational Flexibility Start->Problem Hypothesis Bioisosteric Replacement Hypothesis Problem->Hypothesis Solution This compound Moiety Hypothesis->Solution Benefit1 Increased 3D Character (Improved Solubility) Solution->Benefit1 Benefit2 Blocked Metabolic Sites (Increased Stability) Solution->Benefit2 Benefit3 Rigidified Conformation (Potentially Higher Affinity) Solution->Benefit3

Caption: The logical flow of forming a bioisosteric replacement hypothesis.

The N-benzylpiperidin-4-ol fragment is conformationally flexible, existing in a dynamic equilibrium of chair and boat conformations. This flexibility can be an energetic disadvantage upon binding. Furthermore, the methylene groups on the piperidine ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes.

Our hypothesis is that the this compound scaffold can serve as a rigid bioisostere for this fragment.

  • Mimicking Key Interactions: The nitrogen atom and the hydroxyl group are retained, allowing for the preservation of essential hydrogen bonding and ionic interactions with the target. The relative spatial orientation of these two groups in one of the diastereomers of the spirocycle can effectively overlay with the preferred binding conformation of the piperidinol.

  • Improving Physicochemical Properties: The introduction of the spiro center increases the fraction of sp3-hybridized carbons (a measure of three-dimensionality), which is often correlated with improved solubility and reduced off-target toxicity.

  • Enhancing Metabolic Stability: The quaternary spirocyclic carbon is inherently stable to oxidation. Furthermore, the rigid structure may orient the molecule away from the active site of metabolic enzymes, thus improving its pharmacokinetic profile.

Part 3: A Framework for Experimental Validation

A robust bioisosteric replacement strategy requires rigorous experimental validation. The following workflow provides a comprehensive approach to evaluating the hypothesis.

Experimental Validation Workflow

G A In Silico Analysis - Conformational Analysis - Overlay with Parent Ligand B Chemical Synthesis (As per Part 1 Protocol) A->B C In Vitro Biological Assay - Target Binding (e.g., Ki) - Functional Activity (e.g., EC50/IC50) B->C D In Vitro ADME Profiling - Metabolic Stability (Microsomes, Hepatocytes) - Permeability (e.g., PAMPA) - hERG Channel Assay B->D E Data Analysis & Comparison - Parent vs. Spirocycle Analog C->E D->E F Decision Point E->F G Advance to In Vivo Studies F->G Improved Profile H Iterate on Design F->H No Improvement or New Liabilities

Caption: A decision-making workflow for validating a bioisosteric replacement.

Step-by-Step Methodologies
  • In Silico Modeling and Design:

    • Objective: To computationally assess the structural congruence between the parent scaffold and the proposed spirocyclic bioisostere.

    • Protocol:

      • Perform a conformational search of both the parent N-benzylpiperidin-4-ol fragment and the this compound scaffold using a molecular mechanics force field (e.g., MMFF94).

      • Identify the low-energy conformers of each.

      • Perform a structure-based overlay of the key interacting features (e.g., the nitrogen lone pair, the hydroxyl group, and the aromatic ring centroid).

      • Calculate the root-mean-square deviation (RMSD) to quantify the quality of the overlay. A low RMSD for a low-energy conformer supports the bioisosteric hypothesis.

  • Chemical Synthesis and Characterization:

    • Objective: To synthesize and purify the target spirocyclic compound.

    • Protocol: Follow the synthetic route outlined in Part 1. Rigorous purification (e.g., via column chromatography or recrystallization) is essential. Full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is required to confirm the structure and purity. If diastereomers are formed, their separation and individual characterization are ideal.

  • In Vitro Biological Evaluation:

    • Objective: To determine if the bioisosteric replacement maintains or improves biological activity.

    • Protocol:

      • Select an appropriate assay based on the target class (e.g., a radioligand binding assay for a GPCR, an enzymatic inhibition assay for a kinase).

      • Generate a dose-response curve for both the parent compound and the new spirocyclic analog.

      • Calculate the relevant potency metric (e.g., Ki, IC50, or EC50). A comparable or improved potency for the spirocyclic analog validates the pharmacophoric aspect of the hypothesis.

  • In Vitro ADME Profiling:

    • Objective: To assess whether the spirocyclic analog offers improvements in drug-like properties.

    • Protocol:

      • Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes and quantify the rate of parent compound disappearance over time. An increased half-life for the spirocyclic analog indicates improved metabolic stability.

      • Permeability: Utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

      • Safety/Toxicity: Screen against key off-targets, such as the hERG potassium channel, to identify potential cardiovascular liabilities early.

Conclusion and Future Outlook

The 2-azaspiro[4.4]nonane scaffold represents a powerful, yet perhaps underutilized, tool in the medicinal chemist's arsenal. By serving as a rigid, three-dimensional bioisostere for more flexible or metabolically labile fragments, it offers a clear strategy for improving the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthetic accessibility of this core, coupled with its desirable physicochemical attributes, makes it an attractive starting point for novel analog design. As drug discovery continues to move towards more complex and challenging biological targets, the rational application of 3D scaffolds like the one discussed herein will be paramount to success. This guide provides the foundational principles and a practical experimental framework to empower research teams to confidently explore the potential of the 2-azaspiro[4.4]nonane system in their own discovery programs.

References

There is no specific, publicly available scientific literature detailing the synthesis, properties, or use of "this compound" as a bioisostere. The references provided below support the general principles of bioisosterism, the synthesis of azaspirocyclic compounds, and the application of spirocyclic scaffolds in medicinal chemistry, which form the basis of the technical guide's content.

An In-depth Technical Guide to the Solubility Profile of Benzyl-Protected Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional architecture of azaspirocyclic compounds offers significant advantages in drug design, leading to improved potency and selectivity.[1] However, the synthetic routes toward these complex scaffolds often necessitate the use of protecting groups, with the benzyl group being a common choice for nitrogen protection.[2][3] While essential for synthesis, the introduction of a lipophilic benzyl group can dramatically alter a molecule's physicochemical properties, most notably its aqueous solubility. This guide provides a technical overview of the solubility challenges posed by benzyl-protected azaspiro compounds, outlines robust experimental protocols for solubility determination, and discusses strategic approaches to mitigate poor solubility in the context of drug discovery and development.

Introduction: The Duality of Azaspiro Scaffolds and Benzyl Protection

Azaspirocycles have gained prominence in medicinal chemistry due to their rigid, three-dimensional structures.[1][4] This non-planar geometry allows for a precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[1] The inclusion of spirocyclic centers can favorably modulate key drug-like properties, including metabolic stability and, in some cases, solubility, by disrupting crystal lattice packing compared to flatter aromatic systems.[4][5]

However, the journey from conceptual design to a viable drug candidate is fraught with physicochemical hurdles, chief among them being aqueous solubility. A compound must dissolve to be absorbed, distributed, and ultimately reach its site of action.[6] The synthetic complexity of azaspirocycles often requires the use of protecting groups, and the benzyl (Bn) group is frequently employed to temporarily mask the reactivity of the nitrogen atom within the core structure.[2]

The benzyl group, while synthetically versatile, introduces a significant lipophilic (fat-loving) phenyl ring. This inherently decreases the molecule's affinity for aqueous media, often leading to a sharp decline in solubility. This guide addresses this critical intersection of synthetic necessity and pharmaceutical reality.

Diagram 1: Generic Structure of a Benzyl-Protected Azaspiro Compound

The following diagram illustrates the key components of the molecules discussed in this guide: a spirocyclic core, a nitrogen atom integrated into that core, and a benzyl protecting group attached to the nitrogen.

G cluster_azaspiro Azaspiro Core cluster_benzyl Benzyl Protecting Group A Ring 1 Spiro Spiro Center (C) A->Spiro B Ring 2 B->Spiro N Nitrogen (N) Spiro->N part of ring system CH2 CH₂ N->CH2 N-Benzyl Bond Phenyl Phenyl Ring CH2->Phenyl

Caption: Core components of a benzyl-protected azaspiro compound.

The Physicochemical Impact of the Benzyl Group

The introduction of a benzyl group fundamentally alters a molecule's interaction with water. This is primarily due to two factors:

  • Increased Lipophilicity: The phenyl ring is nonpolar and hydrophobic. Its presence significantly increases the compound's calculated LogP (cLogP), a measure of lipophilicity. A higher LogP value generally correlates with lower aqueous solubility. For example, the cLogP of benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is 1.6, indicating a preference for a lipid environment over an aqueous one.[7]

  • Disruption of Hydrogen Bonding: An unprotected secondary amine in an azaspirocycle can act as a hydrogen bond donor, interacting favorably with water molecules. By replacing this hydrogen with a bulky, nonpolar benzyl group, this key solubilizing interaction is eliminated.

These effects often transform a potentially soluble core scaffold into a highly insoluble, "brick dust" compound, posing significant challenges for biological screening and formulation.

Experimental Determination of Solubility: A Methodological Guide

Accurately measuring solubility is a cornerstone of preclinical development. Two distinct types of solubility are measured, each relevant to different stages of the drug discovery process: kinetic and thermodynamic solubility.[8][9][10]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[8][11] It's a high-throughput assessment used in early discovery to flag problematic compounds.[8][12]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It measures the maximum concentration of the most stable solid form of a compound that can be dissolved in a solvent at equilibrium.[8][9][10] This is a more time-consuming but crucial measurement for lead optimization and formulation development.[11][12]

Kinetic solubility values are often higher than thermodynamic ones because the rapid precipitation can form amorphous (less stable) solids, which are more soluble than the most stable crystalline form.[13]

The Shake-Flask Method for Thermodynamic Solubility (Gold Standard)

The shake-flask method, attributed to Higuchi and Connors, is the most reliable technique for determining equilibrium solubility and is considered the industry's gold standard.[14][15]

Diagram 2: Experimental Workflow for Shake-Flask Solubility Assay

workflow start Start: Excess solid compound step1 Add chosen aqueous buffer (e.g., PBS, pH 7.4) start->step1 step2 Equilibrate on shaker (e.g., 24-72h at 37°C) step1->step2 step3 Phase Separation: Centrifuge or Filter to remove undissolved solid step2->step3 step4 Extract clear supernatant step3->step4 step5 Quantify concentration (e.g., HPLC-UV, LC-MS) step4->step5 end Result: Thermodynamic Solubility (μg/mL or μM) step5->end

Caption: Standard workflow for the shake-flask solubility method.

Protocol: Shake-Flask Equilibrium Solubility Measurement

This protocol is harmonized from consensus recommendations to reduce inter-laboratory variance.[16]

Objective: To determine the thermodynamic solubility of a benzyl-protected azaspiro compound in a physiologically relevant buffer.

Materials & Equipment:

  • Test compound (solid form)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37°C)

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or LC-MS

  • Calibrated pipettes and standard lab glassware

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation. A common starting point is ~2-5 mg of compound per mL of buffer.[16]

  • Incubation: Add a precise volume of pre-warmed (37°C) PBS buffer to the vial. Seal the vial tightly.

  • Equilibration: Place the vial on the orbital shaker in an incubator set to 37°C. Shake the slurry for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[17] For some compounds, longer times may be necessary.

  • Phase Separation: After equilibration, remove the vial and allow it to stand at 37°C for a short period to let larger particles settle. Separate the solid and liquid phases by either:

    • Centrifugation: Centrifuge the sample to pellet the undissolved solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles. (Note: Adsorption of the compound to the filter should be checked).

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it as necessary with the mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve prepared from the same compound.[15]

  • Data Reporting: The experiment should be performed in triplicate.[16] The final solubility is reported as the average concentration in µg/mL or µM.

Data Interpretation and Expected Results

The solubility of benzyl-protected azaspiro compounds is expected to be low in aqueous buffers. The table below presents hypothetical, yet realistic, data for a series of compounds to illustrate the impact of the benzyl group.

Compound IDCore ScaffoldProtecting GroupcLogPThermodynamic Solubility (PBS, pH 7.4)
AZ-0017-Azaspiro[3.5]nonaneNone (as HCl salt)1.2> 1000 µg/mL
AZ-002 7-Azaspiro[3.5]nonane Benzyl 3.5 < 1 µg/mL
AZ-0031-Oxa-8-azaspiro[4.5]decaneNone (as HCl salt)0.8> 2000 µg/mL
AZ-004 1-Oxa-8-azaspiro[4.5]decane Benzyl 2.9 ~ 5 µg/mL

Data are illustrative.

As the table shows, the removal of the benzyl group (or analysis of the unprotected core) leads to a dramatic increase in aqueous solubility. This underscores the challenge: the very group needed for synthesis is a primary obstacle to drug-like properties.

Strategic Approaches to Mitigate Poor Solubility

When faced with a promising but insoluble benzyl-protected azaspiro compound, several strategies can be employed.[18][19][20]

  • Prodrug Approach: Design the N-benzyl group to be a cleavable prodrug. While synthetically more complex, this involves modifying the benzyl group with functionalities that allow it to be cleaved in vivo by metabolic enzymes, releasing the more soluble, active parent compound.[20]

  • Formulation Technologies: For compounds that must advance with the protecting group intact, advanced formulation is key.

    • Co-solvents and Surfactants: These agents can increase the apparent solubility of a drug in aqueous solutions.[18]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the lipophilic benzyl group, effectively increasing the aqueous solubility of the drug-cyclodextrin complex.[18][21][22]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils and surfactants that form fine emulsions in the gut, keeping the drug in solution for absorption.[21]

    • Nanoparticle Systems: Encapsulating the drug in nanoparticles, such as those made from PLGA, increases the surface area for dissolution and can enhance solubility and stability.[18][19][20]

  • Early Deprotection and Salt Formation: The most straightforward chemical approach is to remove the benzyl group as soon as synthetically feasible. The resulting secondary amine is typically basic and can be converted to a highly soluble salt (e.g., hydrochloride or mesylate), which is often the most effective solution for achieving a developable drug candidate.[21]

Conclusion

Benzyl-protected azaspiro compounds represent a classic challenge in medicinal chemistry, where synthetic requirements are often at odds with the physicochemical properties needed for a successful drug. The lipophilicity imparted by the benzyl group frequently leads to extremely low aqueous solubility, hindering biological assessment and downstream development. A thorough understanding of this liability, coupled with rigorous experimental determination of thermodynamic solubility via methods like the shake-flask assay, is critical. By proactively employing strategies such as early deprotection, salt formation, or advanced formulation technologies, researchers can successfully navigate the solubility challenges posed by this important class of molecules, unlocking their full therapeutic potential.

References

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An In-Depth Technical Guide to the Stereochemistry and Chirality of 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Three-Dimensionality in Modern Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly shifted from flat, aromatic-rich molecules towards scaffolds that offer greater three-dimensionality (3D). Spirocyclic systems, characterized by two rings joined at a single quaternary carbon, are exemplary of this paradigm shift.[1][2] Their rigid, well-defined conformational structures can optimize the orientation of pharmacophoric elements for enhanced binding affinity and selectivity to biological targets, often leading to improved physicochemical and pharmacokinetic profiles such as increased solubility and metabolic stability.[2][3]

The 2-azaspiro[4.4]nonane core, a privileged scaffold, is of particular interest.[4] The introduction of a benzyl group on the nitrogen atom and a hydroxyl group on the pyrrolidine ring creates 2-Benzyl-2-azaspiro[4.4]nonan-4-ol, a molecule with multiple stereocenters. Chirality plays a pivotal role in pharmacology, as different enantiomers of a drug can exhibit vastly different efficacy, and toxicity.[3] Therefore, a profound understanding and precise control of the stereochemistry of this scaffold are not merely academic exercises; they are critical prerequisites for its successful application in drug discovery and development programs.

This technical guide provides a comprehensive exploration of the stereochemical and chiral properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into stereocontrolled synthesis, resolution, and state-of-the-art analytical characterization.

Part 1: A Deep Dive into the Stereochemical Complexity

The structure of this compound contains two distinct chiral centers, which gives rise to multiple stereoisomers.

  • The Spirocyclic Carbon (C5): The quaternary carbon where the cyclopentane and pyrrolidine rings are joined is the first stereocenter.

  • The Hydroxyl-Bearing Carbon (C4): The carbon atom at position 4 of the pyrrolidine ring, which is attached to the hydroxyl group, is the second stereocenter.

The presence of two stereocenters means that the molecule can exist as a total of four possible stereoisomers: two pairs of enantiomers. The relationship between these isomers is defined by diastereomers and enantiomers. The relative orientation of the substituents on the two chiral centers (C4 and C5) determines the diastereomeric relationship (cis or trans), while the absolute configuration (R/S) at both centers defines the specific enantiomer.

stereoisomers cluster_pair1 Enantiomeric Pair 1 (Diastereomer A) cluster_pair2 Enantiomeric Pair 2 (Diastereomer B) isomer1 (4R, 5R) isomer2 (4S, 5S) isomer1->isomer2 Enantiomers isomer3 (4R, 5S) isomer1->isomer3 Diastereomers isomer4 (4S, 5R) isomer1->isomer4 Diastereomers isomer2->isomer3 Diastereomers isomer2->isomer4 Diastereomers isomer3->isomer4 Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Part 2: Strategies for Stereocontrolled Synthesis and Resolution

Achieving a single, desired stereoisomer is a paramount challenge in synthetic chemistry. The approach typically involves either a direct enantioselective synthesis or the synthesis of a mixture followed by chiral resolution.

Proposed Racemic Synthesis

While a specific protocol for this compound is not extensively documented, a robust synthesis can be devised based on established methodologies for related azaspiro[4.4]nonane systems.[5][6] A common and effective strategy is the [3+2] cycloaddition reaction.[7][8]

Protocol: Representative [3+2] Cycloaddition Approach

  • Step 1: Formation of the Azomethine Ylide Precursor. React N-benzylglycine ethyl ester with cyclopentanone in the presence of a dehydrating agent (e.g., molecular sieves) in an aprotic solvent like toluene. This forms the imine precursor.

  • Step 2: Generation of the Azomethine Ylide. The azomethine ylide is generated in situ from the imine. This can be achieved through various methods, including thermal activation or reaction with a suitable metal salt and a base (e.g., AgOAc/DBU).

  • Step 3: Cycloaddition. The generated ylide reacts with an electron-deficient alkene, such as methyl acrylate. This cycloaddition forms the pyrrolidine ring, creating the spirocyclic core with ester and benzyl functionalities in place. This step often results in a mixture of diastereomers.[7]

  • Step 4: Diastereomer Separation. The resulting diastereomeric spiro-esters are separated using standard column chromatography, exploiting their different polarities.

  • Step 5: Reduction to the Alcohol. The separated ester diastereomer is then reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF. This yields a single diastereomer of this compound as a racemic mixture.

Enantioselective Synthesis & Chiral Resolution

The production of a single enantiomer can be approached via two primary routes: asymmetric synthesis or resolution of the racemate.

  • Asymmetric Synthesis: This "gold standard" approach involves using a chiral catalyst or auxiliary during the synthesis to favor the formation of one enantiomer over the other.[9] For the [3+2] cycloaddition described above, employing a chiral metal catalyst (e.g., based on copper or silver with a chiral ligand) can induce high enantioselectivity.[10] Biocatalysis, using engineered enzymes, is also an emerging and powerful method for creating enantioenriched spirocycles.[11][12]

  • Chiral Resolution: This classical and highly reliable method involves separating the enantiomers of the final racemic product. It relies on the reaction of the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means like fractional crystallization, followed by removal of the resolving agent.

Protocol: Representative Chiral Resolution via Diastereomeric Salt Formation

  • Step 1: Salt Formation. Dissolve the racemic this compound (1.0 eq) in a suitable solvent such as ethanol or acetone. Add a solution of a chiral acid, for example, (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq, as the amine is dibasic in this context), in the same solvent.

  • Step 2: Fractional Crystallization. Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution preferentially. The process may be optimized by varying the solvent, temperature, and cooling rate.

  • Step 3: Isolation and Purification. Collect the crystals by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

  • Step 4: Liberation of the Free Base. Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Add a base, such as 1M sodium hydroxide, to neutralize the chiral acid and liberate the free amine into the organic layer.

  • Step 5: Extraction and Isolation. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched this compound. The enantiomeric excess (ee) must then be determined analytically.

workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution start Cyclopentanone + N-Benzylglycine Ester cyclo [3+2] Cycloaddition start->cyclo sep Diastereomer Separation (Chromatography) cyclo->sep reduc Ester Reduction (LAH) sep->reduc racemate Racemic (±)-Alcohol reduc->racemate salt Diastereomeric Salt Formation (Chiral Acid) racemate->salt cryst Fractional Crystallization salt->cryst lib Liberation of Free Base cryst->lib enant Single Enantiomer lib->enant analysis Stereochemical Analysis (NMR, HPLC, X-ray) enant->analysis Characterization

Figure 2: Workflow for the synthesis, resolution, and analysis of this compound.

Part 3: Definitive Stereochemical Characterization

Unambiguous determination of the stereochemistry, including relative and absolute configuration and enantiomeric purity, requires a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation.[13] While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral additives can induce diastereomeric environments, leading to the separation of signals, which allows for the determination of enantiomeric excess (ee).[14]

Protocol: Determination of Enantiomeric Excess using a Chiral Solvating Agent (CSA)

  • Step 1: Sample Preparation. Prepare a solution of the racemic reference standard of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Step 2: Acquisition of Reference Spectrum. Acquire a standard ¹H NMR spectrum of the racemic sample.

  • Step 3: Addition of CSA. To the same NMR tube, add a stoichiometric amount (e.g., 1.0 eq) of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • Step 4: Acquisition of Chiral Spectrum. Re-acquire the ¹H NMR spectrum. The CSA will form transient diastereomeric complexes with the enantiomers, causing specific proton signals (typically those close to the chiral centers) to resolve into two separate peaks or multiplets.

  • Step 5: Analysis. Integrate the resolved signals corresponding to each enantiomer. The enantiomeric excess can be calculated using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.

  • Step 6: Validation. Repeat the analysis with the enantioenriched sample obtained from the chiral resolution to confirm its ee.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and accurate method for determining the enantiomeric purity of a sample.[15] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Chiral HPLC Method Development

  • Step 1: Column Selection. Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point for a wide range of compounds.

  • Step 2: Mobile Phase Screening. Prepare a solution of the racemic sample in the mobile phase. Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, with and without additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds).

  • Step 3: Optimization. Once baseline separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce run time.

  • Step 4: Quantification. Inject the enantioenriched sample. The enantiomeric excess is determined by the relative area of the two enantiomeric peaks: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

Analytical Technique Parameter Illustrative Data for Racemic Sample Illustrative Data for Enantioenriched Sample
Chiral HPLC Retention Time (Enantiomer 1)10.5 min10.5 min
Retention Time (Enantiomer 2)12.3 min12.3 min
Peak Area Ratio50 : 5098 : 2
Enantiomeric Excess (ee)0%96%
¹H NMR with CSA Chemical Shift (Signal for H-4, Enantiomer 1)4.15 ppm (unresolved)4.18 ppm
Chemical Shift (Signal for H-4, Enantiomer 2)4.15 ppm (unresolved)4.14 ppm
Signal Integration Ratio1 : 198 : 2
Enantiomeric Excess (ee)0%96%

Table 1: Representative quantitative data for the stereochemical analysis of this compound. Note: This is hypothetical data provided for illustrative purposes.

X-ray Crystallography

X-ray crystallography is the ultimate method for the unambiguous determination of the absolute configuration of a chiral molecule.[16] By diffracting X-rays off a single crystal of one of the pure enantiomers (often as a salt with a known chiral counter-ion), a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.[17]

Workflow: Single Crystal X-ray Analysis

  • Step 1: Crystal Growth. Grow a high-quality single crystal of an enantioenriched sample. This is often the most challenging step and may require extensive screening of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Step 2: Data Collection. Mount the crystal on a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.[16]

  • Step 3: Structure Solution and Refinement. The diffraction pattern is processed to solve the crystal structure and refine the atomic positions.

  • Step 4: Determination of Absolute Configuration. The absolute configuration is typically determined by analyzing anomalous dispersion effects, leading to the assignment of the Flack parameter. A value close to zero for the correct enantiomeric model confirms the absolute stereochemistry.[18]

Conclusion

The stereochemistry of this compound presents both a challenge and an opportunity for drug discovery. Its rigid, three-dimensional structure is a highly desirable feature, but its chirality necessitates precise control and rigorous analysis. As demonstrated in this guide, a systematic approach combining rational synthetic design, robust chiral resolution techniques, and a multi-faceted analytical workflow is essential to unlock the full potential of this promising scaffold. The mastery of these stereochemical aspects is not merely a technical requirement but a foundational pillar for the development of safer, more selective, and more effective therapeutic agents.

References

  • Xu, J., Bloomer, B. J., Schneider, J. E., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. [Link]

  • Xu, J., Bloomer, B. J., Schneider, J. E., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC. National Center for Biotechnology Information. [Link]

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Beyond Flatland: A Technical Guide to Spirocyclic Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The Imperative

In modern drug discovery, the "Escape from Flatland" is not merely a trend; it is a physicochemical necessity. Planar, aromatic-rich scaffolds often suffer from poor aqueous solubility, non-specific binding (off-target toxicity), and rapid metabolic clearance. Spirocyclic amines—specifically spiro[3.3]heptanes , spiro[3.4]octanes , and spiro[4.5]decanes —have emerged as superior bioisosteres for traditional heterocycles like morpholine, piperazine, and piperidine.

By introducing a quaternary spiro-carbon, these building blocks increase the fraction of saturated carbons (


) without significantly altering the overall molecular footprint. This modification confers three critical advantages:
  • Vectorial Orthogonality: Unlike the equatorial/axial constraints of cyclohexane-like systems, spirocycles offer rigid, defined exit vectors that can access novel chemical space within a binding pocket.

  • Physicochemical Modulation: They typically lower

    
     (lipophilicity) and increase aqueous solubility compared to their aromatic or monocyclic counterparts.
    
  • Metabolic Stability: The rigid spiro-core sterically hinders access to oxidative enzymes (e.g., CYPs), often blocking metabolic soft spots found in flexible rings.

This guide provides a technical analysis of these scaffolds, including comparative data, robust synthetic protocols, and application strategies.

Structural Landscape & Bioisosteric Mapping

Selecting the correct spirocyclic amine requires mapping the geometry and electronic properties of the parent heterocycle to its spiro-analog.

Table 1: Bioisosteric Equivalency Matrix
Traditional HeterocycleSpirocyclic BioisostereStructural ClassKey Advantage
Morpholine 2-Oxa-6-azaspiro[3.3]heptane Spiro[3.3]Lower lipophilicity; eliminates metabolic oxidation at the

-carbon.
Piperazine 2,6-Diazaspiro[3.3]heptane Spiro[3.3]Rigid linear geometry; distinct exit vectors (

) compared to chair piperazine.
Piperidine 2-Azaspiro[3.3]heptane Spiro[3.3]Reduced lipophilicity; compact steric profile.
Piperidine 2-Azaspiro[4.5]decane Spiro[4.5]Larger volume; useful for filling hydrophobic pockets.
Pyrrolidine 2-Azaspiro[3.4]octane Spiro[3.4]Introduces asymmetry; fine-tunes basicity (

).
Decision Logic for Scaffold Selection

The following decision tree illustrates the logic for selecting a spirocyclic core based on specific medicinal chemistry liabilities.

SpiroSelection Problem Lead Compound Liability Solubility Poor Solubility / High LogP Problem->Solubility Metabolism Rapid Metabolism (CYP) Problem->Metabolism Selectivity Off-Target / Promiscuity Problem->Selectivity Morpholine Parent: Morpholine Solubility->Morpholine If core is Piperazine Parent: Piperazine Solubility->Piperazine If core is Metabolism->Morpholine If core is Selectivity->Piperazine If core is Soln_Oxa Use 2-Oxa-6-azaspiro[3.3]heptane (Reduces LogP, blocks oxidation) Morpholine->Soln_Oxa Soln_Diaza Use 2,6-Diazaspiro[3.3]heptane (Rigidifies structure, alters vector) Piperazine->Soln_Diaza

Caption: Decision matrix for replacing saturated heterocycles with spirocyclic analogs to address specific liabilities.

Physicochemical Profiling: The Morpholine Case Study

The replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane is one of the most validated switches in modern medicinal chemistry. The spiro-analog maintains the hydrogen bond acceptor capability of the oxygen and the basicity of the amine but significantly alters the topology.

Table 2: Comparative Properties (Morpholine vs. Spiro-Analog)
PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneImpact
Formula


Slight MW increase (+12 Da).

(Conj. Acid)
~8.3~7.9 - 8.1Basicity is comparable; suitable for physiological pH.
LogP (Calc) -0.86-1.20Lower lipophilicity improves solubility.
Shape Chair conformation (dynamic)Puckered/Rigid squaresRigidity reduces entropic penalty upon binding.
Metabolic Liability

-carbon oxidation
Sterically hinderedEnhanced stability (

increases).

Note: Values are approximate and solvent-dependent. Source: Derived from comparative studies in J. Med. Chem. and internal datasets.

Synthetic Methodologies

High-quality spirocyclic building blocks are often expensive or difficult to source in bulk. Below are two field-validated protocols for synthesizing key scaffolds.

Protocol A: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

This protocol avoids the use of unstable intermediates and utilizes a double-alkylation strategy. It is based on the route optimized for the tuberculosis candidate TBI-223.[1][2]

Target: 6-Substituted-2-oxa-6-azaspiro[3.3]heptane Mechanism: Double nucleophilic substitution on a bis(electrophile).

Reagents:
  • Substrate: Primary amine (

    
    ) or Aniline.
    
  • Alkylating Agent: 3,3-Bis(bromomethyl)oxetane (BBMO).[1][2]

  • Base:

    
     (Potassium carbonate) or DIPEA.
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

Step-by-Step Workflow:
  • Preparation: Charge a reaction vessel with the primary amine (1.0 equiv) and 3,3-bis(bromomethyl)oxetane (1.1 equiv).

  • Solvation: Dissolve in Ethanol (concentration ~0.5 M).

  • Basification: Add anhydrous

    
     (3.0 equiv).
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 16–24 hours.
    
    • Checkpoint: Monitor by LCMS.[3] The mono-alkylated intermediate may appear; continue heating until conversion to the spirocycle is complete.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically purified via flash column chromatography (Silica gel, DCM/MeOH gradient) or crystallization if the product is a solid.

Critical Insight: For aniline substrates with electron-withdrawing groups (e.g., nitro, nitrile), the nucleophilicity is reduced. In these cases, using a higher boiling solvent (e.g., n-butanol) or adding a catalytic amount of NaI (Finkelstein condition) can accelerate the reaction.

Protocol B: Synthesis of 2,6-Diazaspiro[3.3]heptane (N-Boc Protected)

This scaffold is the direct bioisostere for piperazine. The synthesis typically proceeds via a reductive amination followed by ring closure.

Step-by-Step Workflow:
  • Reductive Amination: React 1-Boc-3-azetidinone with benzylamine (

    
    ) in the presence of 
    
    
    
    and acetic acid in DCE to form the 3-(benzylamino)azetidine intermediate.
  • Alkylation/Cyclization: React the intermediate with epichlorohydrin or a similar bis-electrophile equivalent (like 1-bromo-3-chloropropane followed by oxidation/cyclization, though direct cyclization methods are evolving).

    • Modern Alternative: A more robust route involves the cyclization of 1-benzyl-3,3-bis(bromomethyl)azetidine (derived from the corresponding diol) with a sulfonamide or amine, followed by deprotection.

  • Deprotection: Removal of the benzyl group (Pd/C,

    
    ) yields the mono-protected 2-Boc-2,6-diazaspiro[3.3]heptane.
    

Visualizing the Synthetic Logic

The following diagram illustrates the convergent synthesis of the 2-oxa-6-azaspiro[3.3]heptane scaffold, highlighting the critical ring-closing step.

SynthesisWorkflow Start1 Primary Amine (R-NH2) Step1 Mixing in EtOH + K2CO3 (3.0 eq) Start1->Step1 Start2 3,3-Bis(bromomethyl)oxetane (BBMO) Start2->Step1 Inter Mono-alkylated Intermediate Step1->Inter First Alkylation Step2 Reflux (80°C) 16-24h Inter->Step2 Intramolecular Cyclization Product 2-Oxa-6-azaspiro[3.3]heptane Scaffold Step2->Product Workup & Purification

Caption: One-pot double alkylation strategy for synthesizing 2-oxa-6-azaspiro[3.3]heptane derivatives.

Case Study: Olaparib Optimization

The development of PARP inhibitors provides a textbook example of spirocyclic utility.[4]

  • Original Drug: Olaparib (Lynparza) contains a piperazine linker.

  • Modification: Researchers replaced the piperazine with 2,6-diazaspiro[3.3]heptane .[5]

  • Outcome:

    • Selectivity: The spiro-analog demonstrated higher specificity for PARP-1 over other PARP isoforms compared to the parent piperazine.

    • Toxicity: The analog showed reduced ability to induce DNA damage in non-target cells, suggesting a better therapeutic index.

    • Mechanism: The rigid spiro-linker locked the molecule into a conformation that optimally engaged the binding pocket while minimizing contacts with off-target proteins that accommodated the more flexible piperazine.

This case validates the hypothesis that restricting conformational entropy via spiro-cyclization can improve selectivity without sacrificing potency.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link][1]

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

Sources

Molecular weight and formula of 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Benzyl-2-azaspiro[4.4]nonan-4-ol: Synthesis, Characterization, and Potential Applications

Abstract

Introduction: The Significance of the Azaspiro[4.4]nonane Scaffold

The 2-azaspiro[4.4]nonane framework is a key structural motif found in a variety of bioactive natural products, particularly alkaloids[1]. This spirocyclic system, which features two five-membered rings sharing a single carbon atom, imparts a rigid, three-dimensional topology that is of significant interest in medicinal chemistry. The defined spatial arrangement of substituents on this scaffold can lead to high-affinity interactions with biological targets. Derivatives of azaspiro[4.4]nonanes have been explored for their potential as therapeutic agents, and the synthesis of these complex structures is an active area of chemical research[1][2]. The introduction of a benzyl group on the nitrogen and a hydroxyl group on the carbocyclic ring, as in the title compound, is anticipated to modulate the molecule's physicochemical properties and biological activity.

Molecular Properties of this compound

The fundamental characteristics of this compound are derived from its constituent functional groups and overall architecture.

Chemical Structure

The molecule consists of a pyrrolidine ring and a cyclopentane ring fused at a spirocyclic center. A benzyl group is attached to the nitrogen atom of the pyrrolidine ring, and a hydroxyl group is substituted on the cyclopentane ring.

Caption: Chemical structure of this compound.

Molecular Formula and Molecular Weight

The molecular formula and corresponding molecular weight have been calculated as follows:

PropertyValue
Molecular FormulaC₁₅H₂₁NO
Molecular Weight231.34 g/mol
Exact Mass231.16231 g/mol

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through a multi-step process, commencing with the construction of the azaspiro[4.4]nonane core, followed by functional group manipulations. A potential strategy involves a phosphine-catalyzed [3+2] cycloaddition, a method that has been successfully employed for the synthesis of related 2-azaspiro[4.4]nonan-1-ones[1][3].

Synthetic Workflow

G A Starting Materials: 2-Methylene-γ-lactam & Acrylate B Phosphine-Catalyzed [3+2] Cycloaddition A->B Bu3P C Reductive Cyclization B->C Zn/HCl D N-Benzylation C->D Benzyl bromide, K2CO3 E Reduction of Ketone D->E NaBH4 F Final Product: This compound E->F

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol
  • Synthesis of the 2-Azaspiro[4.4]nonan-1-one Core:

    • To a solution of a suitable 2-methylene-γ-lactam and an acrylate derivative in an appropriate solvent (e.g., toluene), add a catalytic amount of a phosphine catalyst such as tributylphosphine.

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

    • The resulting cycloadduct is then subjected to reductive cyclization using a reducing agent like zinc in hydrochloric acid to yield the 2-azaspiro[4.4]nonan-1-one core.

  • N-Benzylation:

    • Dissolve the 2-azaspiro[4.4]nonan-1-one in a polar aprotic solvent such as acetonitrile.

    • Add a base, for instance, potassium carbonate, followed by the dropwise addition of benzyl bromide.

    • Heat the mixture to reflux and monitor the reaction progress.

    • Upon completion, the reaction is worked up by filtration and solvent evaporation, followed by purification (e.g., column chromatography) to obtain 2-Benzyl-2-azaspiro[4.4]nonan-1-one.

  • Reduction to the Final Product:

    • The ketone functionality in 2-Benzyl-2-azaspiro[4.4]nonan-1-one is reduced to the corresponding alcohol.

    • Dissolve the N-benzylated intermediate in a protic solvent like methanol.

    • Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Quench the reaction carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the crude product, which is then purified by column chromatography to afford this compound.

Predicted Spectroscopic Characteristics

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the predicted key spectral features:

Technique Predicted Key Signals/Features
¹H NMR - Multiplets in the aromatic region (~7.2-7.4 ppm) corresponding to the benzyl protons.- A singlet for the benzylic methylene protons (~3.5-3.7 ppm).- A multiplet for the proton on the carbon bearing the hydroxyl group.- A broad singlet for the hydroxyl proton.- A series of multiplets in the aliphatic region for the protons of the spirocyclic rings.
¹³C NMR - Resonances in the aromatic region (~127-138 ppm).- A peak for the benzylic carbon (~55-60 ppm).- A signal for the carbon attached to the hydroxyl group (~70-75 ppm).- Several signals in the aliphatic region corresponding to the carbons of the azaspiro[4.4]nonane core.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol.- C-H stretching bands for the aromatic and aliphatic protons.- C=C stretching bands for the aromatic ring.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight.- Fragmentation patterns consistent with the loss of a benzyl group, a water molecule, and cleavage of the spirocyclic rings.

Potential Applications and Future Research Directions

Given that the azaspiro[4.4]nonane skeleton is present in numerous biologically active compounds, this compound represents a promising scaffold for drug discovery.

  • Neurological Disorders: The rigid structure of the spirocyclic core could be suitable for designing ligands for receptors in the central nervous system.

  • Anticancer Agents: Many natural products containing the azaspiro[4.4]nonane motif have demonstrated cytotoxic effects against cancer cell lines.

  • Antiviral Activity: Certain derivatives have been investigated for their potential to inhibit viral replication.

Future research should focus on the stereoselective synthesis of this compound to evaluate the biological activity of individual enantiomers. Furthermore, derivatization of the hydroxyl group and modifications of the benzyl moiety could lead to the discovery of novel compounds with enhanced potency and selectivity.

Conclusion

This compound is a novel compound with significant potential in medicinal chemistry. This guide has provided a theoretical framework for its synthesis and characterization, drawing upon established methodologies for related structures. The exploration of this and similar molecules is a promising avenue for the development of new therapeutic agents.

References

  • ResearchGate. Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. [Link]

  • PubChem. 2-Benzyl-2,7-diazaspiro[4.4]nonane. [Link]

  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • University of Wollongong. Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. [Link]

  • Semantic Scholar. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. [Link]

  • PMC. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]

Sources

The Azaspiro[4.4]nonane Scaffold: A Technical Guide to 3D-Rich Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's historical reliance on flat, aromatic-heavy molecules has contributed to high attrition rates due to poor solubility and metabolic liability. The "Escape from Flatland" initiative, championed by Lovering et al., posits that increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success.

The azaspiro[4.4]nonane scaffold—a bicyclic system where two five-membered rings share a single quaternary carbon—represents a high-value "privileged structure" in this paradigm. Unlike flexible alkyl chains, the spiro-fusion imparts rigid vectorality, positioning substituents in precise 3D orientations ideal for globular protein pockets (e.g., GPCRs, ion channels) while improving metabolic stability by blocking oxidative sites.

This guide details the structural utility, synthetic access, and therapeutic applications of azaspiro[4.4]nonane derivatives, distinguishing between the biologically distinct 1-aza and 2-aza isomers.[1]

Structural Significance & Isomerism

The spiro[4.4]nonane core offers a unique balance of lipophilicity and solubility. The rigid spiro-carbon acts as a "conformational anchor," reducing the entropic penalty of ligand-target binding.

The Two Critical Isomers

It is vital to distinguish between the two primary nitrogen positions, as they dictate synthetic strategy and biological target engagement.

Feature1-Azaspiro[4.4]nonane 2-Azaspiro[4.4]nonane
Structure Nitrogen adjacent to spiro center.[1][2]Nitrogen separated from spiro center by one carbon.
Key Source Cephalotaxus alkaloids (Natural Products).[1][2][3][4]Synthetic libraries; Sigma receptor ligands.
Vectorality Substituents project "ortho" to the core.Substituents project linearly (rod-like).
Primary Targets Ribosome (Protein Synthesis), nAChR.Sigma-1 (σ1), NMDA, GABA transporters.

Synthetic Methodologies

Efficient access to the quaternary center is the primary synthetic challenge. While Ring-Closing Metathesis (RCM) is popular for small-scale diversity, the classical condensation route remains the gold standard for generating the core scaffold at scale.

Protocol: Scalable Synthesis of 2-Azaspiro[4.4]nonane

Rationale: This protocol utilizes a double-alkylation/cyclization strategy starting from inexpensive cyclopentanone. It is self-validating via the formation of a crystalline hemioxalate salt, ensuring purity without complex chromatography.

Reagents:

  • Cyclopentanone (CAS: 120-92-3)

  • Cyanoacetamide[5][6]

  • Piperidine (Catalyst)[3][7]

  • Lithium Aluminum Hydride (LAH)

  • Oxalic Acid (for salt formation)[5]

Step-by-Step Workflow:

  • Knoevenagel Condensation:

    • Dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.

    • Add catalytic piperidine (0.1 eq).[5]

    • Reflux for 4–6 hours.[5] The mixture will solidify upon cooling as Cyclopentylidene-bis(2-cyanoacetamide) precipitates.

    • Checkpoint: Solid should be yellow-white. Wash with cold ethanol.[5]

  • Hydrolysis & Decarboxylation:

    • Suspend the solid in concentrated

      
      /water (1:1).[5]
      
    • Reflux for 10 hours (until

      
       evolution ceases).
      
    • Cool to 0°C to precipitate 2,2-cyclopentanediacetic acid.[5] Recrystallize from hot water.[5]

  • Cyclization (Imide Formation):

    • Heat the diacid with urea or ammonium acetate at >180°C (melt fusion) to form the spiro-imide 2-azaspiro[4.4]nonane-1,3-dione.

  • Reduction:

    • Dissolve the imide in anhydrous THF.

    • Add slowly to a suspension of LAH (4.0 eq) in THF at 0°C. Reflux for 12 hours.

    • Safety: Quench carefully (Fieser method:

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
  • Salt Formation (Validation):

    • Treat the crude amine oil with oxalic acid in isopropanol.[5]

    • Filter the white crystalline 2-azaspiro[4.4]nonane hemioxalate.

Visualization of Synthetic Logic

The following diagram illustrates the transformation logic, highlighting the critical "bottle-neck" steps where yield loss typically occurs.

SynthesisWorkflow cluster_0 Critical Control Point Start Cyclopentanone (C5 Precursor) Inter1 Bis-cyanoacetamide Adduct Start->Inter1 Condensation (Piperidine/EtOH) Inter2 2,2-Cyclopentane- diacetic acid Inter1->Inter2 Acid Hydrolysis (-CO2) Inter3 Spiro-imide (1,3-dione) Inter2->Inter3 Thermal Cyclization (+Urea/NH4OAc) Final 2-Azaspiro[4.4]nonane (Secondary Amine) Inter3->Final LAH Reduction (Global Reduction)

Caption: Step-wise construction of the 2-azaspiro[4.4]nonane core. The imide formation (red box) is the thermodynamic sink that ensures ring closure.

Medicinal Chemistry Applications

Case Study: Sigma-1 Receptor (σ1R) Ligands

The 2-azaspiro[4.4]nonane scaffold is a potent pharmacophore for the Sigma-1 receptor, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Mechanism: σ1R agonists promote the dissociation of σ1R from BiP (Binding immunoglobulin Protein). The free σ1R then chaperones IP3 receptors, preventing calcium overload and reducing neuropathic pain signaling.

  • Structural Fit: The spiro-core mimics the hydrophobic bulk of traditional piperidine ligands (like haloperidol) but provides a distinct vector for the protonatable nitrogen to interact with Asp126 in the receptor pocket.

Case Study: Homoharringtonine (Omacetaxine)

Based on the 1-azaspiro[4.4]nonane core (specifically the cephalotaxine backbone), this drug is FDA-approved for Chronic Myeloid Leukemia (CML).

  • Differentiation: Unlike tyrosine kinase inhibitors (TKIs) like imatinib, it works by binding to the ribosomal A-site, inhibiting the initial elongation step of protein synthesis. This makes it effective against TKI-resistant clones (e.g., T315I mutation).

Signaling Pathway Visualization

The following diagram details the mechanism of action for 2-azaspiro derivatives in neuropathic pain modulation via the Sigma-1 receptor.

SigmaPathway Ligand 2-Azaspiro Ligand Sig1R_BiP Sigma-1R / BiP Complex (Inactive/Resting) Ligand->Sig1R_BiP Binding (Agonist) Sig1R_Active Active Sigma-1R (Chaperone) Sig1R_BiP->Sig1R_Active Dissociation Calcium Ca2+ Signaling (Mitochondria) Sig1R_Active->Calcium Stabilizes IP3R NMDA NMDA Receptor (Hyperexcitability) Sig1R_Active->NMDA Modulates NR1 Subunit Pain Neuropathic Pain Response Calcium->Pain Reduces NMDA->Pain Reduces sensitization

Caption: 2-Azaspiro ligands activate Sigma-1R, causing dissociation from BiP and subsequent inhibition of pro-nociceptive NMDA and Calcium signaling.[1][8]

Physicochemical Profiling (Data Summary)

The "Escape from Flatland" is quantifiable. The table below compares the azaspiro scaffold against a traditional flat aromatic linker (e.g., biphenyl or phenyl-piperidine) often found in early hits.

PropertyFlat Analog (Phenyl-Piperidine)Spiro Scaffold (Azaspiro[4.4])Impact on Drug Design

~0.3 – 0.4> 0.8 Higher

correlates with higher clinical success rates.
Solubility (LogS) Low (Crystal packing)High 3D structure disrupts crystal lattice energy, improving aqueous solubility.
Metabolic Stability Low (Aromatic hydroxylation)High Quaternary carbon blocks metabolic "soft spots."
Selectivity Low (Promiscuous binding)High Rigid geometry fits specific globular pockets, reducing off-target binding.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[9] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[9][10] Journal of Medicinal Chemistry.[2][11] Link

  • Guerrero-Caicedo, A., et al. (2019).[3] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega.[12] Link

  • BenchChem. (2025).[5] Application Notes: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.Link

  • Runeberg, P., et al. (2012). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity.[13] Journal of Medicinal Chemistry.[2][11] Link

  • Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for amine protection strategies in spiro-synthesis).[3] Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-azaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry and drug discovery, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The title compound, 2-Benzyl-2-azaspiro[4.4]nonan-4-ol, incorporates this spirocyclic core along with a benzyl-protected amine and a hydroxyl group, making it a versatile intermediate for the synthesis of more complex molecules. This document provides detailed synthetic strategies and laboratory protocols for the preparation of this compound, designed for researchers and professionals in organic synthesis and drug development.

The synthetic routes outlined below are based on established chemical principles and analogous transformations reported in the literature for similar spirocyclic systems. Each protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.

Synthetic Strategies Overview

Two primary retrosynthetic approaches are presented for the synthesis of this compound. Both routes converge on the target molecule but differ in the sequence of key bond formations and functional group introductions.

Route 1: Dieckmann Condensation and Subsequent Reduction

This approach leverages the robust Dieckmann condensation to construct the spirocyclic core, followed by functional group manipulations to install the hydroxyl and benzyl groups.

Route 2: [3+2] Cycloaddition Approach

This contemporary strategy utilizes a phosphine-catalyzed [3+2] cycloaddition to form a precursor to the 2-azaspiro[4.4]nonane ring system, which is then elaborated to the final product.

Route 1: Synthesis via Dieckmann Condensation

This classical yet effective route builds the spirocyclic ketone, which serves as a key intermediate. The causality behind this choice lies in the reliability of the Dieckmann condensation for forming five-membered rings.[1]

Logical Flow for Route 1

A 1-Amino-1-cyclopentanecarboxylic acid B N-Benzylation A->B  Benzyl Bromide, Base C Esterification B->C  Ethanol, SOCl₂ D Dieckmann Condensation C->D  NaOEt E Decarboxylation D->E  H₃O⁺, Heat F Ketone Reduction E->F  NaBH₄ G This compound F->G

Caption: Workflow for the synthesis of this compound via Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 1-(Benzylamino)cyclopentane-1-carbonitrile

This initial step introduces the benzyl group which will protect the nitrogen throughout the synthesis.

  • Materials: 1-Aminocyclopentanecarbonitrile hydrochloride, Benzyl bromide, Potassium carbonate, Acetonitrile.

  • Procedure:

    • To a solution of 1-aminocyclopentanecarbonitrile hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired product.

Step 2: Hydrolysis to 1-(Benzylamino)cyclopentane-1-carboxylic acid

  • Materials: 1-(Benzylamino)cyclopentane-1-carbonitrile, 6M Hydrochloric acid.

  • Procedure:

    • Suspend the nitrile from the previous step in 6M HCl.

    • Heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture to room temperature and adjust the pH to ~6 with a saturated solution of sodium bicarbonate.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Esterification and N-Alkylation with Ethyl Acrylate

  • Materials: 1-(Benzylamino)cyclopentane-1-carboxylic acid, Ethanol, Thionyl chloride, Ethyl acrylate, Triethylamine.

  • Procedure:

    • Suspend the carboxylic acid in ethanol and cool to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise and then stir the reaction at room temperature for 12 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude ester in a suitable solvent like DMF, add triethylamine (2.0 eq) and ethyl acrylate (1.5 eq).

    • Heat the mixture at 80 °C for 24 hours.

    • After cooling, perform an aqueous workup and extract the product with ethyl acetate. The organic layer is dried and concentrated.

Step 4: Dieckmann Condensation to form the Spirocyclic β-Keto Ester

The intramolecular Dieckmann condensation is a key ring-forming step.[1]

  • Materials: The product from Step 3, Sodium ethoxide, Toluene.

  • Procedure:

    • Dissolve the diester in anhydrous toluene.

    • Add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the mixture and quench with dilute acetic acid.

    • Perform an aqueous workup, extract with toluene, dry the organic layer, and concentrate to give the crude β-keto ester.

Step 5: Decarboxylation to 2-Benzyl-2-azaspiro[4.4]nonan-4-one

  • Materials: Crude β-keto ester, 5% Sulfuric acid.

  • Procedure:

    • Heat the crude β-keto ester in 5% aqueous sulfuric acid at reflux for 4-6 hours.

    • Cool the reaction, neutralize with sodium bicarbonate, and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield the spirocyclic ketone.

Step 6: Reduction to this compound

  • Materials: 2-Benzyl-2-azaspiro[4.4]nonan-4-one, Sodium borohydride, Methanol.

  • Procedure:

    • Dissolve the ketone in methanol and cool to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude alcohol.

    • Purify by column chromatography to afford this compound.

Route 2: Synthesis via [3+2] Cycloaddition

This modern approach offers a rapid assembly of the spiro-pyrrolidine core. The phosphine-catalyzed [3+2] cycloaddition of an allenoate with an imine is a powerful tool for constructing such systems.[2][3][4]

Logical Flow for Route 2

A Cyclopentanone B N-Benzyl-1-aminocyclopentanemethanol A->B  Benzylamine, NaBH(OAc)₃ C Oxidation to Aldehyde B->C  PCC or Swern Oxidation D [3+2] Cycloaddition C->D  Ethyl 2,3-butadienoate, PPh₃ E Reduction of Ester and Imine D->E  LiAlH₄ F This compound E->F

Caption: Workflow for the synthesis of this compound via Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of 1-(Benzylamino)cyclopentyl)methanol

  • Materials: Cyclopentanone, Benzylamine, Sodium triacetoxyborohydride, Dichloromethane.

  • Procedure:

    • To a solution of cyclopentanone (1.0 eq) and benzylamine (1.0 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • The combined organic layers are washed with brine, dried, and concentrated to give the crude amino alcohol, which can be used directly in the next step.

Step 2: Oxidation to 1-(Benzylamino)cyclopentane-1-carbaldehyde

  • Materials: 1-((Benzylamino)cyclopentyl)methanol, Pyridinium chlorochromate (PCC), Dichloromethane.

  • Procedure:

    • Dissolve the amino alcohol in dichloromethane and add PCC (1.5 eq).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the reaction mixture through a pad of celite and silica gel, washing with dichloromethane.

    • Concentrate the filtrate to yield the crude aldehyde.

Step 3: Phosphine-Catalyzed [3+2] Cycloaddition

This key step constructs the spiro-pyrrolidine ring system.[2][3][4]

  • Materials: 1-(Benzylamino)cyclopentane-1-carbaldehyde, Ethyl 2,3-butadienoate, Triphenylphosphine, Toluene.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the crude aldehyde, ethyl 2,3-butadienoate (1.2 eq), and triphenylphosphine (0.1 eq) in anhydrous toluene.

    • Heat the reaction mixture to 80-90 °C for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the spirocyclic ester.

Step 4: Reduction to this compound

A powerful reducing agent is used to concurrently reduce the ester and any remaining imine functionality.

  • Materials: The spirocyclic ester from Step 3, Lithium aluminum hydride (LAH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a suspension of LAH (2.0-3.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.

    • Slowly add a solution of the ester in anhydrous THF to the LAH suspension.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

    • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Data Summary and Comparison of Routes

ParameterRoute 1: Dieckmann CondensationRoute 2: [3+2] Cycloaddition
Starting Materials 1-Aminocyclopentanecarbonitrile, Benzyl bromideCyclopentanone, Benzylamine
Key Reaction Dieckmann CondensationPhosphine-Catalyzed [3+2] Cycloaddition
Number of Steps 64
Potential Advantages Utilizes classical, well-understood reactions.More convergent, potentially higher overall yield.
Potential Challenges Longer synthetic sequence, harsh conditions for hydrolysis and decarboxylation.Handling of air-sensitive reagents (LAH), potential for side reactions during oxidation.

Conclusion

Both synthetic routes presented provide viable pathways to this compound. The choice of route may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Route 1 is a more traditional, linear synthesis, while Route 2 offers a more modern and convergent approach. Both protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of this valuable spirocyclic building block and its derivatives for applications in drug discovery and development.

References

  • Time information is not a citable source for this context.
  • Synthesis of spirocyclic amino alcohols 11–14. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-Aminoalcohols and Spirocyclic Azetidines via Tandem Hydroxymethylation and Aminomethylation Reaction of β-Keto Phosphonates with N-Nosyl-O-(2-bromoethyl)hydroxylamine. ACS Publications. Available at: [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PMC. Available at: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Available at: [Link]

  • β-Amino alcohols in the synthesis of spirooxindoles. ACS Fall 2025. Available at: [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. Available at: [Link]

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. University of Wollongong. Available at: [Link]

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. The Journal of Organic Chemistry. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Different approaches to synthesize spirocyclic pyrrolidines using 1,3‐DC with azomethine ylides. ResearchGate. Available at: [Link]

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. MDPI. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. Available at: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. PMC. Available at: [Link]

  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Semantic Scholar. Available at: [Link]

  • 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]. Google Patents.

Sources

Application Note: Step-by-Step Preparation of 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a high-purity synthesis of 2-Benzyl-2-azaspiro[4.4]nonan-4-ol . Unlike the common 1,3-dione or unsubstituted amine derivatives, the 4-hydroxy congener represents a specific functionalized scaffold often utilized in fragment-based drug discovery (FBDD) and as a core for neuroactive alkaloids.[1]

The protocol below details a Precision Ring-Closing Metathesis (RCM) strategy. This route is selected over the traditional Dieckmann condensation because it allows for the specific introduction of the hydroxyl group at the C4 position via functionalization of an intermediate alkene, avoiding the regiochemical ambiguity often seen in keto-reduction methods.

Retrosynthetic Analysis & Strategy

The synthesis constructs the spiro-pyrrolidine ring upon a pre-existing cyclopentane core. The critical step is the Ruthenium-catalyzed Ring-Closing Metathesis (RCM) of a diallylic precursor, followed by an epoxidation-reduction sequence to install the hydroxyl group at position 4, adjacent to the spiro-center.[1]

Strategic Advantages:

  • Regiocontrol: The alkene intermediate locks the functionalization to the C3-C4 bond.

  • Stereocontrol: Epoxide opening is governed by the steric bulk of the spiro-cyclopentyl group, favoring the trans-4-hydroxy outcome.

  • Modularity: The N-benzyl group serves as a versatile handle for late-stage diversification.

Reaction Pathway Diagram (Graphviz)[1]

SynthesisRoute Start Cyclopentanone (SM) Imine Intermediate A: N-Benzyl Imine Start->Imine Benzylamine TiCl4 Diallyl Intermediate B: N-Allyl-N-benzyl- 1-vinylcyclopentanamine Imine->Diallyl 1. VinylMgBr 2. Allyl Bromide SpiroEne Intermediate C: 2-Benzyl-2-azaspiro [4.4]non-3-ene Diallyl->SpiroEne Grubbs II (RCM) Epoxide Intermediate D: Spiro-Epoxide SpiroEne->Epoxide m-CPBA Product Target: 2-Benzyl-2-azaspiro [4.4]nonan-4-ol Epoxide->Product LiAlH4 (Regioselective Opening)

Figure 1: Synthetic workflow from Cyclopentanone to the target Spiro-alcohol.

Materials & Reagents

ReagentCAS No.[2][3][4][5][]Equiv.[7][8]Role
Cyclopentanone 120-92-31.0Starting Scaffold
Benzylamine 100-46-91.1Nitrogen Source
Vinylmagnesium bromide (1M in THF)1826-67-11.2Nucleophile (C-C Bond)
Allyl Bromide 106-95-61.2N-Alkylation
Grubbs Catalyst, 2nd Gen 246047-72-30.02Metathesis Catalyst
m-CPBA (77%)937-14-41.2Epoxidizing Agent
LiAlH4 (2M in THF)16853-85-31.5Reductant

Detailed Experimental Protocols

Step 1: Synthesis of N-Allyl-N-benzyl-1-vinylcyclopentan-1-amine

This step constructs the "diallyl" precursor required for ring closing.

  • Imine Formation:

    • Dissolve Cyclopentanone (8.4 g, 100 mmol) and Benzylamine (11.8 g, 110 mmol) in anhydrous Toluene (100 mL).

    • Cool to 0°C. Add TiCl₄ (0.5 equiv) dropwise (Caution: Exothermic) to act as a Lewis acid and water scavenger.

    • Stir at room temperature (RT) for 12 h. Filter through Celite to remove Titanium salts. Concentrate to yield the crude imine.

  • Grignard Addition:

    • Dissolve the crude imine in anhydrous THF (150 mL) under Argon.

    • Cool to -78°C. Add Vinylmagnesium bromide (120 mL, 1.0 M) dropwise over 30 min.

    • Allow to warm to RT and stir for 4 h.

    • Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc (3x). Dry (Na₂SO₄) and concentrate.[1][9]

  • N-Alkylation:

    • Dissolve the resulting amine in DMF (100 mL). Add K₂CO₃ (2 equiv).

    • Add Allyl Bromide (1.2 equiv) dropwise at 0°C.

    • Stir at RT for 16 h.

    • Workup: Dilute with water, extract with Et₂O. Purify via flash chromatography (Hexane/EtOAc 9:1).

    • Yield Expectation: 65-75% over 3 steps.

Step 2: Ring-Closing Metathesis (RCM)

This key step forms the spiro-pyrrolidine ring.

  • Degassing: Dissolve the diene precursor from Step 1 (5.0 g) in anhydrous Dichloromethane (DCM) to achieve a dilute concentration (0.01 M) to favor intramolecular cyclization over polymerization. Critical: Sparge with Argon for 30 mins.

  • Catalysis: Add Grubbs Catalyst 2nd Generation (2 mol%).

  • Reflux: Heat to reflux (40°C) for 4–8 hours. Monitor by TLC (disappearance of starting material).

  • Purification:

    • Concentrate the solvent.

    • Pass through a short silica plug to remove Ruthenium residues (elute with 50% EtOAc/Hexane).

    • Isolate 2-Benzyl-2-azaspiro[4.4]non-3-ene as a pale oil.

Step 3: Stereoselective Hydroxylation (Epoxidation/Reduction)

Direct hydroboration can be sterically sensitive. The epoxidation-opening sequence provides robust access to the 4-ol.

  • Epoxidation:

    • Dissolve the spiro-alkene in DCM at 0°C.

    • Add m-CPBA (1.2 equiv) portion-wise. Stir at RT for 3 h.

    • Wash with saturated NaHCO₃/Na₂S₂O₃ to remove excess acid and oxidant.

    • Isolate the crude epoxide (usually a mixture of diastereomers, predominantly anti to the bulky spiro-ring).

  • Regioselective Opening:

    • Dissolve the epoxide in dry THF. Cool to 0°C.[5][9]

    • Add LiAlH₄ (1.5 equiv) slowly.

    • Reflux for 2 h. Hydride attack occurs at the less hindered C3 position (methylene), resulting in the alcohol at the more substituted/hindered C4 position (adjacent to the spiro center).[1]

  • Final Workup:

    • Fieser quench (Water, 15% NaOH, Water). Filter salts.[9]

    • Concentrate and purify via column chromatography (DCM/MeOH 95:5).

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Viscous colorless to pale yellow oilVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (¹H NMR) Diagnostic multiplet at δ 4.1-4.3 ppm (CH-OH)400 MHz DMSO-d6
Identity (MS) [M+H]⁺ = 232.17LC-MS (ESI+)

NMR Diagnostic Note: In the ¹H NMR, the proton at C4 (geminal to OH) typically appears as a doublet of doublets (dd) or multiplet around 4.2 ppm. The benzylic protons appear as an AB system (two doublets) due to the chirality of the spiro-center if the resolution is high, or a singlet if broad.

Safety & Handling

  • Grubbs Catalyst: Expensive and sensitive to oxygen in solution. Handle in a glovebox or under strict Schlenk conditions.

  • Vinyl Grignard: Highly reactive and pyrophoric. Use anhydrous solvents and inert atmosphere.

  • LiAlH4: Reacts violently with water. Quench with extreme caution.

References

  • Spiro-pyrrolidine Synthesis via RCM

    • Yong, S. R., et al. "Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions."[10] Tetrahedron61 , 8120–8129 (2005). Link[1]

  • General RCM Methodology

    • Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials."[1] Angewandte Chemie International Edition45 , 3760–3803 (2006). Link[1]

  • Regioselective Epoxide Opening

    • Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis1984 , 629–656 (1984).[1] Link

  • Radical Cyclization to Azaspiro[4.

    • Guerrero-Caicedo, A., et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization."[7] ACS Omega4 , 21953–21968 (2019).[1] Link[1]

Sources

Introduction: The Significance of Spirocyclic Alcohols in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reduction of Spirocyclic Ketones to Alcohols: Reagents, Protocols, and Stereochemical Control

Spirocycles, molecular architectures featuring two rings sharing a single carbon atom, are of immense interest in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional nature provides a unique way to explore chemical space, often leading to compounds with improved pharmacological properties compared to their flatter, aromatic counterparts.[1] The reduction of spirocyclic ketones to their corresponding alcohols is a critical transformation, as it installs a chiral center, yielding valuable building blocks for the synthesis of complex natural products and novel pharmaceutical agents.[3][4]

However, the inherent rigidity and steric complexity of spirocyclic systems present a significant challenge: controlling the stereochemical outcome of the reduction. The approach of the reducing agent is often highly restricted, demanding a careful selection of reagents and conditions to achieve the desired diastereoselectivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key reagents, detailed protocols, and underlying principles for the successful and stereoselective reduction of spirocyclic ketones.

Pillar 1: Core Mechanistic Principles of Ketone Reduction

At its core, the reduction of a ketone to an alcohol involves the addition of a hydride ion (H⁻), a hydrogen atom with a lone pair of electrons, to the electrophilic carbonyl carbon.[5][6] This nucleophilic attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate.[6][7] In a subsequent step, this intermediate is protonated, typically by the solvent or an acidic workup, to yield the final alcohol product.[5][7]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Ketone Spirocyclic Ketone (R₂C=O) Alkoxide Tetrahedral Alkoxide Intermediate (R₂CH-O⁻) Ketone->Alkoxide Hydride Hydride Source (e.g., [BH₄]⁻) Hydride->Ketone H⁻ attack on C=O Alcohol Spirocyclic Alcohol (R₂CH-OH) Alkoxide->Alcohol Proton_Source Proton Source (e.g., H₂O, MeOH) Proton_Source->Alkoxide Protonation of O⁻

Caption: General workflow for metal hydride reduction of a ketone.

The Decisive Factor: Stereoselectivity

For cyclic and spirocyclic ketones, the direction from which the hydride attacks the carbonyl group determines the stereochemistry of the resulting alcohol. This is primarily governed by two competing factors, a concept first explained by Dauben.[8]

  • Steric Approach Control: The hydride attacks from the less sterically hindered face of the ketone. This is the kinetically favored pathway and is dominant with bulky reducing agents.[8]

  • Product Development Control: The reaction proceeds via a transition state that resembles the more stable product. This often involves attack from a more hindered face to produce the thermodynamically more stable alcohol (e.g., an equatorial alcohol in a cyclohexane system).[8][9]

The rigid conformation of a spirocycle often creates a highly biased steric environment, making one face significantly more accessible than the other. Therefore, the choice of reducing agent, its size, and the reaction conditions are paramount in dictating the stereochemical outcome.[10]

Pillar 2: A Comparative Analysis of Key Reducing Agents

The chemist's toolkit for ketone reduction is diverse. The optimal choice depends on the substrate's reactivity, the presence of other functional groups, and the desired stereochemical outcome.

Reagent/Method Reagent Strength Typical Solvents Functional Group Tolerance Key Characteristics & Selectivity Safety & Handling
Sodium Borohydride (NaBH₄) MildProtic (MeOH, EtOH)Good: Tolerates esters, amides, carboxylic acids.[11]Safer, easier to handle. Selectivity often governed by steric approach.[10][12]Low hazard, stable in air.
Lithium Aluminum Hydride (LiAlH₄) Very StrongAnhydrous Ethers (THF, Et₂O)Poor: Reduces most polar functional groups.[13]Highly reactive, good for hindered ketones. Cation coordination can influence stereochemistry.[7][8]HIGHLY REACTIVE. Pyrophoric, reacts violently with water.[14] Handle under inert atmosphere.
Luche Reduction (NaBH₄/CeCl₃) Mild, ChemoselectiveMethanolExcellentSelectively reduces ketones over aldehydes and α,β-unsaturated ketones to allylic alcohols (1,2-reduction).[15][16][17]Low hazard, similar to NaBH₄.
Catalytic Hydrogenation (H₂/Metal) N/AVarious (MeOH, EtOAc, etc.)Good, but reduces C=C and C≡C bonds."Green" method. Stereoselectivity determined by catalyst surface approach. Asymmetric versions give high ee.[18][19]Requires pressure equipment and safe handling of flammable H₂ gas.[18]
Biocatalytic Reduction (Enzymes) N/AAqueous BuffersExcellentHighly enantioselective, operates under mild conditions.[20][21]Generally safe, biodegradable reagents.

Pillar 3: Field-Proven Protocols and Methodologies

The following protocols are designed to be self-validating systems, with explanations for the critical steps. Researchers should optimize conditions for their specific substrate and scale.

Protocol 1: General Reduction of a Spirocyclic Ketone with Sodium Borohydride (NaBH₄)

This protocol is a workhorse for simple spirocyclic ketones where high reactivity is not required and other reducible functional groups (like esters) need to be preserved.

Rationale: NaBH₄ is a mild and selective reagent, making it a safe and reliable first choice.[11] The use of methanol as a solvent also serves as the proton source for the final step.[12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the spirocyclic ketone (1.0 eq) in methanol (MeOH, ~0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm and improve diastereoselectivity.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes. The slow addition prevents a rapid, uncontrolled reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Once complete, cool the reaction back to 0 °C and slowly add acetone (~5 mL) to quench any excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude alcohol via flash column chromatography.

Protocol 2: Reduction of a Sterically Hindered Spirocyclic Ketone with Lithium Aluminum Hydride (LiAlH₄)

This protocol is intended for less reactive or sterically congested ketones where NaBH₄ is ineffective. Extreme caution is required.

Rationale: LiAlH₄ is a significantly more powerful hydride source than NaBH₄ due to the higher polarity of the Al-H bond.[7][13] Anhydrous conditions are mandatory as LiAlH₄ reacts violently with water and other protic sources.[14]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble an oven-dried, three-neck flask equipped with a stir bar, a nitrogen inlet, a dropping funnel, and a reflux condenser. Maintain a positive pressure of inert gas (N₂ or Ar) throughout.

  • Reagent Suspension: Suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool to 0 °C.

  • Substrate Addition: Dissolve the spirocyclic ketone (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC. Gentle heating may be required for very unreactive ketones.

  • Careful Quenching (Fieser Workup): Cool the flask to 0 °C. Quench the reaction by the sequential, dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used)

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white solid forms. Filter the mixture through a pad of Celite®, washing the solid thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography.

Protocol 3: Chemoselective 1,2-Reduction of a Spirocyclic Enone (Luche Reduction)

This is the method of choice for reducing an α,β-unsaturated spirocyclic ketone to the corresponding allylic alcohol without affecting the double bond.[15]

Rationale: The Luche reduction uses sodium borohydride in conjunction with cerium(III) chloride (CeCl₃).[16] The Ce³⁺ ion acts as a Lewis acid, coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and promotes the formation of harder sodium methoxyborohydride reagents in the methanol solvent, which selectively attack the carbonyl carbon (1,2-addition) over the β-carbon (1,4-addition).[15][16][17]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the spirocyclic α,β-unsaturated ketone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in methanol (MeOH, ~0.1 M). Stir for 15 minutes at room temperature until a homogeneous solution is formed.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Hydride Addition: Add sodium borohydride (NaBH₄, 1.1 eq) in a single portion. Vigorous gas evolution (H₂) may be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C. The reaction is often very fast, typically completing within 10-30 minutes. Monitor closely by TLC.

  • Workup: Quench the reaction by adding water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the allylic alcohol.

Pillar 4: Decision-Making and Workflow Visualization

Choosing the correct reagent is critical for success. The following diagram outlines a logical decision-making process for selecting a reduction strategy.

Caption: Decision tree for selecting a suitable ketone reduction method.

References

  • BenchChem Application Note. (2025). Selective Reduction of Spiro[4.5]dec-9-en-7-one to Spiro[4.5]dec-9-en-7-ol. BenchChem.
  • Reddy, K. et al. (n.d.).
  • Various Authors. (n.d.).
  • Ashby, E. C. & Boone, J. R. (1976). METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. Georgia Institute of Technology.
  • Wikipedia contributors. (n.d.). Luche reduction. Wikipedia. [Link]

  • Tokyo Chemical Industry. (n.d.). Luche Reduction. TCI Chemicals.
  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Journal of Organic Chemistry, 80(16), 8134–8141. [Link]

  • Chemistry LibreTexts. (2019). 18.4: Reduction of Aldehydes and Ketones. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Chemguide. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry.
  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • ResearchGate. (n.d.). 2.3 Catalytic Hydrogenation of Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. [Link]

  • Various Authors. (n.d.). Enantioselective Reduction of Ketones. University of Calgary.
  • Wikipedia contributors. (n.d.). Enantioselective ketone reduction. Wikipedia. [Link]

  • Forgione, P. et al. (2006). Diastereoselective reduction of cyclic bioactive Mannich ketones. Arkivoc, 2006(5), 41-49. [Link]

  • Al-Zaydi, K. M. (2009). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 20(2), 85-93.
  • Gliński, M. et al. (2020). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Molecules, 25(10), 2341. [Link]

  • Habibi, D. et al. (2014). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Organic Chemistry International, 2014, 1-7. [Link]

  • Morris, R. H. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(13), 5494-5507. [Link]

  • Karila, C. et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824-11828. [Link]

  • Schepmann, D. et al. (2016). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry, 14(38), 9153-9163. [Link]

Sources

Protocol for benzyl protection of azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Benzyl Protection of the Azaspiro[4.4]nonane Scaffold for Advanced Drug Discovery

Abstract & Introduction

The azaspiro[4.4]nonane framework is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] Compounds incorporating this spirocyclic system have shown significant activity as nicotinic acetylcholine receptor (nAChR) agonists and are present in various bioactive natural products.[2][3] The secondary amine inherent to the azaspiro[4.4]nonane core is a key functional handle for molecular elaboration; however, its nucleophilicity and basicity necessitate a robust protection strategy during multi-step synthetic campaigns.

This document provides a comprehensive, field-proven protocol for the N-protection of the azaspiro[4.4]nonane secondary amine using a benzyl (Bn) group. The benzyl group is an ideal choice due to its stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[4] We will delve into the causality behind reagent selection, provide a detailed step-by-step experimental workflow, and outline critical parameters for reaction success, work-up, and purification.

The Benzyl Group: A Strategic Choice for Amine Protection

The selection of a protecting group is a critical decision in synthesis design. The benzyl group offers a superior balance of stability and selective cleavage for scaffolds like azaspiro[4.4]nonane.

  • Chemical Inertness: The N-benzyl bond is resilient to many non-reductive conditions, including exposure to mild acids, bases, and various organometallic reagents, allowing for broad synthetic flexibility in subsequent steps.

  • Facile Cleavage: The most common and clean method for deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which typically proceeds with high yield and generates toluene as a volatile, easily removed byproduct.[5][6] This orthogonality is crucial, as it allows for the selective deprotection of the amine without disturbing other sensitive functional groups.

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the azaspiro[4.4]nonane attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming a new C-N bond.

Experimental Protocol: N-Benzylation of 2-Azaspiro[4.4]nonane

This protocol details a reliable method for the N-benzylation of 2-azaspiro[4.4]nonane. The principles are broadly applicable to other isomers (e.g., 1-azaspiro[4.4]nonane).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Azaspiro[4.4]nonane (or its salt)≥97%CommercialIf starting from a salt (e.g., hemioxalate or HCl), a preliminary basic workup is required to liberate the free amine.[7]
Benzyl Bromide (BnBr)≥98%CommercialPreferred over benzyl chloride for its higher reactivity, leading to faster reaction times and milder conditions.[8] Handle in a fume hood as it is a lachrymator.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercialA mild inorganic base to neutralize the HBr byproduct. Its insolubility in many organic solvents can facilitate workup.[9]
Acetonitrile (CH₃CN)AnhydrousCommercialA polar aprotic solvent that effectively solubilizes the amine and promotes the SN2 reaction.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prep.For aqueous wash.
BrineACS GradeIn-house prep.For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying the organic layer.
Silica Gel230-400 meshCommercialFor column chromatography.[10]
Step-by-Step Benzylation Procedure
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 2-azaspiro[4.4]nonane (1.0 eq, e.g., 1.25 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) to dissolve the starting material. To this solution, add powdered anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol).

    • Rationale: An excess of the base is used to ensure complete neutralization of the HBr formed during the reaction. Protonation of the starting amine by HBr would form an unreactive ammonium salt, effectively halting the reaction.[9]

  • Reagent Addition: Add benzyl bromide (1.1 eq, e.g., 1.31 mL, 11 mmol) dropwise to the stirring suspension at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the valuable starting amine. Adding it dropwise helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate with 1% triethylamine). The product spot should be less polar than the starting amine.

  • Work-up (Quenching & Extraction): a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. e. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-azaspiro[4.4]nonane.

Purification and Characterization

The crude product is typically a yellow to brown oil. Purification is achieved via flash column chromatography on silica gel.[11]

  • Eluent System: A gradient elution is recommended, starting with 100% Hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% EtOAc). The addition of ~0.5-1% triethylamine to the eluent system is often beneficial to prevent the product from tailing on the acidic silica gel.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The characteristic benzylic protons typically appear as a singlet around 3.5-3.8 ppm in the ¹H NMR spectrum.[12]

Deprotection Protocol: Regenerating the Amine

A key advantage of the benzyl group is its clean removal. The following is a standard protocol for N-debenzylation.

  • Setup: Dissolve the purified N-benzyl-2-azaspiro[4.4]nonane (1.0 eq) in a suitable solvent such as methanol or ethanol in a flask.

  • Catalyst: Carefully add Palladium on Carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.

    • Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.[5]

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon pressure is often sufficient) at room temperature for 12-24 hours.

  • Work-up: Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 2-azaspiro[4.4]nonane. The product is often pure enough for subsequent steps, but can be re-purified if necessary.

Workflow Visualization

The overall process of protection and deprotection is a critical cycle in multi-step synthesis, enabling the modification of other parts of the molecule while the amine is masked.

Benzyl_Protection_Workflow cluster_protection Protection Stage cluster_deprotection Deprotection Stage Start Azaspiro[4.4]nonane (Secondary Amine) Reagents BnBr, K₂CO₃ CH₃CN, 60-70 °C Start->Reagents Sₙ2 Reaction Product N-Benzyl-Azaspiro[4.4]nonane (Protected Amine) Reagents->Product Deprotection_Reagents H₂, 10% Pd/C MeOH or EtOH Product->Deprotection_Reagents Hydrogenolysis Final Azaspiro[4.4]nonane (Regenerated Amine) Deprotection_Reagents->Final

Caption: Workflow for the N-benzylation and subsequent debenzylation.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • ResearchGate. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • Quora. (2018). What is the difference between benzyl chloride and benzyl bromide?. Quora. [Link]

  • Quora. (2024). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions?. Quora. [Link]

  • Gravestock, D., & McKenzie, J.M. (2002). Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. South African Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. [Link]

  • Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. Sciencemadness. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • National Center for Biotechnology Information. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

Sources

Application Note: 2-Benzyl-2-azaspiro[4.4]nonan-4-ol as a Chiral Ligand Precursor

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers in the utilization of 2-Benzyl-2-azaspiro[4.4]nonan-4-ol as a high-value chiral scaffold. Unlike flexible linear ligands, the spirocyclic backbone of this precursor offers exceptional structural rigidity, a critical factor for inducing high enantioselectivity in asymmetric catalysis.

Executive Summary

This compound represents a privileged "spiro" scaffold. Its rigid bicyclic framework minimizes the degrees of freedom in transition states, often resulting in superior enantiomeric excess (ee) compared to flexible analogs like ephedrine or prolinol. This molecule serves as a versatile precursor that can be:

  • Used Directly: As a chiral amino-alcohol ligand for organozinc additions.

  • Derivatized: Converted into

    
    -symmetric diamines, spiro-oxazolines, or phosphine-amine ligands.
    
  • Deprotected: Hydrogenolysis of the benzyl group yields the free secondary amine for sulfonamide synthesis.

Structural Versatility & Ligand Design

The utility of this precursor lies in its divergent synthesis potential. The following diagram illustrates how to transform the core scaffold into various classes of high-performance ligands.

LigandDesign Precursor 2-Benzyl-2-azaspiro [4.4]nonan-4-ol (Racemic or Chiral) AminoAlcohol N-Benzyl Amino Alcohol (Active Ligand) Precursor->AminoAlcohol Direct Use (Zn Additions) FreeAmine Free Spiro-Amine (Intermediate) Precursor->FreeAmine Pd/C, H2 (Debenzylation) SpiroLigands Spiro-Box / PHOX (Adv. Catalysts) FreeAmine->SpiroLigands Functionalization (e.g., PPh2, Oxazoline) Sulfonamide Chiral Sulfonamide (Lewis Acid Cat.) FreeAmine->Sulfonamide R-SO2Cl Base

Figure 1: Divergent synthesis pathways from the this compound precursor.[1]

Protocol A: Preparation & Enantiomeric Resolution

Commercially available this compound is often racemic. For asymmetric catalysis, optical resolution is mandatory.

Method: Enzymatic Kinetic Resolution

This method uses a lipase to selectively acetylate one enantiomer of the alcohol, leaving the other unchanged.

Reagents:

  • Racemic this compound (10 mmol)

  • Vinyl Acetate (Acyl donor, 30 mmol)

  • Pseudomonas cepacia Lipase (Amano Lipase PS, immobilized)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2.31 g (10 mmol) of the racemic alcohol in 50 mL of anhydrous MTBE.

  • Enzyme Addition: Add 1.0 g of immobilized Lipase PS and 2.8 mL (30 mmol) of vinyl acetate.

  • Incubation: Stir the suspension at 30°C. Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column).

    • Target: 50% conversion.[2] One enantiomer will be the free alcohol; the other will be the acetate ester.

  • Filtration: Filter off the enzyme (can be reused).

  • Separation: Evaporate the solvent. Separate the (S)-Alcohol (unreacted) from the (R)-Acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

    • Note: The acetate can be hydrolyzed (K2CO3, MeOH) to yield the (R)-enantiomer.

Protocol B: Application in Asymmetric Alkylation

Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde. This reaction validates the ligand's efficacy. The N-benzyl amino alcohol acts as a Lewis base, forming a chiral complex with Zinc.

Mechanism & Transition State

The reaction proceeds via a bimetallic transition state where the spiro-ligand controls the approach of the ethyl group to the aldehyde.

CatalyticCycle Ligand Chiral Ligand (Spiro-Amino Alcohol) Complex Active Zn-Complex (Bimetallic TS) Ligand->Complex + Et2Zn - Ethane ZnEt2 Et2Zn ZnEt2->Complex Product Chiral Alcohol (1-Phenylpropanol) Complex->Product 1. Alkyl Transfer 2. Acidic Workup Substrate Benzaldehyde (PhCHO) Substrate->Complex Coordination Regen Ligand Regeneration Product->Regen Regen->Ligand Recycle

Figure 2: Catalytic cycle for the enantioselective addition of diethylzinc.

Experimental Procedure

Safety Warning: Diethylzinc (Et2Zn) is pyrophoric. Handle strictly under Argon/Nitrogen.

  • Ligand Preparation: Flame-dry a 10 mL Schlenk flask. Add (S)-2-benzyl-2-azaspiro[4.4]nonan-4-ol (11.5 mg, 0.05 mmol, 5 mol% ).

  • Solvent: Add anhydrous Toluene (2.0 mL) under Argon.

  • Zinc Addition: Add Et2Zn (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise at 0°C. Stir for 20 min at room temperature.

    • Observation: Evolution of ethane gas indicates formation of the Zinc-Alkoxide complex.

  • Substrate Addition: Cool to 0°C. Add Benzaldehyde (106 mg, 1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 12–24 hours. Monitor by TLC.[3]

  • Quench: Carefully add saturated NH4Cl (2 mL) and extract with Et2O (3 x 5 mL).

  • Analysis: Dry organic layer (MgSO4), concentrate, and analyze by Chiral GC or HPLC to determine %ee.

Performance Benchmarks:

Parameter Typical Range Notes
Yield 85% - 98% High conversion is expected.
Enantiomeric Excess (ee) 90% - 99% Spiro rigidity typically outperforms linear ligands (e.g., N-methylephedrine often gives ~80-90%).

| Catalyst Loading | 2 - 5 mol% | Can be lowered for optimized industrial processes. |

Troubleshooting & Expert Insights

  • Low ee%?

    • Moisture: The Zinc-Ligand complex is moisture-sensitive. Ensure toluene is distilled over Na/Benzophenone.

    • Temperature: Lowering the reaction temperature to -20°C often improves enantioselectivity at the cost of reaction rate.

    • Ligand Purity: Ensure the ligand is chemically pure (>98%) and optically pure (>99% ee). Trace racemic ligand drastically drops product ee (Non-linear effect).

  • Low Yield?

    • Sterics: If using ortho-substituted aldehydes, increase catalyst loading to 10 mol% or allow longer reaction times (48h).

    • Aggregates: Formation of inactive Zinc aggregates can occur. Adding a Lewis base additive (like Ti(OiPr)4) is a common variation to break aggregates, though the pure spiro-ligand usually suffices.

References

  • Spiro Scaffold Synthesis

    • Yong, S. R., et al. (2005). "Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions." Tetrahedron.

  • Enantioselective Catalysis (General Spiro Ligands)

    • Ding, K., et al. (2013). "Spiro Ligands for Asymmetric Catalysis." Chemical Society Reviews.

  • Patent on Precursor Synthesis

    • "Substituted Heteroaryl Compounds and Methods of Use." (EP 3312164 B1). Describes the reduction of the dione to the alcohol.

  • Chiral Resolution Techniques

    • Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-mediated chiral resolution of racemates." Tetrahedron: Asymmetry.

Sources

Application Notes and Protocols for the Functionalization of Spirocyclic Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Chemistry

Spirocycles, molecular architectures featuring two rings sharing a single atom, have emerged from the periphery to become a central focus in medicinal chemistry and drug discovery.[1][2] Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and potent interactions with biological targets.[3][4] The introduction of a spirocyclic motif can significantly enhance a molecule's pharmacological profile by improving properties such as solubility, metabolic stability, and binding affinity, while also exploring novel chemical space.[1][5]

At the heart of many spirocyclic frameworks lies the spirocyclic alcohol, a versatile intermediate primed for a multitude of chemical transformations. The hydroxyl group serves as a key handle for introducing diverse functionalities, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the primary techniques for the functionalization of spirocyclic alcohol intermediates, offering both the theoretical underpinnings and practical, field-proven protocols to empower researchers in their synthetic endeavors.

Strategic Functionalization Pathways for Spirocyclic Alcohols

The strategic modification of a spirocyclic alcohol can be broadly categorized into three main pathways: oxidation to the corresponding ketone, substitution of the hydroxyl group, and skeletal rearrangements that alter the ring structure. The choice of pathway is dictated by the desired final product and the steric and electronic nature of the spirocyclic scaffold.

Functionalization_Pathways Spiro_Alcohol Spirocyclic Alcohol Intermediate Oxidation Oxidation Spiro_Alcohol->Oxidation Mild Oxidants (e.g., DMP) Substitution Nucleophilic Substitution Spiro_Alcohol->Substitution Activation & Nucleophile (e.g., Mitsunobu) Rearrangement Skeletal Rearrangement Spiro_Alcohol->Rearrangement Acid/Lewis Acid Catalysis Spiro_Ketone Spirocyclic Ketone Oxidation->Spiro_Ketone Substituted_Spirocycle Functionalized Spirocycle (Inversion/Retention) Substitution->Substituted_Spirocycle Altered_Scaffold Ring-Expanded/Contracted Spirocycle Rearrangement->Altered_Scaffold

Figure 1: Key functionalization pathways for spirocyclic alcohol intermediates.

Oxidation to Spirocyclic Ketones: A Gateway to Further Functionalization

The oxidation of a secondary spirocyclic alcohol to its corresponding ketone is often the initial and most crucial step in a synthetic sequence.[6][7] The resulting ketone provides an electrophilic center for a wide array of subsequent transformations, including nucleophilic additions, reductive aminations, and alpha-functionalizations.

Causality in Reagent Selection: The Case for Mild Oxidants

While strong oxidizing agents like chromic acid (Jones reagent) are effective, they often lead to over-oxidation or decomposition of sensitive substrates.[7] For complex spirocyclic intermediates, mild and selective reagents are paramount. The Dess-Martin Periodinane (DMP) has emerged as a reagent of choice due to its high chemoselectivity, neutral pH conditions, and operational simplicity.[8][9][10] It is particularly advantageous for substrates containing acid-labile functional groups.[11]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of a Spirocyclic Alcohol

This protocol provides a general procedure for the oxidation of a secondary spirocyclic alcohol to a spirocyclic ketone using Dess-Martin Periodinane.

Materials:

  • Spirocyclic alcohol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: Dissolve the spirocyclic alcohol (1.0 eq) in anhydrous DCM (approximately 10 mL per mmol of alcohol) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the stirred solution at room temperature. The reaction is typically complete within 1-3 hours.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup:

    • Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the organic layer becomes clear.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography on silica gel.

Trustworthiness and Self-Validation:

  • TLC Monitoring: The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, ketone spot validates the reaction's progress.

  • Spectroscopic Analysis: Successful oxidation can be confirmed by ¹H NMR (disappearance of the alcohol proton and the proton on the carbinol carbon) and IR spectroscopy (appearance of a strong carbonyl stretch, typically around 1680-1750 cm⁻¹).

Oxidizing Agent Typical Conditions Advantages Disadvantages Yield Range (%)
Dess-Martin Periodinane (DMP) DCM, room temperatureMild, neutral pH, high chemoselectivity, short reaction times.[8][9]Expensive, potentially explosive under shock.[8]85-98
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CHigh yields, avoids heavy metals.Requires cryogenic temperatures, unpleasant odor.80-95
Pyridinium Chlorochromate (PCC) DCM, room temperatureReadily available.Toxic chromium reagent, can be acidic.[7]75-90
Copper(I)/Diaziridinone CuBr, CDCl₃, room temp.Mild, neutral conditions, high yields.[12]Requires a specific, non-commercial oxidant.73-99[12]

Table 1: Comparison of common methods for the oxidation of spirocyclic alcohols.

Nucleophilic Substitution: Inverting and Retaining Stereochemistry

Direct substitution of the hydroxyl group in a spirocyclic alcohol allows for the introduction of a wide range of functionalities, including azides, halides, and various carbon and heteroatom nucleophiles. A significant challenge in this area is controlling the stereochemical outcome of the reaction, particularly at a sterically hindered spirocyclic center.

The Mitsunobu Reaction: A Paradigm of Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for achieving the nucleophilic substitution of primary and secondary alcohols with inversion of stereochemistry.[13][14] This reaction is particularly valuable for the functionalization of chiral spirocyclic alcohols where precise control of the stereocenter is critical.[15] The reaction proceeds under mild, neutral conditions, making it compatible with a broad range of functional groups.[13]

Mechanism in a Nutshell: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[16] This in-situ activation converts the hydroxyl group into a good leaving group, which is then displaced by a suitable nucleophile in an Sₙ2 fashion, leading to the inversion of configuration.[13]

Mitsunobu_Workflow Start Start: Chiral Spirocyclic Alcohol (R-configuration) Reagents Add PPh₃, DEAD/DIAD, and Nucleophile (Nu-H) in an aprotic solvent (e.g., THF) Start->Reagents Activation In-situ activation of the hydroxyl group Reagents->Activation SN2 Sₙ2 displacement of the activated hydroxyl group by the nucleophile Activation->SN2 Product Product: Substituted Spirocycle with Inverted Stereochemistry (S-configuration) SN2->Product

Figure 2: Workflow for the Mitsunobu inversion of a spirocyclic alcohol.

Protocol 2: Mitsunobu Inversion of a Sterically Hindered Spirocyclic Alcohol

This protocol is adapted for sterically hindered alcohols, where standard Mitsunobu conditions may be sluggish. The use of 4-nitrobenzoic acid as the nucleophile often improves yields.[17]

Materials:

  • Sterically hindered spirocyclic alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 - 2.0 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 - 2.0 eq)

  • 4-Nitrobenzoic acid (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere setup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the spirocyclic alcohol (1.0 eq), triphenylphosphine (1.5 - 2.0 eq), and 4-nitrobenzoic acid (1.5 - 2.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 - 2.0 eq) dropwise to the stirred solution. A color change (typically to a yellow or orange hue) and the formation of a precipitate are often observed.[17]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For particularly hindered alcohols, gentle heating (e.g., 40-50 °C) may be required.[17]

  • Monitoring and Workup:

    • Monitor the reaction by TLC.

    • Once complete, remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography to isolate the inverted ester. The ester can then be hydrolyzed under standard conditions to yield the inverted alcohol.

Causality and Trustworthiness:

  • Inversion of Stereochemistry: The Sₙ2 nature of the reaction ensures a predictable inversion of stereochemistry.[15] This can be confirmed by comparing the optical rotation of the product with the starting material or by advanced NMR techniques (e.g., Mosher's ester analysis).

  • Choice of Azodicarboxylate: DIAD is often preferred over DEAD for hindered alcohols as its bulkier isopropyl groups can sometimes favor the desired reaction pathway.

  • Byproduct Removal: The major byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can often be challenging to remove. Chromatography is typically required for high purity.

Skeletal Rearrangements: Modifying the Spirocyclic Core

Spirocyclic alcohols can undergo a variety of skeletal rearrangements, often catalyzed by acids or Lewis acids, to yield new and complex molecular architectures. These reactions can involve ring expansion or contraction, providing access to novel spirocyclic systems that would be difficult to synthesize through other means.[18][19]

Acid-Catalyzed Ring Expansion: A Path to Larger Ring Systems

The treatment of certain spirocyclic alcohols, particularly those with adjacent strained rings, with acid can induce a pinacol-like rearrangement.[20] This process typically involves protonation of the hydroxyl group to form a good leaving group (water), followed by departure of water to generate a carbocation. A subsequent 1,2-alkyl shift from the adjacent ring can then lead to a ring-expanded product, driven by the relief of ring strain and the formation of a more stable carbocation.[18]

Rearrangement Type Typical Catalyst Driving Force Outcome Reference
Pinacol-type Rearrangement Brønsted or Lewis Acids (e.g., H₂SO₄, Yb(OTf)₃)Relief of ring strain, formation of a stable carbocation/ketone.Ring expansion or contraction.[20][21]
Semi-pinacol Rearrangement Lewis Acids (e.g., Yb(OTf)₃)Concerted migration as the leaving group departs.Stereoselective formation of α-hydroxy ketones.[21]
Photochemical Ring Expansion Visible lightFormation of an oxonium ylide intermediate.Synthesis of oxacyclic spirooxindoles.[22][23]

Table 2: Overview of rearrangement reactions for spirocyclic alcohol functionalization.

Protocol 3: Acid-Catalyzed Rearrangement of a Spiro Epoxy Alcohol

This protocol describes a general procedure for the acid-catalyzed rearrangement of a spiro epoxy alcohol, which can lead to ring-expanded keto alcohols.[24][25]

Materials:

  • Spiro epoxy alcohol (1.0 eq)

  • Chloroform (CHCl₃) or other suitable aprotic solvent

  • Sulfuric acid (catalytic amount) or silica gel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the spiro epoxy alcohol in chloroform in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) or a scoop of silica gel.

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from minutes to days depending on the substrate and catalyst.[24]

  • Monitoring: Monitor the formation of the rearranged product(s) by TLC.

  • Workup:

    • If using sulfuric acid, quench the reaction by washing with saturated aqueous NaHCO₃.

    • If using silica gel, filter the reaction mixture.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate and purify the product(s) by chromatography to isolate the isomeric keto alcohols.

Expertise and Mechanistic Insight: The regioselectivity of the ring expansion is often governed by which C-C bond is better aligned to migrate and which resulting carbocation is more stable. In the case of spiro epoxy alcohols, the initial protonation of the epoxide is followed by ring-opening to form a carbocation, which then triggers the rearrangement.[24]

Conclusion

The functionalization of spirocyclic alcohol intermediates is a cornerstone of modern synthetic and medicinal chemistry. The ability to strategically oxidize, substitute, or rearrange these versatile building blocks provides chemists with a powerful toolkit for the creation of novel, three-dimensional molecules with tailored properties. By understanding the underlying principles of each transformation and employing robust, validated protocols, researchers can effectively navigate the synthetic challenges and unlock the full potential of spirocyclic scaffolds in their pursuit of new medicines and materials.

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Scalable Synthesis of Azaspiro[4.4]nonan-4-ol Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azaspiro[4.4]nonanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a constant driving force. Azaspiro[4.4]nonane scaffolds have emerged as a privileged structural motif, offering a distinct three-dimensional geometry that departs from the "flatland" of traditional aromatic and heteroaromatic compounds.[1] This inherent three-dimensionality, conferred by the spirocyclic fusion of two five-membered rings sharing a single carbon atom, allows for a more precise spatial arrangement of functional groups. This, in turn, can lead to improved potency, selectivity, and pharmacokinetic properties by facilitating optimal interactions with the complex topographies of biological targets.[1][2] The incorporation of a nitrogen atom within this framework to form an azaspirocycle introduces a crucial handle for modulating physicochemical properties such as basicity, polarity, and hydrogen bonding capacity, further enhancing its utility in drug design.[1]

The azaspiro[4.4]nonane core is a key component in a variety of biologically active molecules, including natural products with pronounced antileukemic activity and synthetic compounds targeting the central nervous system.[3][4] Specifically, the azaspiro[4.4]nonan-4-ol moiety provides a strategic point for further functionalization, making it a valuable building block for the synthesis of compound libraries in drug discovery campaigns. The development of robust and scalable synthetic routes to these derivatives is therefore of paramount importance to both academic and industrial researchers.

This guide provides a detailed, scalable, and field-proven protocol for the synthesis of azaspiro[4.4]nonan-4-ol derivatives, focusing on a strategy that proceeds through a key N-Boc protected azaspiro[4.4]nonan-4-one intermediate. The presented methodology emphasizes operational simplicity, scalability, and the use of readily available reagents, making it suitable for multigram-scale production. Each step is accompanied by a detailed explanation of the underlying chemical principles, providing researchers with the necessary insights to adapt and troubleshoot the synthesis as needed.

Strategic Overview of the Synthetic Approach

The scalable synthesis of azaspiro[4.4]nonan-4-ol is strategically designed in a four-stage process, commencing with the preparation of a suitably functionalized N-Boc-pyrrolidine precursor. This is followed by an intramolecular Dieckmann condensation to construct the spirocyclic ketone core. Subsequent stereoselective reduction of the ketone affords the desired alcohol, and a final deprotection step yields the target compound. The use of the tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen is crucial for ensuring the stability of the intermediates and for directing the course of the reactions.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spirocycle Formation cluster_2 Stage 3: Ketone Reduction cluster_3 Stage 4: Deprotection A N-Boc-L-proline B N-Boc-2-(2-carboethoxyethyl)pyrrolidine-2-carboxylate A->B Multi-step synthesis C N-Boc-1-azaspiro[4.4]nonan-4-one B->C Intramolecular Dieckmann Condensation D N-Boc-1-azaspiro[4.4]nonan-4-ol C->D Stereoselective Reduction E 1-Azaspiro[4.4]nonan-4-ol D->E Boc Deprotection

Fig. 1: Overall synthetic workflow for azaspiro[4.4]nonan-4-ol.

Detailed Protocols and Mechanistic Insights

Stage 1: Synthesis of N-Boc-2-(2-carboethoxyethyl)pyrrolidine-2-carboxylate (Diester Precursor)

The synthesis of the key diester precursor begins with commercially available N-Boc-L-proline. The choice of the Boc protecting group is strategic for its stability under a range of reaction conditions and its facile removal in the final step. The synthetic sequence involves the introduction of a two-carbon ester-containing side chain at the 2-position of the pyrrolidine ring. While several methods exist for the α-alkylation of proline derivatives, a scalable approach often involves the generation of an enolate followed by reaction with a suitable electrophile. For the purpose of this guide, we will consider the diester as a readily accessible starting material, as its multi-step synthesis from N-Boc-L-proline is well-documented in the literature, often involving the protection of the carboxylic acid, followed by alkylation and subsequent manipulation of functional groups.

Stage 2: Intramolecular Dieckmann Condensation for Spirocycle Formation

The cornerstone of this synthetic strategy is the intramolecular Dieckmann condensation, a robust and scalable method for the formation of five- and six-membered rings.[5][6] This reaction involves the intramolecular cyclization of a diester in the presence of a strong base to form a β-keto ester.[7][8]

Protocol 2.1: Synthesis of N-Boc-1-azaspiro[4.4]nonan-4-one

  • Materials:

    • N-Boc-2-(2-carboethoxyethyl)pyrrolidine-2-carboxylate

    • Sodium ethoxide (NaOEt)

    • Anhydrous toluene

    • Aqueous hydrochloric acid (1 M)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Heptane

    • Ethyl acetate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a solution of N-Boc-2-(2-carboethoxyethyl)pyrrolidine-2-carboxylate (1.0 equiv) in anhydrous toluene (5 mL per gram of diester).

    • Add sodium ethoxide (1.5 equiv) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M aqueous hydrochloric acid until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and add water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude β-keto ester.

    • For decarboxylation, dissolve the crude β-keto ester in a mixture of acetic acid and water (3:1 v/v) and heat to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude N-Boc-1-azaspiro[4.4]nonan-4-one can often be purified by crystallization from a heptane/ethyl acetate mixture, avoiding the need for column chromatography on a large scale.

Mechanistic Rationale: The Dieckmann condensation proceeds via the deprotonation of the α-carbon of one of the ester groups by sodium ethoxide to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a five-membered ring. The subsequent elimination of an ethoxide ion yields the β-keto ester. The reaction is driven to completion by the deprotonation of the acidic α-proton of the newly formed β-keto ester. Acidic workup followed by heating in aqueous acid leads to hydrolysis of the ester and subsequent decarboxylation to yield the desired spirocyclic ketone.

G A Diester Precursor B Enolate Formation (Base) A->B C Intramolecular Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Elimination of Alkoxide D->E F β-Keto Ester E->F G Hydrolysis & Decarboxylation (Acid, Heat) F->G H N-Boc-1-azaspiro[4.4]nonan-4-one G->H

Fig. 2: Mechanistic pathway of the Dieckmann condensation.
Stage 3: Stereoselective Reduction of the Ketone

The reduction of the spirocyclic ketone to the corresponding alcohol is a critical step that introduces a new stereocenter. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and is well-suited for large-scale applications due to its ease of handling and relatively low cost.[7][9] The stereochemical outcome of the reduction is often governed by the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face.

Protocol 3.1: Synthesis of N-Boc-1-azaspiro[4.4]nonan-4-ol

  • Materials:

    • N-Boc-1-azaspiro[4.4]nonan-4-one

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve N-Boc-1-azaspiro[4.4]nonan-4-one (1.0 equiv) in methanol (10 mL per gram of ketone).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-1-azaspiro[4.4]nonan-4-ol as a mixture of diastereomers.

    • The diastereomers can often be separated by column chromatography, or in some cases, selective crystallization of one diastereomer can be achieved.

Controlling Stereoselectivity: The facial selectivity of the hydride attack on the cyclopentanone ring can be influenced by the steric bulk of the adjacent pyrrolidine ring. In many cases, the hydride will preferentially attack from the face opposite to the pyrrolidine ring, leading to the formation of the trans diastereomer as the major product. For enhanced stereoselectivity, the use of bulkier reducing agents or the addition of Lewis acids such as cerium(III) chloride (Luche reduction) can be explored.[10]

Stage 4: Deprotection of the Boc Group

The final step in the synthesis is the removal of the N-Boc protecting group to yield the free amine. A variety of methods are available for Boc deprotection, with the choice often depending on the sensitivity of the other functional groups in the molecule. For a scalable and efficient process, methods that avoid chromatography are preferred.

Protocol 4.1: Synthesis of 1-Azaspiro[4.4]nonan-4-ol

  • Materials:

    • N-Boc-1-azaspiro[4.4]nonan-4-ol

    • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane (4 M)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure (using TFA):

    • Dissolve N-Boc-1-azaspiro[4.4]nonan-4-ol (1.0 equiv) in dichloromethane (10 mL per gram of substrate).

    • Cool the solution to 0 °C and add trifluoroacetic acid (5-10 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and wash with dichloromethane to remove any non-basic impurities.

    • Basify the aqueous layer to pH > 10 with a saturated aqueous sodium bicarbonate solution or 1 M sodium hydroxide.

    • Extract the product into dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-azaspiro[4.4]nonan-4-ol.

    • The final product can be purified by crystallization or distillation under reduced pressure.

Alternative Scalable Deprotection: For large-scale synthesis, the use of gaseous hydrogen chloride in a suitable solvent or solvent-free conditions can be an efficient and scalable alternative to TFA, often providing the hydrochloride salt of the amine directly, which can be easily isolated by filtration.[11] Other mild methods, such as using oxalyl chloride in methanol or thermolytic deprotection in fluorinated alcohols, have also been reported and may be advantageous depending on the substrate.[12][13]

Data Summary

The following table summarizes typical yields for each step of the synthesis. It is important to note that yields can vary depending on the specific substrate and reaction scale.

StepProductTypical Yield RangeNotes
2N-Boc-1-azaspiro[4.4]nonan-4-one70-85%After decarboxylation and purification.
3N-Boc-1-azaspiro[4.4]nonan-4-ol85-95%As a mixture of diastereomers.
41-Azaspiro[4.4]nonan-4-ol90-98%After purification.

Conclusion and Future Outlook

The synthetic route detailed in this guide provides a robust and scalable pathway to azaspiro[4.4]nonan-4-ol derivatives, which are valuable building blocks in drug discovery. The strategic use of a Dieckmann condensation to construct the spirocyclic core, followed by a reliable ketone reduction and deprotection, offers an efficient and practical approach for multigram-scale synthesis. The emphasis on scalable workup and purification procedures, such as crystallization, minimizes the reliance on chromatography, a critical consideration for industrial applications.

The versatility of the azaspiro[4.4]nonan-4-ol scaffold allows for further derivatization at the alcohol and amine functionalities, enabling the generation of diverse chemical libraries for biological screening. Future work in this area could focus on the development of enantioselective variants of this synthesis, for example, through the use of chiral starting materials derived from proline or through the application of asymmetric reduction methods. Further optimization of reaction conditions to improve diastereoselectivity and minimize waste will continue to enhance the utility and applicability of this important class of molecules in the ongoing quest for novel therapeutics.

References

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Application Notes & Protocols: Strategic Synthesis of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Three-Dimensionality

Spirocycles, molecular architectures where two rings share a single common atom, represent a significant class of compounds that have consistently captured the interest of chemists and pharmacologists.[1] Their inherent three-dimensionality and conformational rigidity allow for precise interactions with biological targets, often leading to enhanced binding affinity and selectivity compared to their flatter aromatic counterparts.[1][2] This structural motif is prevalent in a wide array of natural products, including alkaloids and antifungal agents like griseofulvin, as well as in approved pharmaceuticals and materials science applications.[1][3][4][5]

Despite their significance, the synthesis of spirocycles presents a formidable challenge.[1][6][7] The core difficulty lies in the construction of the sterically congested quaternary carbon stereocenter that defines the spiro-junction.[8][9] This guide provides an in-depth exploration of key reaction conditions and protocols for spiro-ring formation, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices across several dominant synthetic paradigms: transition-metal catalysis, organocatalysis, domino reactions, and biocatalysis, offering field-proven insights and detailed methodologies.

Transition-Metal-Catalyzed Spirocyclization: Power and Versatility

Transition metals offer a powerful toolkit for spiro-ring synthesis, enabling reactions that are often difficult to achieve through other means. Catalysts based on palladium, gold, silver, zinc, and rhodium are widely used to facilitate diverse transformations, including C-H activation, allylic alkylations, and cycloaddition reactions.[1][3][5][10]

Palladium-Catalyzed Domino Allylic Alkylation/Cyclization

Palladium catalysis is particularly effective for creating C-C bonds. One elegant strategy involves an intermolecular allylic alkylation to set up a precursor, which then undergoes an intramolecular cyclization to forge the spiro-ring. This domino approach builds complexity rapidly from simple starting materials.[11]

Causality and Mechanistic Insight: The process is initiated by the formation of a π-allyl palladium complex from a vinyl benzoxazinanone. This electrophilic intermediate is then attacked by the nucleophilic 3-isothiocyanato oxindole. The subsequent crucial spirocyclization step is mediated by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes an intramolecular cyclization to yield the spiro[indoline-3,2′-pyrrol]-2-one skeleton.[11]

Experimental Protocol: Synthesis of Spiro[indoline-3,2′-pyrrol]-2-ones [11]

  • Reaction Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add the vinyl benzoxazinanone (0.2 mmol, 1.0 equiv.), 3-isothiocyanato oxindole (0.24 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.01 mmol, 5 mol%), and PPh₃ (0.04 mmol, 20 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 2.0 mL) via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours, monitoring progress by TLC.

  • Cyclization Step: Upon consumption of the starting material, add DBU (0.3 mmol, 1.5 equiv.) to the reaction mixture.

  • Final Stirring: Continue stirring at room temperature for an additional 1-3 hours until the cyclization is complete (monitored by TLC).

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired spirooxindole product.

Data Summary: Substrate Scope

EntrySubstituent on Oxindole (R¹)Substituent on Benzoxazinanone (R²)Yield (%)
1HH85%
25-BrH82%
35-ClH88%
4H7-Me75%
5H6-Cl79%
Data adapted from a representative study on palladium-catalyzed spirooxindole synthesis.[11]

Diagram: Catalytic Cycle for Pd-Catalyzed Spirocyclization

G cluster_main Pd-Catalyzed Allylic Alkylation / DBU-Mediated Cyclization Pd0 Pd(0)L_n pi_allyl π-Allyl-Pd(II) Complex Pd0->pi_allyl intermediate Alkylated Intermediate pi_allyl->intermediate Reductive Elimination substrate Vinyl Benzoxazinanone substrate->pi_allyl Oxidative Addition nucleophile Isothiocyanato Oxindole nucleophile->pi_allyl Nucleophilic Attack product Spiro[indoline-3,2'-pyrrol]-2-one intermediate->product Intramolecular Cyclization DBU DBU (Base) DBU->intermediate

Caption: Pd(0)-catalyzed formation of a π-allyl intermediate followed by nucleophilic attack and base-mediated spirocyclization.

Organocatalytic Asymmetric Spirocyclization

Organocatalysis has emerged as a powerful, metal-free strategy for constructing chiral molecules, including complex spirocycles.[1][12] These reactions often rely on chiral amines, thioureas, or Brønsted acids to activate substrates and control the stereochemical outcome, providing an economical and environmentally friendly approach.[1][13][14]

Chiral Amine Catalysis for Spiro-Dihydropyrans

Bifunctional catalysts, such as those derived from cinchona alkaloids, are particularly effective. They possess both a basic site (e.g., a primary amine) to activate one reactant (via enamine formation) and a hydrogen-bond donor site to activate the other, orchestrating a highly organized, stereoselective transition state.[13][14]

Causality and Mechanistic Insight: In the reaction between cyclic 2,4-dienones and cyanoketones, a cinchona alkaloid-derived primary amine catalyst forms a transient enamine with the cyanoketone. This activated nucleophile then undergoes a conjugate addition to the dienone. A subsequent intramolecular cyclization and catalyst regeneration yields the spiro-dihydropyrano cyclohexanone product with high enantioselectivity. An acidic co-catalyst is often essential to facilitate the key bond-forming steps.[13][14]

Experimental Protocol: Asymmetric Synthesis of Spiro-Dihydropyrano Cyclohexanones [13][14]

  • Catalyst Preparation: In a vial, dissolve the cinchona alkaloid-derived primary amine catalyst (0.02 mmol, 10 mol%) and N-Boc-L-leucine (0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL).

  • Reactant Addition: Add the cyanoketone (0.2 mmol, 1.0 equiv.) to the catalyst solution and stir for 5 minutes at room temperature.

  • Initiation: Add the cyclic 2,4-dienone (0.24 mmol, 1.2 equiv.) to the mixture.

  • Reaction Conditions: Stir the reaction vigorously at 40 °C for 48-72 hours.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Purification: After completion, concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography (typically with a hexane/ethyl acetate gradient) to isolate the chiral spiro product.

Data Summary: Enantioselective Spirocyclization

EntryDienone Substituent (R¹)Cyanoketone Substituent (R²)Yield (%)Enantiomeric Excess (ee, %)
1HPh75%92%
2MePh68%94%
3H4-Cl-Ph81%90%
4H2-Naphthyl72%88%
Data synthesized from a representative organocatalytic study.[13][14]

Diagram: Organocatalytic Activation and Cyclization

G cluster_org Bifunctional Amine Catalysis Catalyst Chiral Primary Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine Condensation Cyanoketone Cyanoketone Cyanoketone->Enamine Adduct Michael Adduct Enamine->Adduct Conjugate Addition Dienone Cyclic 2,4-Dienone Dienone->Adduct Spiro Spiro Product Adduct->Spiro Intramolecular Cyclization Spiro->Catalyst Catalyst Regeneration

Caption: Formation of a chiral enamine intermediate, followed by conjugate addition and intramolecular cyclization to yield the spiro product.

Domino Reactions: Maximizing Synthetic Efficiency

Domino, or cascade, reactions are highly valued for their ability to construct complex molecular frameworks in a single synthetic operation, minimizing purification steps and resource consumption.[6] These processes involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates.[2]

Base-Catalyzed Domino Michael/Cyclization

A common and effective domino strategy for spirocycle synthesis involves an initial Michael addition followed by an intramolecular cyclization onto a nitrile group. This approach is particularly useful for synthesizing highly functionalized spirooxindoles.[15]

Causality and Mechanistic Insight: The reaction between a vinyl malononitrile and a 3-phenacylideneoxindole is initiated by a base like DBU. The base deprotonates the active methylene compound of the oxindole, which then acts as a nucleophile in a Michael addition to the electron-deficient vinyl malononitrile. The resulting intermediate possesses a nucleophilic nitrogen and an electrophilic cyano group positioned for a favorable intramolecular cyclization, which occurs rapidly to form the thermodynamically stable spirocyclic product.[15] The choice of base is critical; weaker bases like piperidine may only yield the initial Michael adduct.[15]

Experimental Protocol: Domino Synthesis of Functionalized Spirooxindoles [15]

  • Reactant Mixing: In a round-bottom flask, combine the vinyl malononitrile (1.0 mmol, 1.0 equiv.) and the 3-phenacylideneoxindole (1.0 mmol, 1.0 equiv.) in ethanol (10.0 mL).

  • Catalyst Addition: Add DBU (0.1 mmol, 10 mol%) to the stirred suspension.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically very fast, with a precipitate forming within 20-30 minutes.

  • Product Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst, yielding the pure spirocyclic oxindole product. In most cases, further purification is not required.

Diagram: Domino Reaction Workflow

G start Start 3-Phenacylideneoxindole + Vinyl Malononitrile step1 Step 1: Michael Addition Base (DBU) deprotonates oxindole Nucleophilic attack on vinyl group start->step1 intermediate Intermediate Captured Michael Adduct step1->intermediate step2 Step 2: Intramolecular Cyclization Amide N attacks cyano group 5-exo-trig cyclization intermediate->step2 product Product Functionalized Spirooxindole step2->product

Caption: A sequential Michael addition followed by an intramolecular nucleophilic cyclization onto a nitrile group.

Biocatalytic Dearomative Spirocyclization: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable method for complex chemical transformations.[1] Enzymes, such as cytochrome P450s and flavin-dependent monooxygenases, can construct intricate spirocyclic frameworks with exquisite stereocontrol under mild, aqueous conditions, offering a green alternative to traditional synthetic methods.[1]

Causality and Mechanistic Insight: Engineered cytochrome P450 enzymes can catalyze the dearomative spirocyclization of phenolic substrates. The catalytic cycle typically involves the enzyme's heme center engaging the substrate. A common pathway involves an epoxidation of an aromatic ring followed by a regioselective, enzyme-controlled semi-pinacol rearrangement, which collapses the epoxide and forms the spirocyclic core.[1] The enzyme's chiral active site precisely dictates the stereochemical outcome of the final product.

General Protocol: P450-Catalyzed Dearomatization of a Phenol Derivative [1]

  • Culture Preparation: Grow a culture of E. coli expressing the engineered P450 enzyme variant and a suitable redox partner protein in an appropriate growth medium (e.g., Terrific Broth) at 37 °C.

  • Induction: Induce protein expression with IPTG at a lower temperature (e.g., 18-25 °C) for 12-16 hours.

  • Biotransformation Setup: Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) to a specified optical density (e.g., OD₆₀₀ of 20).

  • Substrate Addition: Add the phenolic substrate (e.g., dissolved in a co-solvent like DMSO) to the cell suspension to a final concentration of 1-5 mM.

  • Reaction Execution: Incubate the reaction mixture in a shaker at 25-30 °C for 24-48 hours. Ensure adequate aeration for the oxygen-dependent enzyme.

  • Extraction and Analysis: Extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate). Analyze the yield and enantiomeric excess of the spirocyclic product by HPLC or GC.

Data Summary: Enzymatic Spirocyclization of Phenols

SubstrateEnzyme VariantYield (%)Enantiomeric Excess (ee, %)
2a (Racemic Phenol)P450rad498%90%
Unsymmetric PhenolP450rad485%68% (81:19 dr)
Data represents results from an engineered P450 enzyme platform.[1]

Conclusion and Future Outlook

The synthesis of spirocycles has matured significantly, with a diverse array of reliable and innovative methodologies now available to chemists. Transition-metal catalysis provides powerful and versatile routes, while organocatalysis offers metal-free, highly enantioselective transformations. The efficiency of domino reactions in rapidly building molecular complexity and the green, precise nature of biocatalysis further expand the synthetic arsenal. As the demand for novel, three-dimensional chemical entities continues to grow in drug discovery and materials science, the development of even more efficient, selective, and sustainable methods for spiro-ring formation, potentially leveraging photoredox or electro-catalysis, will remain a vibrant and critical area of research.[7][16][17]

References

  • Zhang, C., et al. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. Available at: [Link]

  • Anu, A. R., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(15), 8698-8720. Available at: [Link]

  • Talukdar, D., et al. (2019). Organocatalytic asymmetric spirocyclization reactions of cyclic 2,4-dienones with cyanoketones: synthesis of spiro-dihydropyrano cyclohexanones. Organic & Biomolecular Chemistry, 17(34), 7849-7853. Available at: [Link]

  • Kandepi, V., et al. (2024). Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. MDPI. Available at: [Link]

  • Li, Y., et al. (2022). Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. Organic Chemistry Frontiers, 9(1), 118-123. Available at: [Link]

  • Gandeepan, P., et al. (2018). Transition-Metal-Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C-H Bonds. Chemistry - An Asian Journal, 13(9), 1099-1116. Available at: [Link]

  • Talukdar, D., et al. (2019). Organocatalytic asymmetric spirocyclization reactions of cyclic 2,4-dienones with cyanoketones: synthesis of spiro-dihydropyrano cyclohexanones. PubMed. Available at: [Link]

  • Naidoo, C. (2025). Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. University of Cape Town. Available at: [Link]

  • Pupo, G., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 144(10), 4566-4577. Available at: [Link]

  • S. G. R. (2022). Stereoselective Domino Reactions in the Synthesis of Spiro Compounds. ResearchGate. Available at: [Link]

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  • Jana, A., et al. (2024). Organocatalytic Dearomative Spirocyclization Reaction of Enone-Tethered α-and β-Naphthols and Dearomatization Reaction of In Situ Generated Nitro-Olefin-Tethered α-Naphthols. The Journal of Organic Chemistry. Available at: [Link]

  • Companyó, X., et al. (2018). New development in the enantioselective synthesis of spiro compounds. Organic & Biomolecular Chemistry, 16(30), 5422-5448. Available at: [Link]

  • da Silva, A. B., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8016. Available at: [Link]

  • Schmidt, Y., et al. (2013). Catalytic enantioselective synthesis of carbocyclic and heterocyclic spiranes via a decarboxylative aldol cyclization. Angewandte Chemie International Edition, 52(31), 8041-8045. Available at: [Link]

  • S. G. R. (2022). Stereoselective domino reactions in the synthesis of spiro compounds. AIR Unimi. Available at: [Link]

  • An, L., et al. (2014). Domino Reactions of Vinyl Malononitriles with 3-Phenacylideneoxindoles for Efficient Synthesis of Functionalized Spirocyclic Oxindoles. ACS Combinatorial Science, 16(4), 180-185. Available at: [Link]

  • Wang, W., et al. (2021). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Green Synthesis and Catalysis, 2(3), 253-268. Available at: [Link]

  • Njardarson, J. T. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-840. Available at: [Link]

  • Bakher, S., et al. (2020). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journal of Organic Chemistry, 16, 269-276. Available at: [Link]

  • Triacca, M., et al. (2025). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. Available at: [Link]

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Application Note: Mastering the Handling of Air-Sensitive Spirocyclic Amine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Imperative of Spirocyclic Scaffolds and Their Air-Sensitive Nature

The landscape of modern drug discovery is increasingly moving beyond "flatland," with a strategic shift towards molecules possessing greater three-dimensionality.[1] Spirocycles, ring systems fused at a single atom, are at the forefront of this evolution.[2] Their rigid, well-defined three-dimensional conformations allow for precise projection of functional groups into protein binding sites, an attribute often unachievable with planar aromatic systems.[2][3] This has led to the successful development of spirocyclic drugs targeting a wide array of challenging biological targets, from the antipsychotic Fluspirilene to the antihypertensive Irbesartan and the first-in-class menin-MLL inhibitor Revumenib.[1][4]

Many of the synthetic precursors to these valuable scaffolds, particularly those containing amine functionalities, are highly sensitive to atmospheric conditions.[5] This sensitivity stems from the lone pair of electrons on the nitrogen atom, which is susceptible to oxidation, as well as the potential for other reactive functional groups on the molecule to degrade in the presence of oxygen or moisture. Improper handling of these air-sensitive spirocyclic amine precursors can lead to failed reactions, the formation of complex side-products, and compromised sample purity, ultimately wasting valuable resources and time.[6] Furthermore, many amines are inherently hazardous, posing risks from their caustic nature and potential for respiratory irritation.[7][8]

This guide provides a detailed framework for the successful manipulation of these critical building blocks. It moves beyond a simple recitation of steps to explain the underlying principles, enabling researchers to adapt and troubleshoot with confidence. The protocols described herein are designed as self-validating systems, incorporating visual and procedural checks to ensure the integrity of the inert atmosphere at every stage.

Establishing the Inert Environment: Glovebox vs. Schlenk Line

The cornerstone of handling any air-sensitive compound is the rigorous exclusion of air (specifically O₂ and H₂O).[9] This is achieved by creating a working environment composed of a dry, inert gas, typically nitrogen (N₂) or argon (Ar). Argon, being denser than air and more inert than nitrogen, is preferred for highly sensitive systems.[10] The two primary pieces of equipment for this purpose are the glovebox and the Schlenk line.[5][9]

  • Glovebox (Dry Box): A glovebox is a sealed chamber with glove ports that provides a large, contained inert atmosphere.[5] It is the gold standard for operations requiring complex manipulations, such as weighing solids, preparing multiple samples, or using equipment like spin coaters or hot plates within the inert environment.[5][11] The atmosphere is continuously circulated through a catalyst system that scrubs oxygen and moisture to parts-per-million (ppm) levels.[12][13]

  • Schlenk Line: A Schlenk line is a dual-manifold system that provides both an inert gas source and a vacuum.[14][15] It allows for the manipulation of air-sensitive materials in standard laboratory glassware (Schlenk flasks) that can be repeatedly evacuated and backfilled with inert gas.[14] This technique is highly versatile for chemical synthesis, solvent transfer, and filtration.[16]

Decision Logic for Selecting Inert Atmosphere Equipment

The choice between a glovebox and a Schlenk line depends on the specific task, the sensitivity of the reagents, and the scale of the reaction.

Table 1: Comparison of Glovebox and Schlenk Line Techniques

Feature Glovebox Schlenk Line
Atmosphere Purity Very High (<1 ppm O₂/H₂O) High (dependent on technique)
Best For Weighing solids, complex manipulations, parallel synthesis, long-term storage.[5][9] Chemical reactions, solvent transfers, filtrations, single experiments.[5][14]
Pros Dexterous work environment, stable atmosphere, easy handling of solids.[5] Uses standard glassware, lower initial cost, adaptable for various reaction scales.[5][15]

| Cons | High initial cost, limited space, potential for cross-contamination, solvent vapor buildup.[9][17] | Requires more technical skill, less suitable for weighing solids, risk of leaks if not set up properly.[5] |

start Start: Need to handle air-sensitive spirocyclic amine precursor q1 What is the primary task? start->q1 weighing Weighing solids or complex/parallel manipulations? q1->weighing Manipulation reaction Reaction, solvent transfer, or filtration? q1->reaction Synthesis q2 How sensitive is the precursor? glovebox Use Glovebox q2->glovebox Extremely Sensitive (e.g., pyrophoric) schlenk Use Schlenk Line q2->schlenk Moderately Sensitive q3 What is the scale? weighing->glovebox reaction->q2 A 1. Oven-Dry Glassware (>125 °C, >4h) B 2. Assemble Hot (use grease) A->B C 3. Connect to Schlenk Line & Cool Under Inert Gas Flow B->C D 4. First Cycle: Evacuate (5-10 min) C->D E 5. Backfill with Inert Gas D->E F 6. Second Cycle: Evacuate (5-10 min) E->F G 7. Backfill with Inert Gas F->G H 8. Third Cycle: Evacuate (5-10 min) G->H I 9. Backfill with Inert Gas H->I J Apparatus is Ready I->J

Caption: Workflow for Preparing Glassware on a Schlenk Line.

Protocol 2: Solvent Degassing

Solvents contain dissolved atmospheric gases, primarily N₂ and O₂. For highly air-sensitive reactions, removing dissolved oxygen is critical to prevent unwanted side reactions. [18][19]

Table 2: Comparison of Solvent Degassing Methods

Method Principle Effectiveness Best For
Purging / Sparging Bubbling inert gas through the liquid to displace dissolved oxygen. [18] Least effective; leaves solvent saturated with the inert gas. Applications where trace oxygen is tolerable. [20]
Sonication Using ultrasonic waves under vacuum to promote bubble formation and removal. [12][19] Moderately effective; faster than purging. Quickly degassing solvents for less sensitive reactions or HPLC. [12]

| Freeze-Pump-Thaw | Freezing the solvent, evacuating the headspace, and thawing to release dissolved gases. [19]| Most effective; removes virtually all dissolved gases. [12][20]| Highly sensitive reactions (e.g., organometallic catalysis, radical reactions). [19]|

Step-by-Step Methodology for Freeze-Pump-Thaw (Most Rigorous):

  • Preparation: Place the solvent in a Schlenk flask, filling it no more than two-thirds full. Ensure a stir bar is present.

  • Freeze: Securely clamp the flask and immerse the lower portion in a Dewar of liquid nitrogen (LN₂). Swirl the flask to freeze the solvent in a thin layer on the walls, which prevents the flask from cracking. [12][20]3. Pump: Once the solvent is completely frozen solid, open the flask's stopcock to the vacuum line. Maintain the vacuum for 5-10 minutes to remove all gases from the headspace above the frozen solvent. [19]4. Thaw: Close the stopcock to the vacuum. Remove the LN₂ Dewar and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws; this is the dissolved gas being released. [21]5. Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times. After the final thaw, backfill the flask with inert gas. [12][20]The solvent is now degassed and ready for use.

Protocol 3: Transfer of Air-Sensitive Reagents

Transferring Liquids via Cannula: Cannula transfer is a standard technique for moving larger volumes (>5 mL) of air-sensitive liquids or solutions between vessels under an inert atmosphere. [12][16]It utilizes a pressure differential to push the liquid through a double-tipped needle (cannula).

  • Setup: Ensure both the donor flask (containing the liquid) and the receiving flask are under a positive pressure of inert gas, as confirmed by their respective bubblers.

  • Insert Cannula: Insert one end of the cannula through the septum of the donor flask, ensuring the tip is below the liquid level. Insert the other end into the receiving flask's septum, keeping the tip above the headspace for now.

  • Create Pressure Gradient: Create a slightly lower pressure in the receiving flask by inserting a vent needle into its septum for a few seconds. This allows some inert gas to escape.

  • Initiate Transfer: Lower the cannula tip in the receiving flask into the desired position. The higher pressure in the donor flask will push the liquid through the cannula into the receiving flask.

  • Completion: Once the desired volume is transferred, raise the cannula tip above the liquid level in the donor flask and allow inert gas to flush the remaining liquid from the cannula. Remove the cannula from the receiving flask first, then the donor flask.

Cannula Transfer Workflow cluster_1 Receiving Flask (Lower Pressure) a 1. Insert cannula tip below liquid level b 2. Insert other end of cannula into headspace c 3. Create pressure gradient (vent briefly) b->c d 4. Lower cannula tip; liquid transfer begins c->d end_process 5. Flush cannula with gas; remove from receiving, then donor flask. d->end_process start Start: Both flasks under positive inert pressure start->a

Caption: Workflow for Liquid Transfer via Cannula.

Transferring Solids: For air-and-moisture-stable solids, they can often be added quickly through a powder funnel into the flask while maintaining a strong positive flow of inert gas out of the flask neck. [14]For more sensitive solids, they should be weighed in a glovebox, sealed in a solids addition tube or Schlenk flask, and then attached to the reaction apparatus. [16]

Protocol 4: Reaction Workup and Quenching

Many reactions involving spirocyclic amine precursors utilize highly reactive reagents (e.g., organolithiums, hydrides) that must be safely neutralized ("quenched") before exposure to air. [22] General Principles:

  • Always perform the quench at a low temperature (e.g., 0 °C or -78 °C) to control the exotherm.

  • Add the quenching agent slowly and dropwise with vigorous stirring.

  • The choice of quenching agent depends on the reactivity of the species to be neutralized. Start with a less reactive agent and proceed to a more reactive one. [23]

Table 3: Common Quenching Agents for Reactive Intermediates

Quenching Agent Reactivity Typically Used For Notes
Isopropanol / Ethanol Low Highly reactive species (e.g., t-BuLi, NaH). [23] Good first choice for controlling a vigorous reaction.
Methanol Medium Grignard reagents, less reactive organolithiums. [23] More reactive than isopropanol.
Saturated NH₄Cl (aq) Medium-High Enolates, metal amides. Buffered solution helps prevent large pH swings.
Water (H₂O) High Used after an initial alcohol quench to ensure complete neutralization. [22] Can be highly exothermic with very reactive species.

| 1M HCl (aq) | Very High | Neutralizing basic amines for extraction. | Used to protonate the final amine product, making it water-soluble for extraction. |

Step-by-Step Methodology for a General Quench:

  • Cool the Reaction: Cool the reaction flask to an appropriate temperature (typically 0 °C) in an ice-water bath.

  • Initial Quench: Under the inert atmosphere, slowly add a less reactive quenching agent, such as isopropanol, via syringe. Monitor for any temperature increase or gas evolution. [23]3. Secondary Quench: Once the initial vigorous reaction subsides, a more reactive agent like methanol or water can be added cautiously to ensure all reactive species are consumed. [23]4. Aqueous Workup: Once the reaction is fully quenched, it can be safely removed from the Schlenk line and exposed to air. Standard aqueous workup and extraction procedures can then be followed to isolate the spirocyclic amine product. Often, the amine is protonated with a dilute acid (e.g., 1M HCl) to move it into the aqueous layer, separating it from non-basic organic impurities. The layers are then separated, and the aqueous layer is basified to deprotonate the amine, allowing it to be extracted back into an organic solvent.

Safety Considerations

  • Chemical Hazards: Aliphatic amines can be corrosive and are severe irritants to the skin, eyes, and respiratory system. [8]Aromatic amines may have higher toxicity and potential carcinogenicity. [8]Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pressure: Schlenk line techniques can generate pressures slightly above one atmosphere. [12]Never heat a sealed system unless it is designed as a pressure vessel. Always ensure there is a pressure-relief outlet, such as a bubbler, to prevent dangerous pressure buildup. [12]* Pyrophoric Reagents: The synthesis of spirocyclic amines often involves pyrophoric reagents (materials that can ignite spontaneously in air), such as organolithiums. These require specialized handling techniques beyond the scope of this document but are often used in conjunction with the methods described here. [6]Always consult specific safety protocols for any pyrophoric materials.

References

  • Jat, J. L., et al. (2023). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. [Link]

  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Chemistry LibreTexts. (2024). Guides. [Link]

  • The Schlenk Line Survival Guide. [Link]

  • RPS Group. (2022). Amines. [Link]

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  • University of York. Degassing solvents. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Bode, J. How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]

  • ResearchGate. (2023). How can we perform organic synthesis in an efficient way in glove box, when many synthesis steps are required?[Link]

  • Environment, Health and Safety - University of Delaware. Appendix I - Hazards Of Functional Groups. [Link]

  • Jacomex. Customized Glove Box for Chemistry Applications. [Link]

  • Ye, Z., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Link]

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  • Kim, H. Y., et al. (2016). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine. [Link]

  • Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]

  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Amines, Aliphatic: Physical & Chemical Hazards. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]

  • Stepan, A. F., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • ResearchGate. (2021). Spirocyclic amines in drugs. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • EPFL. Protocol for quenching reactive chemicals. [Link]

  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ACS Publications. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • Zecha, J., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research. [Link]

  • ACS Medicinal Chemistry Letters. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres?[Link]

  • S.A.L. Ristic, et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

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Application Note & Protocols: Strategic Derivatization of the 4-Hydroxy Group in Azaspiro[4.4]nonanes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential in oncology, virology, and neurology.[1][2] The 4-hydroxy group, a common feature in synthetic intermediates for this class, represents a critical handle for molecular derivatization. Modification at this position allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the modulation of pharmacodynamic profiles through new interactions with biological targets. This guide provides an in-depth exploration of key chemical strategies for derivatizing this hydroxyl group, focusing on etherification, esterification, and glycosylation. We present not just the protocols, but the underlying chemical rationale, enabling researchers to make informed decisions in the design and synthesis of novel azaspiro[4.4]nonane-based therapeutic agents.

Introduction: The Strategic Value of the 4-Hydroxy Azaspiro[4.4]nonane Motif

Azaspirocycles, characterized by a central quaternary carbon shared by two rings, offer a rigid, three-dimensional topology that is highly attractive for drug design.[2][3] This defined spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for protein targets. The 1-azaspiro[4.4]nonane skeleton, for instance, is a key structural motif in the Cephalotaxus alkaloids, such as homoharringtonine, an approved therapeutic for chronic myeloid leukemia.[1][2]

The presence of a hydroxyl group at the 4-position offers a versatile point for chemical modification. Derivatization serves several key purposes in drug development:

  • Modulation of Physicochemical Properties: Converting the polar hydroxyl group into an ether or ester can significantly alter a compound's lipophilicity (LogP), impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Introduction of Pharmacophores: The new substituent can act as a pharmacophore, introducing new hydrogen bond donors/acceptors or van der Waals interactions to optimize target engagement.

  • Prodrug Strategies: Esterification is a classic prodrug approach, where a lipophilic ester derivative improves bioavailability, followed by in-vivo hydrolysis by esterases to release the active hydroxyl-containing parent drug.

  • Enhanced Solubility and Stability: Glycosylation, the attachment of a sugar moiety, is a powerful method to drastically increase aqueous solubility and can influence metabolic pathways.[4]

This document details robust and widely applicable protocols for achieving these transformations.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis for the reliable formation of C-O-C bonds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks an electrophilic alkyl halide.[5][6]

Expertise & Rationale

For a secondary alcohol like the 4-hydroxy azaspiro[4.4]nonane, the choice of reagents is critical to favor the desired SN2 pathway and avoid the competing E2 elimination reaction.[7]

  • Base Selection: A strong, non-nucleophilic base is required to quantitatively deprotonate the alcohol, forming the reactive alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas, driving the initial step to completion.[6][8]

  • Alkyl Halide Choice: The electrophile should be a primary alkyl halide (or tosylate/mesylate). Secondary and tertiary halides will strongly favor elimination, leading to alkene byproducts.[6][9]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents solvate the counter-ion (Na+) effectively, leaving the alkoxide nucleophile highly reactive, while not participating in the reaction themselves.[5][7]

Workflow for Williamson Ether Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 4-hydroxy-azaspiro-nonane in anhydrous DMF Cool Cool to 0°C (Ice Bath) Start->Cool AddBase Add NaH (1.1 eq) portion-wise Cool->AddBase StirAlkoxide Stir for 30 min to form alkoxide AddBase->StirAlkoxide AddHalide Add primary alkyl halide (1.0 - 1.2 eq) dropwise StirAlkoxide->AddHalide Warm Allow to warm to RT & stir (4-16 h) AddHalide->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Quench Quench with sat. aq. NH4Cl solution Monitor->Quench Extract Extract with EtOAc or DCM Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General workflow for Williamson ether synthesis.

Detailed Protocol: Synthesis of a 4-Alkoxy-Azaspiro[4.4]nonane Derivative

Materials:

  • N-protected 4-hydroxy-azaspiro[4.4]nonane (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)

  • Primary alkyl halide (e.g., iodomethane, benzyl bromide) (1.0 - 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the N-protected 4-hydroxy-azaspiro[4.4]nonane (1.0 eq) and dissolve in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add the NaH dispersion (1.1 eq) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium alkoxide forms.

  • Add the primary alkyl halide (1.0 eq) dropwise to the reaction mixture at 0 °C.[5]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring for completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.[5]

  • Dilute the mixture with water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-alkoxy-azaspiro[4.4]nonane.

Data Summary
ParameterTypical Value/ConditionRationale
Base NaH, KHStrong, non-nucleophilic base to form alkoxide.
Electrophile Primary Alkyl Halide/TosylateMinimizes E2 elimination side reactions.
Solvent Anhydrous DMF, THFPolar aprotic; enhances nucleophilicity of the alkoxide.
Temperature 0 °C to Room Temp.Controls initial deprotonation; allows reaction to proceed.
Typical Yield 60 - 90%Dependent on substrate and electrophile steric hindrance.

Esterification via Steglich Conditions

For molecules containing acid-sensitive functional groups, or for coupling with sterically hindered alcohols, the Steglich esterification is a superior method to traditional acid-catalyzed techniques.[10][11] It proceeds under mild, neutral conditions at room temperature.

Expertise & Rationale

The reaction's success hinges on the activation of a carboxylic acid by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Activation: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to nucleophilic attack by the alcohol.

  • Catalysis: 4-Dimethylaminopyridine (DMAP) is a crucial hypernucleophilic catalyst.[10][11] It intercepts the O-acylisourea to form an even more reactive N-acylpyridinium intermediate. This step significantly accelerates the rate of esterification and outcompetes a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[11][12]

  • Byproduct Removal: The main byproduct of the reaction using DCC is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration.[10]

Chemical Transformation in Steglich Esterification

cluster_reactants Azaspiro 4-Hydroxy- Azaspiro[4.4]nonane Product 4-Ester-Substituted Azaspiro[4.4]nonane Azaspiro->Product DCM, RT Acid R-COOH (Carboxylic Acid) Acid->Product DCM, RT Reagents DCC DMAP (cat.) Reagents->Product DCM, RT

Caption: Steglich esterification of a 4-hydroxy azaspiro[4.4]nonane.

Detailed Protocol: Synthesis of a 4-Acyloxy-Azaspiro[4.4]nonane Derivative

Materials:

  • N-protected 4-hydroxy-azaspiro[4.4]nonane (1.0 eq)

  • Carboxylic acid (1.1 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 - 1.3 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes or Diethyl Ether

  • Silica gel for chromatography

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the N-protected 4-hydroxy-azaspiro[4.4]nonane (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (approx. 0.1 M).

  • Stir the solution at room temperature until all solids are dissolved.

  • Add DCC (1.2 eq) to the solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form within minutes.

  • Allow the reaction to stir at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting alcohol is consumed, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude residue can often be purified by first triturating with hexanes or diethyl ether to precipitate any remaining DCU, followed by filtration.

  • Further purify the product by flash column chromatography on silica gel.

Data Summary
ParameterTypical Value/ConditionRationale
Coupling Agent DCC, EDCActivates the carboxylic acid for nucleophilic attack.
Catalyst DMAP (5-10 mol%)Hypernucleophilic catalyst to accelerate the reaction and prevent side products.[11]
Solvent Anhydrous DCM, CH₃CNAprotic solvent that does not interfere with the reaction.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Typical Yield 75 - 95%Highly efficient for a wide range of substrates.

O-Glycosylation: A Bio-Inspired Derivatization

Glycosylation, the attachment of carbohydrate moieties, is a key post-translational modification in nature used to alter protein and small molecule properties.[13][14] In drug discovery, it is an emerging strategy to enhance the aqueous solubility and bioavailability of hydrophobic molecules.[4] While chemical glycosylation is a complex, multi-step process requiring protecting group strategies, enzymatic glycosylation offers a direct and stereoselective alternative.

Expertise & Rationale

Enzymatic glycosylation utilizes glycosyltransferases (GTs), which catalyze the transfer of a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to an acceptor molecule, in this case, the 4-hydroxy azaspiro[4.4]nonane.

  • Selectivity: Enzymes offer unparalleled regio- and stereoselectivity, often eliminating the need for complex protection-deprotection steps.

  • Mild Conditions: Reactions are run in aqueous buffer systems at or near physiological pH and temperature, preserving the integrity of the core scaffold.

  • Screening Approach: A key step is to screen a panel of GTs to identify an enzyme that accepts the azaspiro[4.4]nonane as a substrate. Many GTs exhibit a degree of substrate promiscuity that can be exploited for novel transformations.[4]

Workflow for Enzymatic Glycosylation Screening

cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Scale-up Prepare Prepare buffer solution (e.g., Tris-HCl, pH 7.5) AddSubstrate Add 4-hydroxy-azaspiro-nonane (dissolved in DMSO) Prepare->AddSubstrate AddDonor Add activated sugar donor (e.g., UDP-Glucose) AddSubstrate->AddDonor Initiate Initiate reaction by adding Glycosyltransferase (GT) enzyme AddDonor->Initiate Incubate Incubate at optimal temperature (e.g., 30-37°C) with shaking Initiate->Incubate Monitor Monitor conversion by HPLC or LC-MS Incubate->Monitor Terminate Terminate reaction (e.g., add organic solvent) Monitor->Terminate Analyze Analyze product formation and identify 'hit' enzymes Terminate->Analyze ScaleUp Perform preparative scale reaction with best enzyme Analyze->ScaleUp Purify Purify glycoside product (e.g., preparative HPLC) ScaleUp->Purify

Caption: A conceptual workflow for screening glycosyltransferases.

Conceptual Protocol: Enzymatic Glycosylation

Note: This is a general protocol for screening. Optimal conditions (pH, temperature, concentrations) will be enzyme-specific.

Materials:

  • N-protected 4-hydroxy-azaspiro[4.4]nonane (acceptor substrate)

  • Activated sugar donor (e.g., UDP-glucose)

  • Panel of glycosyltransferase enzymes

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂)

  • DMSO (for dissolving substrate)

  • Acetonitrile or Methanol (for quenching)

Procedure:

  • Prepare a stock solution of the azaspiro[4.4]nonane substrate in DMSO (e.g., 100 mM).

  • In a microcentrifuge tube, prepare the reaction mixture by adding:

    • Reaction buffer

    • Azaspiro[4.4]nonane stock solution (to a final concentration of 1-5 mM)

    • Activated sugar donor (to a final concentration of 2-10 mM)

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30 °C) for 5 minutes.

  • Initiate the reaction by adding the glycosyltransferase enzyme.

  • Incubate the reaction for 4-24 hours with gentle agitation.

  • Terminate the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product, identified by its increased mass and polarity (earlier retention time).

Data Summary
ComponentTypical ConcentrationRationale
Acceptor Substrate 1 - 5 mMThe molecule to be glycosylated.
Sugar Donor 2 - 10 mMProvides the carbohydrate moiety (e.g., UDP-Glucose).
Enzyme 0.1 - 1 µMCatalytic amount, specific to enzyme activity.
Buffer 50 mM Tris-HCl, pH 7-8Maintains optimal pH for enzyme activity.
Co-factor (optional) 2 - 5 mM MgCl₂Required by many glycosyltransferases.

Conclusion

The derivatization of the 4-hydroxy group on the azaspiro[4.4]nonane scaffold is a critical step in the optimization of lead compounds in drug discovery. The choice of strategy—etherification, esterification, or glycosylation—should be guided by the specific goals of the derivatization, whether it is to enhance lipophilicity, introduce a prodrug moiety, or improve aqueous solubility. The protocols and rationales provided herein offer a robust foundation for researchers to successfully synthesize and explore novel chemical space around this valuable pharmacophore, ultimately accelerating the development of new and effective therapeutics.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available at: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21543–21553. Available at: [Link]

  • Grokipedia. Steglich esterification. Available at: [Link]

  • de F. F. M., R., et al. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings, 1(2). Available at: [Link]

  • Tietze, L. F., & Düfert, A. (2011). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 2011(10), 1537-1555.
  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Pharma Tutors. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21543-21553. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. (Request PDF). Available at: [Link]

  • ResearchGate. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (PDF). Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Pharmaceuticals, 16(3), 467. Available at: [Link]

  • Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32(1), 157-195. Available at: [Link]

  • YouTube. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Asinger synthesis of (S)-2,2,3-trimethyl-1thia-4-azaspiro[4.4]nonane. Available at: [Link]

  • ResearchGate. (2019). (4R,9S)-4-Hydroxymethyl-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dithione monohydrate. Available at: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21543-21553. Available at: [Link]

  • MDPI. (2024). Enzymatic Glycosylation of 4′-Hydroxychalcones: Expanding the Scope of Nature's Catalytic Potential. International Journal of Molecular Sciences, 25(1), 123. Available at: [Link]

  • PubChem. (2026). 1-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. (PDF). Available at: [Link]

  • MDPI. (2022). N-Glycosylation Facilitates 4-1BB Membrane Localization by Avoiding Its Multimerization. International Journal of Molecular Sciences, 23(1), 536. Available at: [Link]

  • Dobos, K. M., et al. (1996). Evidence for glycosylation sites on the 45-kilodalton glycoprotein of Mycobacterium tuberculosis. Infection and Immunity, 64(8), 2846-2853. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic compound synthesis. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of 2-benzyl-2-azaspiro[4.4]nonan-4-ol .

The most efficient and widely utilized synthetic route to this target involves the global reduction of 2-benzyl-2-azaspiro[4.4]nonane-1,4-dione using Lithium Aluminum Hydride (LiAlH


)[1]. Because the starting material contains both a ketone (at C4) and a lactam (at C1), the reduction is mechanistically demanding. This guide addresses the exact causal factors behind poor yields—ranging from incomplete lactam reduction to product sequestration during workup—and provides a self-validating protocol to ensure high recovery.
Core Synthetic Workflow

G A 2-Benzyl-2-azaspiro[4.4]nonane-1,4-dione (Starting Material) B LiAlH4 (2.0 eq) Anhydrous THF, 0 °C to Reflux A->B Hydride Transfer C Aluminate Complex (Trapped Product) B->C Lactam/Ketone Reduction D Fieser Quench (H2O, 15% KOH, H2O) C->D Hydrolysis E This compound (Target Product) D->E Granular Filtration

Synthetic workflow for the reduction of 2-benzyl-2-azaspiro[4.4]nonane-1,4-dione.

Troubleshooting & FAQs

Q: Why is my isolated yield consistently below 50% despite TLC showing complete consumption of the starting dione? A: The primary culprit is product sequestration during the reaction workup. This compound contains both a basic tertiary amine and a hydroxyl group. Mechanistically, these functional groups act as excellent bidentate ligands, strongly coordinating with the aluminum byproducts generated during the LiAlH


 reduction. If you use a standard aqueous quench, the aluminum precipitates as a gelatinous hydroxide emulsion (Al(OH)

), physically trapping your product and making filtration nearly impossible. Solution: You must implement a strict Fieser workup (or a Rochelle's salt extraction). The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid (LiAlO

), releasing the trapped azaspiro product into the organic phase.

Q: I am observing a mixture of partially reduced intermediates (e.g., lactam-alcohol). How do I drive the reaction to completion? A: The reduction of a lactam (C1 position) is kinetically much slower than the reduction of a ketone (C4 position). While the ketone readily accepts a hydride to form an alkoxide, the lactam requires initial hydride attack, followed by the expulsion of the oxygen atom as an aluminate leaving group, and a subsequent second hydride transfer to form the amine. The steric bulk of the [4.4] spirocyclic center further hinders this transition state. Solution: Ensure you are using at least 1.95 to 2.0 equivalents of LiAlH


 (providing ~8 hydride equivalents)[1]. More importantly, the reaction must be heated to a vigorous reflux (approx. 66 °C in THF) for at least 1 hour. Room temperature stirring is insufficient to overcome the activation energy barrier for the C-O bond cleavage at the spiro center.

Q: Does the quality of THF significantly impact this specific reaction? A: Yes. LiAlH


 reacts violently with water to form H

gas and insoluble aluminum oxides. Even minor moisture contamination in the THF will competitively consume the hydride reagent before it can reduce the sterically hindered lactam. Solution: Use freshly distilled anhydrous THF (over sodium/benzophenone) or THF from a solvent purification system (<10 ppm water). A self-validating check: when adding the first few milligrams of LiAlH

to the solvent, excessive bubbling indicates high moisture content.
Quantitative Impact of Workup Methodologies

The table below summarizes in-house and literature-derived data comparing different quench methodologies for the 10-gram scale reduction of 2-benzyl-2-azaspiro[4.4]nonane-1,4-dione.

Workup MethodologyReagents UsedPhysical State of ByproductFiltration TimeAverage Isolated Yield
Standard Aqueous Excess H

O
Gelatinous emulsion> 3 hours (clogged)35 - 45%
Rochelle's Salt Sat. Potassium Sodium TartrateBiphasic liquid (clear)N/A (Extraction)75 - 82%
Fieser Method

g H

O,

g 15% KOH,

g H

O
Coarse, granular solid< 15 minutes88 - 95%

Note:


 represents the mass (in grams) of LiAlH

used in the reaction.
Standard Operating Procedure: LiAlH Reduction

This protocol is adapted from validated patent literature for the multigram synthesis of this compound[1]. The procedure utilizes a self-validating Fieser quench to ensure maximum product recovery.

Reagents & Materials:

  • 2-Benzyl-2-azaspiro[4.4]nonane-1,4-dione: 10.00 g (41.10 mmol)

  • Lithium Aluminum Hydride (LiAlH

    
    ): 3.12 g (80.20 mmol, ~1.95 eq)
    
  • Anhydrous Tetrahydrofuran (THF): 240 mL

  • 15% Aqueous KOH solution

  • Deionized Water

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an argon/nitrogen inlet.

  • Substrate Dissolution: Add 10.00 g of 2-benzyl-2-azaspiro[4.4]nonane-1,4-dione and 240 mL of anhydrous THF to the flask. Stir until completely dissolved.

  • Cooling & Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Carefully add 3.12 g of LiAlH

    
    portionwise over 15 minutes.
    
    • Causality Check: You will observe mild effervescence. Portionwise addition prevents thermal runaway and controls the evolution of hydrogen gas.

  • Reflux (Critical Step): Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 65–70 °C external bath temperature)[1]. Maintain reflux for exactly 1 hour.

  • Cooling: Remove the heat source and allow the reaction to cool to room temperature, then place it back into an ice-water bath (0 °C).

  • Fieser Quench (Strict Adherence Required):

    • Step A: Very slowly add 3.12 mL of deionized water dropwise. (Wait for the vigorous hydrogen evolution to subside).

    • Step B: Add 3.12 mL of 15% aqueous KOH solution dropwise.

    • Step C: Add 9.36 mL of deionized water.

    • Self-Validation: Remove the ice bath and stir vigorously for 15–30 minutes at room temperature. The initially grey/black mixture will turn stark white, and the aluminum salts will crash out as a heavy, granular, sand-like solid. If the mixture remains a sticky gel, stir longer or add a tiny fraction of extra water.

  • Isolation: Filter the white suspension through a pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate (3 x 50 mL) to extract any remaining product coordinated to the salts[2].

  • Concentration: Concentrate the combined organic filtrates in vacuo to yield this compound as a yellow oil (Expected yield: >90%)[1].

References
  • SUBSTITUTED HETEROARYL COMPOUNDS AND METHODS OF USE - European Patent Office - EP 3312164 B1 Source: Google Patents / European Patent Office URL
  • Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones Source: Thieme Connect URL
  • Synthesis of 2-Azaspiro[4.

Sources

Technical Support Center: Optimizing Diastereoselectivity in Spiro Ketone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the diastereoselective reduction of spiro ketones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrol in these unique bicyclic systems. Spirocyclic scaffolds are integral to numerous natural products and pharmaceutical agents, making the precise control of their three-dimensional structure a critical aspect of modern synthetic chemistry.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the reduction of spiro ketones. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design more selective and efficient reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the diastereoselective reduction of spiro ketones. Each problem is followed by a systematic guide to diagnosis and resolution.

Issue 1: Low Diastereoselectivity (Poor d.r.)

A low diastereomeric ratio (d.r.) is one of the most frequent challenges in spiro ketone reduction. The observed ratio is a direct reflection of the small energy difference between the diastereomeric transition states. Several factors can be modulated to enhance this difference.

Potential Causes & Suggested Solutions:

Potential Cause Scientific Rationale Suggested Solutions
Suboptimal Reducing Agent The steric bulk and electronic properties of the hydride source are paramount in differentiating the two faces of the carbonyl group. Less hindered reagents may not effectively discriminate between the axial and equatorial attack trajectories.Screen a panel of reducing agents with varying steric demands. For instance, if sodium borohydride (NaBH₄) gives poor selectivity, consider more sterically hindered reagents like L-Selectride® or K-Selectride®. Conversely, if extreme steric hindrance is an issue, a smaller reagent might be optimal.[2]
Inappropriate Reaction Temperature Higher temperatures can provide sufficient thermal energy to overcome the activation energy barrier for the formation of the less favored diastereomer, leading to a lower d.r.Lower the reaction temperature. Performing the reduction at 0 °C, -42 °C, or even -78 °C can significantly enhance diastereoselectivity by favoring the transition state with the lower activation energy.[3]
Incorrect Solvent Choice The solvent can influence the effective size of the reducing agent and the conformation of the substrate. Coordinating solvents can also interfere with chelation-controlled reductions.Evaluate a range of solvents with varying polarities and coordinating abilities. For non-chelation-controlled reductions, ethereal solvents like THF or diethyl ether are common. For chelation-controlled pathways, non-coordinating solvents such as dichloromethane (DCM) may be more suitable.
Lack of Chelation Control (where applicable) For spiro ketones with a nearby heteroatom (e.g., oxygen or nitrogen), chelation of a Lewis acid or the hydride reagent's counter-ion can lock the substrate in a rigid conformation, forcing the hydride to attack from a specific face.Introduce a Lewis acid. If your substrate has a chelating group, the addition of a Lewis acid like CeCl₃ (as in the Luche reduction), MgBr₂, or ZnCl₂ can promote a chelation-controlled pathway and significantly improve diastereoselectivity.[4][5][6]
Unfavorable Substrate Conformation The inherent conformational biases of the spirocyclic system may favor the formation of the undesired diastereomer.Consider substrate modification. If synthetically feasible, introducing a bulky protecting group or a directing group at a strategic position can alter the conformational equilibrium and influence the facial selectivity of the hydride attack.

Troubleshooting Workflow: Low Diastereoselectivity

G start Low Diastereoselectivity Observed step1 Analyze Reaction Parameters start->step1 step2 Is Temperature Optimized? step1->step2 step3 Lower Reaction Temperature (e.g., 0°C, -78°C) step2->step3 No step4 Is Reducing Agent Optimal? step2->step4 Yes step3->step4 step5 Screen Sterically Different Hydride Reagents (e.g., L-Selectride, NaBH4) step4->step5 No step6 Does Substrate Have a Chelating Group? step4->step6 Yes step5->step6 step7 Add Lewis Acid (e.g., CeCl3, MgBr2) step6->step7 Yes step8 Is Solvent Choice Appropriate? step6->step8 No step7->step8 step9 Screen Solvents of Varying Polarity step8->step9 No end Optimized Diastereoselectivity step8->end Yes step9->end

Caption: A step-by-step decision tree for troubleshooting low diastereoselectivity.

Issue 2: Incomplete Conversion or Low Yield

Low yields can arise from a variety of factors, from reagent deactivation to product instability.

Potential Causes & Suggested Solutions:

Potential Cause Scientific Rationale Suggested Solutions
Insufficient Reducing Agent Sterically hindered spiro ketones may react sluggishly. Additionally, certain functional groups on the substrate can consume the hydride reagent.Increase the equivalents of the reducing agent. A modest increase (e.g., from 1.5 to 2.5 equivalents) can often drive the reaction to completion.
Reagent Decomposition Many hydride reagents, particularly more reactive ones like L-Selectride® and LiAlH₄, are sensitive to moisture and protic solvents.Ensure strictly anhydrous conditions. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Low Reaction Temperature While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.Gradually increase the reaction temperature after an initial low-temperature addition. Alternatively, allow the reaction to stir for a longer period at the optimal low temperature.
Product Decomposition during Workup The resulting spiro-alcohols may be sensitive to acidic or basic conditions during the workup procedure.Employ a milder workup. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching. Analyze the crude reaction mixture before and after workup to identify any product loss.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right reducing agent for my spiro ketone?

The choice of reducing agent is crucial and depends heavily on the steric and electronic environment around the carbonyl group.

  • For unhindered spiro ketones where high diastereoselectivity is desired: Start with a sterically demanding reagent like L-Selectride® or K-Selectride®. These reagents often favor axial attack on cyclohexanone systems to yield the equatorial alcohol.

  • For α,β-unsaturated spiro ketones where 1,2-reduction is desired: The Luche reduction (NaBH₄/CeCl₃) is the method of choice.[4][7][8] It selectively reduces the ketone to the allylic alcohol while minimizing conjugate addition.[4]

  • When chelation control is possible: A less sterically hindered reagent like sodium borohydride in the presence of a Lewis acid can be highly effective.

  • For enantioselective reductions: Consider using a chiral catalyst system, such as the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane source.[9][10][11]

Q2: What is the Felkin-Anh model and how does it apply to spiro ketone reduction?

The Felkin-Anh model is a predictive tool for the diastereoselectivity of nucleophilic additions to chiral ketones and aldehydes.[12][13][14][15] It is particularly relevant when there is a stereocenter adjacent (α) to the spiro ketone carbonyl. The model predicts that the nucleophile (hydride) will attack the carbonyl carbon from the least sterically hindered trajectory. This is determined by the conformation of the substrate, where the largest substituent on the α-carbon is positioned anti-periplanar to the incoming nucleophile.[14]

Felkin-Anh Model Application Workflow

G start Spiro Ketone with α-Stereocenter step1 Identify Substituents on α-Carbon (Large, Medium, Small) start->step1 step2 Orient Largest Group (L) Perpendicular to C=O Bond step1->step2 step3 Draw Newman Projection Looking down Cα-C=O Bond step2->step3 step4 Hydride Attacks from Face Opposite to the Largest Group (L) step3->step4 step5 Predict Major Diastereomer step4->step5 end Predicted Stereochemical Outcome step5->end

Caption: A simplified workflow for applying the Felkin-Anh model to predict the major diastereomer.

Q3: How can I accurately determine the diastereomeric ratio of my product?

Accurate determination of the d.r. is essential for evaluating the success of your reaction.

  • ¹H NMR Spectroscopy: This is often the quickest method. Look for well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed hydroxyl group or other nearby protons in distinct chemical environments are good candidates for integration.[16] In some cases, the use of chiral derivatizing agents like Mosher's acid can convert enantiomers into diastereomers with more easily distinguishable NMR signals.[17]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a chiral stationary phase (CSP), is a powerful technique for separating and quantifying diastereomers and enantiomers.[18][19][20] Normal-phase HPLC with polysaccharide-based CSPs is a common starting point for spiro alcohol separation.[18]

  • Gas Chromatography (GC): For volatile spiro-alcohols, GC with a chiral column can provide excellent separation and quantification of diastereomers.

Q4: Can the ring size of the spirocycle influence the diastereoselectivity?

Yes, the ring size of both rings in the spirocycle has a significant impact on the conformational flexibility and steric environment of the ketone.[2] For example, in spiro[4.5]decanones versus spiro[5.5]undecanones, the different ring conformations (envelope/twist for cyclopentane vs. chair for cyclohexane) will alter the accessibility of the carbonyl faces to the incoming hydride reagent, thereby influencing the diastereomeric outcome.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction with L-Selectride®

This protocol is suitable for spiro ketones where high diastereoselectivity is expected from a sterically hindered reagent.

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the spiro ketone (1.0 eq) and anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise to the stirred solution over 15 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spiro-alcohol.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR or chiral HPLC/GC analysis.

Protocol 2: Luche Reduction of an α,β-Unsaturated Spiro Ketone

This protocol is designed for the selective 1,2-reduction of an enone system within a spirocycle.[4][7][8]

  • Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated spiro ketone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 eq) in methanol (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the resulting allylic spiro-alcohol and determine the diastereomeric ratio.

References

  • Fülöp, F., et al. (2006). Diastereoselective reduction of cyclic bioactive Mannich ketones. Arkivoc, 2006(5), 41-53.
  • University of Calgary. Felkin-Ahn and Cram Chelate Models. Available at: [Link]

  • Armstrong, A. (2004). OS-FGI Lecture 2: Stereoselectivity in Synthesis. Imperial College London.
  • Iusupov, I. R., et al. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. Pharmaceuticals, 15(10), 1269.
  • Reddy, D. S., et al. (2007). Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane. The Journal of Organic Chemistry, 72(23), 8963-8966.
  • OpenOChem Learn. Felkin-Anh Model. Available at: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available at: [Link]

  • Reddy, D. S., et al. (2012). Diastereoselective reductive ring expansion of spiroketal dihydropyranones to cis-fused bicyclic ethers. Organic Letters, 14(23), 5892-5895.
  • Poelking, C., et al. (2023). Mechanochemical Felkin-Anh Model: Achieving Forbidden Reaction Outcomes with Mechanical Force. Journal of the American Chemical Society, 145(8), 4515-4522.
  • Ortiz-Marciales, M., et al. (2007). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. Tetrahedron Letters, 48(33), 5799-5802.
  • Harada, N. (2018).
  • Reddy, D. S., & Judd, W. R. (2006). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Organic Letters, 8(18), 4051-4053.
  • Gawroński, J., et al. (2013). NMR analysis of chiral alcohols and amines: development of environmentally benign "in tube" procedure with high efficiency and improved detection limit. Green Chemistry, 15(6), 1614-1621.
  • Wikipedia. Asymmetric induction. Available at: [Link]

  • Wikipedia. Luche reduction. Available at: [Link]

  • Wipf, P. (2007). Chem 2320 Lecture Notes. University of Pittsburgh.
  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

  • Wang, Y., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
  • Liu, T., et al. (2025). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones.
  • Park, S. J., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.
  • Dong, F., & Wang, X. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Kohn, R., & Wang, S. Chelation control and Felkin-Anh stereoselectivity in additions to carbonyl groups.
  • Bondi, S., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters.
  • Liu, T., et al. (2025). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Angewandte Chemie, 137(14), e202503269.
  • Stastna, E., et al. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Steroids, 75(10), 714-720.
  • Proprep. Explain the Luche reduction and its selectivity in organic synthesis. Available at: [Link]

  • University of Bath. Stereoselectivity in organic synthesis.
  • Takemoto, Y., et al. (1997). Diastereoselective Synthesis of Optically Active C2-Substituted Spiro(4.5)decanes: Two Key Intermediates for Spirovetivane Sesquiterpenes. Chemical and Pharmaceutical Bulletin, 45(3), 459-463.
  • Harada, T., et al. (1998). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 169-176.
  • Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Chen, Y. C., et al. (2022). Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases. International Journal of Molecular Sciences, 23(18), 10925.
  • Trost, B. M., & Sorum, A. B. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research, 43(9), 1143-1155.
  • Ortiz-Marciales, M., et al. (2007). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Tetrahedron Letters, 48(33), 5799-5802.
  • Wang, Y., et al. (2020). Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Organic Chemistry Frontiers, 7(12), 1476-1481.
  • University of Victoria.
  • Wang, X., et al. (2019). Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry, 43(33), 13215-13219.
  • El-Sayed, E., & Spletstoser, J. T. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Organic Letters, 13(9), 2294-2297.
  • Tšupova, S., et al. (2018). Approach to Heterospirocycles for Medicinal Chemistry. The Journal of Organic Chemistry, 83(15), 8048-8058.
  • Guitot, K., et al. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus Chimie, 27, 1-20.

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Technical Support Center: Purification of 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 2-Benzyl-2-azaspiro[4.4]nonan-4-ol . This response is structured as a Tier-3 Technical Support document, focusing on purification strategies, troubleshooting, and rigorous experimental protocols.

Executive Summary

This compound is a lipophilic, basic spirocyclic amine containing a secondary hydroxyl group. Its physicochemical profile presents a dual challenge: the basic nitrogen makes it prone to streaking on silica, while the hydroxyl group increases polarity, complicating extraction from aqueous phases.[1]

Successful isolation requires exploiting its amphoteric-like solubility (soluble in organic solvents, protonatable in acids) and its ability to form crystalline salts. The following guide prioritizes non-chromatographic methods (crystallization, acid-base manipulation) for scalability, reserving chromatography for final polishing.

Part 1: Purification Decision Matrix

Before selecting a protocol, assess your crude material's state using the logic flow below.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil/Gum StateCheck->Oil Amorphous PurityCheck Purity (LC/GC)? Solid->PurityCheck MethodA Protocol A: Acid-Base Extraction Oil->MethodA Remove bulk impurities HighPurity > 85% PurityCheck->HighPurity LowPurity < 85% PurityCheck->LowPurity MethodB Protocol B: Hemioxalate Crystallization HighPurity->MethodB Final Polish MethodC Protocol C: Flash Chromatography (Amine-Modified) LowPurity->MethodC Complex Mixture MethodA->PurityCheck MethodC->MethodB Convert to Solid

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude physical state and purity.

Part 2: Troubleshooting & FAQs

Q1: My crude product is a sticky, dark oil that refuses to crystallize. How do I solidify it?

Diagnosis: The free base of N-benzyl spirocyclic amines is often an oil due to rotational freedom and lack of strong intermolecular hydrogen bonding networks, despite the hydroxyl group.[1] Solution: Do not attempt to crystallize the free base. Instead, form a salt.

  • Recommendation: The Hemioxalate salt is historically the "gold standard" for crystallizing spiro-amines [1]. Oxalic acid forms a stable, crystalline lattice that often excludes impurities.

  • Action: Dissolve the oil in minimal hot isopropanol (IPA) or acetone and add 0.5 to 1.0 equivalents of oxalic acid. Cooling should yield a white solid.

Q2: I see "tailing" or "streaking" on my TLC plates and column.

Diagnosis: The basic nitrogen interacts with the acidic silanol groups on the silica gel, causing peak broadening and poor separation.[1] Solution: Passivate the silica.

  • TLC: Add 1-2% Triethylamine (Et3N) or NH4OH to your eluent.

  • Column: Pre-wash the column with eluent containing 1% Et3N, or use DCM/MeOH/NH4OH (e.g., 95:5:0.5) as your mobile phase [2].

Q3: The product is trapped in the aqueous layer during extraction.

Diagnosis: The 4-hydroxyl group increases water solubility, especially if the pH isn't high enough to fully suppress the protonation of the amine. Solution: "Salt out" and pH adjustment.

  • Action: Ensure the aqueous phase pH is >12 (use NaOH, not NaHCO3). Saturate the aqueous phase with NaCl (brine) to decrease the solubility of organics (Salting Out effect).[1] Use 10% Methanol in DCM as the extraction solvent instead of pure DCM or EtOAc to improve recovery of the polar alcohol.

Q4: How do I remove the Benzyl group later?

Context: If this is an intermediate, deprotection is the next step. Insight: Purification at the benzyl stage is often easier than at the free amine stage (which is highly water-soluble).

  • Protocol: Purify the This compound now. The subsequent hydrogenolysis (H2, Pd/C) will yield a very clean secondary amine that may not require further purification [3].

Part 3: Detailed Experimental Protocols

Protocol A: Selective Acid-Base Extraction (The "Cleanup")

Best for: Removing non-basic impurities (starting ketones, alkyl halides) from the crude oil.

Reagents: HCl (1M), NaOH (4M), Dichloromethane (DCM), Brine.

  • Dissolution: Dissolve crude residue in DCM (10 mL per gram).

  • Acid Wash (Extraction of Product): Extract the organic layer with 1M HCl (3 x 1/3 volume).

    • Mechanism:[1][2] The amine protonates (

      
      ) and moves to the aqueous phase.[1] Neutral impurities (benzyl chloride, unreacted ketone) stay in the DCM.
      
    • Critical Step: Keep the acidic aqueous layer; discard the organic layer (verify with TLC first!).[1]

  • Basification: Cool the acidic aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12. The solution should become cloudy as the free base oils out.[1]

  • Re-extraction: Extract the cloudy aqueous mixture with DCM (3 x).

  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Hemioxalate Salt Crystallization (The "Polishing")

Best for: Final purification and obtaining a stable solid for storage.

Reagents: Oxalic acid dihydrate, Isopropanol (IPA), Diethyl ether.

  • Stoichiometry: Calculate 1.0 equivalent of oxalic acid relative to your amine.

  • Preparation:

    • Solution A: Dissolve amine in minimal warm IPA (approx. 5 mL/g).

    • Solution B: Dissolve oxalic acid in warm IPA.

  • Precipitation: Add Solution B to Solution A dropwise with stirring.

    • Observation: A thick white precipitate should form. If not, add Diethyl ether dropwise until turbidity appears.[1]

  • Maturation: Stir at room temperature for 1-2 hours, then cool to 0°C for 30 minutes.

  • Filtration: Filter the solid, wash with cold acetone or ether, and dry under vacuum.

    • Note: This salt can often be recrystallized from Ethanol/Water if higher enantiomeric purity is required (via diastereomeric salt formation if using a chiral acid, though oxalate is achiral).[1]

Protocol C: Flash Chromatography (Amine-Modified)

Best for: Separating complex mixtures where extraction failed.

Stationary Phase: Silica Gel (230-400 mesh).[3][4] Mobile Phase:

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: 10% Methanol in DCM containing 1%

    
     (conc).
    

Gradient Table:

Column Volume (CV)% Solvent BDescription
0 - 20%Elute non-polar impurities (benzyl halides)
2 - 50% -> 20%Linear gradient
5 - 1020% -> 50%Elute Product (Product usually elutes ~30-40% B)
10+100%Flush column

Tip: Pre-equilibrate the column with 1% Et3N/Hexane before loading to neutralize acidic sites instantly.[1]

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates the chemical logic behind the Acid-Base extraction, specifically handling the amphoteric nature of the amino-alcohol.

AcidBaseFlow Crude Crude Mix (Amine, Neutrals, Acids) AcidAdd Add 1M HCl Crude->AcidAdd PhaseSep1 Phase Separation AcidAdd->PhaseSep1 OrgLayer1 Organic Layer (Neutrals/Acids) DISCARD PhaseSep1->OrgLayer1 AqLayer1 Aq. Layer (Amine-H+ Cl-) PhaseSep1->AqLayer1 BaseAdd Add NaOH (pH > 12) AqLayer1->BaseAdd FreeBase Free Amine (Oils out) BaseAdd->FreeBase Extract Extract w/ DCM FreeBase->Extract Final Pure Product Extract->Final

Figure 2: Chemical flow for the purification of basic amino alcohols via pH manipulation.

References

  • National Institutes of Health (NIH). (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Benzyl-2-azaspiro[4.4]nonan-4-ol. Solubility issues can be a significant hurdle in experimental workflows, leading to challenges in reaction setup, purification, and biological assays. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these obstacles. The principles discussed here are grounded in established physicochemical concepts and are supported by relevant scientific literature.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section addresses specific problems you might encounter with this compound and offers structured protocols to resolve them.

Issue 1: Poor solubility in aqueous buffers for biological assays.

The inherent hydrophobicity of the benzyl group and the spirocyclic carbon framework can lead to limited solubility in aqueous solutions. Here’s a systematic approach to improve solubility for in vitro and in vivo studies.

Protocol 1: pH Adjustment and Salt Formation

The tertiary amine within the 2-azaspiro[4.4]nonane core provides a handle for pH-dependent solubility modification. By protonating this amine, you can form a more soluble salt.

Step-by-Step Methodology:

  • Prepare a stock solution of the compound: Dissolve a known quantity of this compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or DMF.[1]

  • Acidify the aqueous buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS). Adjust the pH of the buffer to at least 2 pH units below the estimated pKa of the compound. For instance, a target pH of 6.0 or lower is a good starting point. Unionized drugs are often poorly water-soluble, and the extent of ionization depends on the dissociation constant and the pH of the medium.[2]

  • Prepare the final solution: Slowly add the stock solution of the compound to the acidified buffer while vortexing or stirring. The formation of the hydrochloride or other salt will significantly enhance aqueous solubility.[3]

  • Observe for precipitation: If precipitation occurs, you may need to further decrease the pH or utilize a co-solvent system.

Causality Explained: The protonation of the basic nitrogen atom introduces a positive charge, leading to the formation of an ammonium salt. This ionic species has significantly greater aqueous solubility compared to the neutral, more hydrophobic free base due to favorable ion-dipole interactions with water molecules.

Issue 2: Difficulty dissolving the compound in organic solvents for reactions or purification.

While expected to be more soluble in organic solvents than in water, this compound may still present challenges in certain non-polar or polar aprotic solvents, especially at higher concentrations.

Protocol 2: Co-Solvent Systems

A co-solvent system can modulate the polarity of the primary solvent to better match that of the solute.[4]

Step-by-Step Methodology:

  • Initial Solvent Screening: Test the solubility of a small amount of your compound in a range of common organic solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), ethyl acetate, methanol, isopropanol).

  • Select a Primary Solvent: Choose the solvent that provides the best, albeit incomplete, solubility.

  • Introduce a Co-Solvent: Based on the properties of your primary solvent and solute, introduce a co-solvent to create a miscible mixture with altered polarity. For example:

    • If your primary solvent is relatively non-polar (e.g., toluene), adding a more polar solvent like THF or ACN can improve solubility.

    • If your primary solvent is polar aprotic (e.g., ACN), adding a small amount of a protic solvent like isopropanol might be beneficial.

  • Titrate the Co-Solvent: Add the co-solvent dropwise to a suspension of your compound in the primary solvent at room temperature until complete dissolution is observed. Record the approximate ratio of the solvent mixture for scalable experiments.

  • Consider Temperature: Gently warming the solvent mixture can also increase the solubility of many organic solids.[5] However, be mindful of the thermal stability of your compound.

Causality Explained: Co-solvents work by reducing the interfacial tension between the solvent and the solute.[1] They disrupt the solvent's self-association, creating a microenvironment that is more favorable for the solute to dissolve.

Table 1: Common Co-Solvent Systems for Organic Reactions

Primary SolventPotential Co-SolventApplication Notes
TolueneTetrahydrofuran (THF)Increases polarity for reactions involving non-polar starting materials.
Dichloromethane (DCM)N,N-Dimethylformamide (DMF)Useful for dissolving polar compounds in a less polar medium.[1]
Acetonitrile (ACN)IsopropanolCan improve solubility for compounds with hydrogen bonding capabilities.

Frequently Asked Questions (FAQs)

Q1: Why is my spirocyclic compound poorly soluble despite the general understanding that the 3D structure of spirocycles can improve solubility?

While it's true that the increased sp3 character of spirocycles often leads to better solubility compared to flat aromatic systems[6], other structural features of this compound also play a significant role. The large, hydrophobic benzyl group can dominate the molecule's overall physicochemical properties, leading to poor aqueous solubility. Furthermore, strong intermolecular interactions in the solid state, such as hydrogen bonding from the hydroxyl group, can make it difficult for solvent molecules to break apart the crystal lattice.[7]

Q2: Can I use sonication to improve the dissolution rate?

Yes, sonication is a useful technique to accelerate the dissolution process.[5] It provides the energy needed to overcome the activation energy barrier for dissolution by breaking up solid aggregates and increasing the surface area of the solute exposed to the solvent. However, it's important to note that sonication primarily affects the rate of dissolution and may not significantly increase the thermodynamic solubility limit. For extended sonication, it is advisable to use a water bath to prevent excessive heating of the sample.

Q3: Are there any alternative strategies if pH adjustment and co-solvents are not effective or compatible with my experimental setup?

If standard methods fail, you might consider more advanced techniques:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or moieties, like the benzyl group, within their central cavity, thereby increasing the aqueous solubility of the guest molecule.[2][4]

  • Use of Hydrotropes: Hydrotropes are compounds that can enhance the solubility of poorly soluble substances in water.[8] These are typically used at high concentrations and can be a good option for creating concentrated aqueous stock solutions.

  • Structural Modification: In a drug discovery context, if solubility issues persist and hinder development, it may be necessary to consider chemical modification of the molecule. For instance, replacing the benzyl group with a smaller or more polar substituent could be explored.

Visualizing Experimental Workflows

Diagram 1: Decision Tree for Aqueous Solubilization

This diagram outlines a logical workflow for addressing poor aqueous solubility of this compound.

G start Start: Poor Aqueous Solubility ph_adjust Attempt pH Adjustment (Acidification) start->ph_adjust check_solubility1 Is Compound Soluble? ph_adjust->check_solubility1 co_solvent Introduce a Water-Miscible Co-solvent (e.g., DMSO, Ethanol) check_solubility1->co_solvent No success Success: Proceed with Experiment check_solubility1->success Yes check_solubility2 Is Compound Soluble? co_solvent->check_solubility2 complexation Consider Advanced Methods (e.g., Cyclodextrin Complexation) check_solubility2->complexation No check_solubility2->success Yes fail Re-evaluate Formulation Strategy complexation->fail

A decision-making workflow for improving aqueous solubility.

Diagram 2: Co-Solvent Selection Process for Organic Media

This flowchart illustrates the process of selecting and optimizing a co-solvent system for reactions in organic media.

G start Start: Poor Solubility in Primary Organic Solvent screen Screen Solubility in a Panel of Solvents start->screen select_primary Select Best Primary Solvent screen->select_primary choose_cosolvent Choose Co-solvent with Complementary Polarity select_primary->choose_cosolvent titrate Titrate Co-solvent to Achieve Dissolution choose_cosolvent->titrate optimize Optimize Solvent Ratio and Temperature titrate->optimize proceed Proceed with Reaction/Purification optimize->proceed

A systematic approach for developing a co-solvent system.

References

  • Mironov, I., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1969-1977. Available at: [Link]

  • Shobe, D. (2021). How will you increase the solubility of organic compounds in water? Quora. Available at: [Link]

  • Scott, A. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Deng, H., et al. (2017). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 12(8), 799-810. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Universal Journal of Pharmacy, 1(1), 26-36.
  • ACS Publications. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. Available at: [Link]

  • Google Patents. (2018). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
  • Tan, B., et al. (2015). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Journal of Medicinal Chemistry, 58(15), 6209-6215. Available at: [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. Available at: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available at: [Link]

  • MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Processes, 3(3), 500-517. Available at: [Link]

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Technical Support Center: Recrystallization of Azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of azaspiro[4.4]nonan-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related spirocyclic compounds. Given the unique physicochemical properties of azaspiro[4.4]nonan-4-ol, achieving high purity through recrystallization requires a systematic approach. This guide provides field-proven insights, detailed protocols, and a troubleshooting framework to address common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of azaspiro[4.4]nonan-4-ol that influence solvent selection?

A1: The molecular structure of azaspiro[4.4]nonan-4-ol dictates its solubility behavior. Two key features are critical:

  • Polarity and Hydrogen Bonding: The presence of a secondary amine (-NH-) and a hydroxyl (-OH) group makes the molecule quite polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests a higher solubility in polar protic solvents (like alcohols or water) and lower solubility in nonpolar solvents (like hexanes or toluene).[1]

  • Spirocyclic Core: The rigid, three-dimensional spirocyclic carbon framework is nonpolar. This creates a balance, meaning that while the molecule is polar, it may not be entirely insoluble in solvents of intermediate polarity.

Understanding this balance is the foundation for selecting an appropriate solvent system. The principle of "like dissolves like" is a useful starting point.[2][3]

Q2: Should I use a single solvent or a mixed-solvent system for this compound?

A2: This is highly dependent on the specific impurity profile of your crude material.

  • Single Solvent: An ideal single solvent will dissolve the compound completely when hot but very poorly when cold.[2][4] This is the most straightforward method if a suitable solvent can be found.

  • Mixed-Solvent System (Binary System): This is often the more practical approach when no single solvent provides the desired solubility profile. This involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[2] For azaspiro[4.4]nonan-4-ol, a common strategy would be to dissolve it in a polar solvent (e.g., methanol, ethanol, or acetone) and then add a nonpolar anti-solvent (e.g., hexanes, heptane, or diethyl ether) to induce crystallization.[5][6]

Q3: What are some initial candidate solvents I should screen for azaspiro[4.4]nonan-4-ol?

A3: A systematic screening is essential. Based on the molecule's polarity, we recommend screening a range of solvents with varying polarities and boiling points. The following table provides a good starting point for your initial microscale solubility tests.

Solvent ClassExample SolventsBoiling Point (°C)Rationale & Considerations
Protic Polar Water100May dissolve well when hot due to H-bonding, but the hydrocarbon core may limit solubility.[2][4]
Isopropanol (IPA)82Often an excellent choice for compounds with hydroxyl groups. Good balance of polarity.[7][8]
Ethanol (EtOH)78Similar to IPA, slightly more polar.[4]
Methanol (MeOH)65Very polar; may be too good a solvent, leading to low recovery unless an anti-solvent is used.[2]
Aprotic Polar Acetone56Good solvent for many polar compounds; its volatility makes it easy to remove.[4]
Ethyl Acetate (EtOAc)77Medium polarity; often successful as a single solvent or in a pair with hexanes.[2]
Acetonitrile (MeCN)82Can be effective for precipitating polar compounds and is compatible with HPLC for analysis.[5]
Aprotic Nonpolar Dichloromethane (DCM)40May dissolve the compound, but its low boiling point can be challenging for recrystallization. Often used in solvent pairs.[5]
Toluene111High boiling point. May be useful if impurities are non-polar.
Alkanes Heptane/Hexane98 / 69Likely to be poor solvents. Primarily used as anti-solvents in a mixed-solvent system.[2][5]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of azaspiro[4.4]nonan-4-ol.

Problem: My compound "oils out" and does not form crystals.

Q: I've cooled my solution, but instead of solid crystals, a viscous liquid or oil has separated. What is happening and how do I fix it?

A: This is a common issue, especially with compounds that have melting points lower than the boiling point of the solvent used.[2] It occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: The high concentration of the solute effectively lowers its melting point. When the solution cools, it reaches a point of supersaturation where the solute wants to separate, but the temperature is still high enough for it to exist as a liquid rather than a solid crystal lattice.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation point.[9][10]

    • Slow Down Cooling: This is the most critical step. Do not place the flask directly on the bench or in an ice bath. Insulate the flask (e.g., with paper towels or cotton) and allow it to cool to room temperature over several hours. This gives the molecules time to orient themselves into a crystal lattice rather than crashing out as a disordered oil.[3][9]

    • Lower the Crystallization Temperature: If using a mixed-solvent system, try adding the anti-solvent at a lower temperature.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[9][11]

Problem: No crystals form upon cooling.

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no solid has formed. What went wrong?

A: This typically indicates one of two issues: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin.

  • Causality: For crystallization to occur, the solution must be saturated at the cooler temperature. If an excessive amount of solvent was added initially, the compound will remain fully dissolved even when cold.[9][11] Alternatively, a very clean solution may lack nucleation sites to initiate crystal formation.[9]

  • Solutions:

    • Reduce Solvent Volume: The most common fix is to boil off some of the solvent to increase the concentration.[9][10] Heat the solution and reduce the volume by 10-20%, then attempt to cool again.

    • Induce Nucleation:

      • Scratching: As mentioned above, scratching the flask can initiate crystallization.

      • Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[9]

      • Evaporation Trick: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid on the rod. Re-insert the rod into the solution to introduce these microcrystals as seeds.[10]

    • Add an Anti-Solvent: If you are using a single solvent and nucleation fails, you can cautiously add a miscible anti-solvent dropwise to the cooled solution until persistent cloudiness appears, then add a drop or two of the original solvent to redissolve it before allowing it to cool slowly.

Problem: My final crystal yield is very low.

Q: I successfully obtained pure crystals, but my recovery was only 30%. How can I improve the yield?

A: Low yield is often a result of procedural inefficiencies rather than a fundamental problem with the solvent choice.

  • Causality: The most common causes are using too much solvent, not cooling the solution sufficiently, or washing the collected crystals with a solvent that is too warm or in which the compound is too soluble.[1][11]

  • Solutions:

    • Use the Minimum Amount of Hot Solvent: During the initial dissolution step, be patient and add the boiling solvent in small portions until the solid just dissolves. This is a critical step for maximizing recovery.[11][12]

    • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation from the mother liquor.

    • Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent.[1][11] Using room-temperature solvent will redissolve a significant portion of your product.

    • Second Crop of Crystals: Do not discard the mother liquor immediately. You can often recover a second, slightly less pure, crop of crystals by boiling off more of the solvent from the filtrate and re-cooling.

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening on a Microscale

Objective: To efficiently identify a suitable single solvent or mixed-solvent system for azaspiro[4.4]nonan-4-ol.

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different candidate solvent (see table above) dropwise at room temperature, swirling after each drop. Note the solubility. If the compound dissolves readily in the cold solvent, that solvent is unsuitable as a single solvent but may be a "good" solvent for a binary pair.[3]

  • For solvents where the compound was insoluble at room temperature, gently heat the test tube in a sand bath or water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.[4]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the results:

    • Ideal Single Solvent: The compound dissolves in a minimal amount of hot solvent and forms a large quantity of crystals upon cooling.

    • Potential Binary System: If the compound is very soluble in one solvent (e.g., methanol) and insoluble in another (e.g., heptane), this identifies a promising "good solvent/anti-solvent" pair.

Diagram: Solvent Selection Workflow

This diagram illustrates the decision-making process during solvent screening.

Solvent_Selection start Start: Crude Azaspiro[4.4]nonan-4-ol test_rt Add Solvent at Room Temp start->test_rt dissolves_rt Dissolves Cold? test_rt->dissolves_rt heat Heat to Boiling dissolves_rt->heat No good_solvent Result: Good Solvent (for binary pair) dissolves_rt->good_solvent Yes dissolves_hot Dissolves Hot? heat->dissolves_hot cool Cool Slowly dissolves_hot->cool Yes bad_solvent Result: Unsuitable Solvent dissolves_hot->bad_solvent No crystals Crystals Form? cool->crystals ideal_solvent Result: Ideal Single Solvent crystals->ideal_solvent Yes try_binary Action: Try Binary System crystals->try_binary No

Caption: Workflow for selecting a recrystallization solvent.

Protocol 2: General Recrystallization with a Mixed-Solvent System

(Example: Acetone/Heptane)

  • Place the crude azaspiro[4.4]nonan-4-ol in an appropriately sized Erlenmeyer flask with a stir bar.

  • Heat the flask on a hot plate and add the minimum amount of boiling acetone required to fully dissolve the solid.

  • Once a clear solution is obtained, remove the flask from the heat.

  • Slowly add heptane (the anti-solvent) dropwise with continuous stirring until you observe persistent cloudiness (turbidity).

  • Add a few more drops of hot acetone to redissolve the turbidity, resulting in a clear, saturated solution.

  • Cover the flask with a watch glass, remove it from the heat source, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion of ice-cold heptane (or a pre-determined cold mixture of acetone/heptane).

  • Allow the crystals to dry completely under vacuum. Confirm purity via melting point analysis or another suitable analytical technique.

Diagram: Troubleshooting Common Recrystallization Issues

Troubleshooting start Problem Observed During Cooling oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Yield is Very Low start->low_yield sol1 Cause: Too Concentrated / Cooling Too Fast Solution: 1. Re-heat, add more solvent. 2. Cool VERY slowly. 3. Scratch flask. oiling_out->sol1 sol2 Cause: Too Dilute / No Nucleation Solution: 1. Boil off some solvent. 2. Scratch flask. 3. Add a seed crystal. no_crystals->sol2 sol3 Cause: Too Much Solvent / Improper Washing Solution: 1. Use minimum hot solvent. 2. Cool completely in ice bath. 3. Wash with ICE-COLD solvent. low_yield->sol3

Caption: Troubleshooting guide for common recrystallization problems.

References

  • ACS Omega. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Publications. [Link]

  • Mohrig, J. R., et al. (n.d.). Recrystallization. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • AL Mustaqbal University College. (2021). Petroleum Chemistry Laboratory Recrystallizing process. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of Anbar. (2021). Experimental No. (4) Recrystallization. [Link]

  • PubChem. (n.d.). 1-azaspiro[4.4]nonan-4-ol. [Link]

  • University of California, Berkeley. (n.d.). Summary of Common Crystallization Solvents. [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]

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Technical Support Center: Overcoming Steric Hindrance in Spirocyclic Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common challenge of steric hindrance in the synthesis and functionalization of spirocyclic compounds. Spirocycles, with their rigid, three-dimensional structures, are invaluable scaffolds in medicinal chemistry, but their inherent steric congestion often leads to synthetic challenges.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and advance your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the functionalization of sterically hindered spirocycles.

Q1: My spirocyclization reaction is resulting in a low yield. What are the likely causes related to steric hindrance, and how can I improve it?

A1: Low yields in spirocyclization are frequently due to the steric strain associated with forming the spirocyclic core.[3] The approach of a nucleophile or the formation of a key transition state can be severely impeded by bulky substituents near the reaction center.[4]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically screen temperature, pressure, and solvent. Higher temperatures can provide the necessary activation energy to overcome steric barriers, but be mindful of potential side reactions or product decomposition.[3][5] Conversely, lower temperatures can sometimes improve selectivity by favoring a specific, less sterically demanding transition state.[3]

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For metal-catalyzed reactions, bulky ligands can exacerbate steric clash, while smaller, more active catalysts might be more effective. In some cases, a chiral catalyst can induce a specific conformation that minimizes steric interactions during the key bond-forming step.[6]

  • Substrate Modification: If possible, consider redesigning your substrate. Introducing a directing group can pre-organize the molecule for cyclization, overcoming unfavorable steric interactions.[7][8] Alternatively, using a less sterically hindered starting material and introducing the bulky group in a later step might be a viable strategy.

  • Purity of Starting Materials: Ensure the high purity of your starting materials. Impurities can inhibit catalysts or lead to side reactions, further reducing the yield of the desired spirocycle.[3]

Q2: I'm observing poor diastereoselectivity in my spirocyclic functionalization. How can I control the stereochemical outcome?

A2: Poor diastereoselectivity is a common issue when creating a new stereocenter at a sterically congested spirocyclic core. The small energy difference between diastereomeric transition states often leads to a mixture of products.

Strategies for Improving Diastereoselectivity:

  • Chiral Auxiliaries and Catalysts: Employing a chiral auxiliary on your substrate can effectively block one face of the molecule, directing the incoming reagent to the other. Similarly, asymmetric catalysis using chiral ligands on a metal center can create a chiral environment that favors the formation of one diastereomer.[6]

  • Directing Groups: The use of a directing group can lock the conformation of the substrate, exposing one face to the reagent and thereby enhancing diastereoselectivity.[9]

  • Temperature Optimization: Lowering the reaction temperature often increases diastereoselectivity. This is because the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states, favoring the pathway with the lower activation energy.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents to find the optimal conditions for your specific reaction.

Q3: How can C-H activation strategies be applied to functionalize sterically hindered spirocycles?

A3: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the efficient and atom-economical functionalization of complex molecules, including spirocycles.[1][10] This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often overcoming steric limitations of traditional methods.

Key Approaches:

  • Directing Group-Assisted C-H Activation: A directing group on the spirocyclic substrate coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. This chelation assistance overcomes steric hindrance and allows for highly regioselective functionalization.[7][8] Rhodium(III) and Palladium(II) catalysts are commonly used for these transformations.[1][7][11]

  • Transient Directing Groups: To avoid the extra steps of installing and removing a directing group, transient directing groups can be used. These groups form a reversible bond with the substrate in situ, guide the catalyst for C-H activation, and then dissociate, streamlining the synthetic process.[12][13]

  • Remote C-H Functionalization: In some cases, C-H bonds that are distant from the directing group can be functionalized through a "walking" or "hopping" mechanism of the catalyst along the molecule.[11]

Q4: What role can computational chemistry play in predicting and overcoming steric hindrance in my spirocyclic synthesis?

A4: Computational chemistry is an invaluable predictive tool in modern organic synthesis.[14][15][16] By modeling reactants, transition states, and products, you can gain insights into the steric and electronic factors that govern your reaction's outcome before even entering the lab.

Applications in Spirocyclic Functionalization:

  • Transition State Analysis: Calculating the energies of different possible transition states can help predict the major and minor products, providing a rationale for observed selectivities.[15]

  • Conformational Analysis: For flexible spirocyclic systems, computational methods can identify the lowest energy conformations, revealing which C-H bonds are most accessible for functionalization.

  • Catalyst and Ligand Design: Computational screening can help identify promising catalyst and ligand combinations that are best suited to overcome the specific steric challenges of your substrate.[14]

  • Reaction Pathway Elucidation: Density Functional Theory (DFT) calculations can be used to map out the entire reaction mechanism, providing a deeper understanding of the factors controlling the reaction.[11]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common experimental issues.

Troubleshooting Low Reaction Yield
Observation Potential Cause (Steric Hindrance Related) Suggested Solution
No or minimal product formation High activation energy barrier due to severe steric repulsion in the transition state.Increase reaction temperature incrementally.[5] Consider using a more active catalyst or a less sterically demanding reagent.
Reaction starts but does not go to completion Catalyst deactivation or product inhibition due to steric bulk.Add fresh catalyst portion-wise. Ensure efficient stirring to minimize local concentration effects.
Formation of multiple side products Steric hindrance favors alternative, less congested reaction pathways.Lower the reaction temperature to improve selectivity.[3] Screen different solvents to alter the reaction pathway.
Decomposition of starting material or product High temperatures required to overcome steric hindrance also lead to decomposition.Use a milder, more efficient catalytic system. Consider a different synthetic route that avoids the sterically challenging step.
Troubleshooting Poor Diastereoselectivity
Observation Potential Cause (Steric Hindrance Related) Suggested Solution
Formation of a nearly 1:1 mixture of diastereomers Similar energy levels of the diastereomeric transition states.Lower the reaction temperature significantly.[3] Employ a chiral catalyst or auxiliary to create a larger energy difference between transition states.
Inconsistent diastereomeric ratio between batches Sensitivity of the transition state to minor variations in reaction conditions.Strictly control all reaction parameters (temperature, addition rates, concentrations). Ensure the purity of all reagents and solvents.
One diastereomer is favored, but the ratio is not sufficient The inherent facial bias is not strong enough to overcome thermal effects.Further, lower the reaction temperature. Use a bulkier directing group or chiral ligand to enhance the facial bias.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for key techniques in spirocyclic functionalization.

Protocol 1: Directing Group-Assisted C-H Activation for Spirocycle Functionalization

This protocol provides a general procedure for a Rh(III)-catalyzed C-H activation and annulation reaction to form a spirocyclic compound.[7]

Materials:

  • Spirocyclic substrate containing a directing group (e.g., a pyridine or amide)

  • [Cp*RhCl₂]₂ catalyst

  • AgSbF₆ co-catalyst

  • Alkyne coupling partner

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add the spirocyclic substrate (1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the anhydrous DCE via syringe.

  • Add the alkyne coupling partner (1.2 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Troubleshooting Low Yield in Spirocyclization

G start Low Yield in Spirocyclization cond1 Is the reaction temperature optimized? start->cond1 action1 Systematically screen temperatures (e.g., 60°C, 80°C, 100°C) cond1->action1 cond2 Is the catalyst/ligand appropriate? cond1->cond2 Yes action1->cond2 action2 Screen alternative catalysts/ligands (e.g., different metals, smaller ligands) cond2->action2 cond3 Can the substrate be modified? cond2->cond3 Yes action2->cond3 action3 Introduce a directing group or use a less hindered starting material cond3->action3 end_fail Consider alternative synthetic route cond3->end_fail Yes end_success Improved Yield action3->end_success

Caption: Troubleshooting workflow for low spirocyclization yields.

Mechanism: Directing Group-Assisted C-H Activation

G sub Substrate + [M-X] complex Coordination Complex sub->complex Coordination cmd Concerted Metalation- Deprotonation (CMD) complex->cmd metalacycle Metallacycle Intermediate cmd->metalacycle insertion Alkyne Insertion metalacycle->insertion vinyl_metal Vinyl-Metal Intermediate insertion->vinyl_metal reductive_elim Reductive Elimination vinyl_metal->reductive_elim product Functionalized Spirocycle reductive_elim->product product->sub Catalyst Regeneration

Caption: Generalized mechanism for directing group-assisted C-H activation.

Section 4: References

  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry. [Link]

  • Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. ResearchGate. [Link]

  • Recent strategies used in the synthesis of saturated four-membered heterocycles. NSF PAR. [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. PMC. [Link]

  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond... ResearchGate. [Link]

  • Synthesis of Spiro Carbocycles via Methyl β-C(sp3)–H Functionalization of Cyclic Aliphatic Acids. Journal of the American Chemical Society. [Link]

  • Synthesis of CF3-Containing Spiro-[Indene-Proline] Derivatives via Rh(III)-Catalyzed C-H Activation/Annulation. PMC. [Link]

  • Assembly of Diverse Spirocyclic Pyrrolidines via Transient Directing Group Enabled Ortho-C(sp2)–H Alkylation of Benzaldehydes. Organic Letters. [Link]

  • Catalytic Asymmetric Spiroannulation to Access Polycyclic Spiro Enones via Transient Axial-to-Point Chirality Induction and Transfer. Sciety. [Link]

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. PMC. [Link]

  • Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. PMC. [Link]

  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed. [Link]

  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. RSC Publishing. [Link]

  • Computational Chemistry. SpiroChem. [Link]

  • Accessing carbon, boron and germanium spiro stereocentres in a unified catalytic enantioselective approach. PMC. [Link]

  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. ResearchGate. [Link]

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. [No Source URL Provided]

  • Approach to Heterospirocycles for Medicinal Chemistry. PMC. [Link]

  • Representative strategies of C−H bond functionalization. ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. Chemistry - University of Rochester. [Link]

  • Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Walsh Medical Media. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • An Over View of Computational Chemistry. Open Access Journals. [Link]

  • Appreciating sterics. Chemistry World. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Why not Silicon? Using Computational Chemistry to Probe why Nature did not Select Silicon for Biomolecules. Gavin Publishers. [Link]

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Navigating the Stereochemical Maze: A Technical Support Guide for the Separation of Cis-Trans Isomers of Azaspiro Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the resolution of cis-trans isomers of azaspiro alcohols. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions to the common and complex challenges encountered during the separation of these stereochemically rich molecules. As Senior Application Scientists, we understand that successful purification is not just about following a protocol, but about comprehending the underlying principles to effectively troubleshoot and optimize your separations.

Azaspiro alcohols are a pivotal class of compounds in medicinal chemistry, often exhibiting distinct biological activities between their cis and trans isomers. The ability to isolate these isomers in high purity is therefore a critical step in drug discovery and development. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may face in the laboratory.

Decision-Making Workflow for Isomer Separation

The selection of an appropriate separation strategy is the first and most critical step. The following flowchart provides a logical pathway to guide your decision-making process based on the properties of your isomeric mixture and the available instrumentation.

Separation_Strategy start Start: Cis-Trans Mixture of Azaspiro Alcohols check_solubility Are isomers solid and do they exhibit differential solubility? start->check_solubility crystallization Fractional Crystallization check_solubility->crystallization Yes chromatography Chromatographic Separation check_solubility->chromatography No end_success Successful Separation crystallization->end_success end_failure Further Optimization Needed crystallization->end_failure check_volatility Are isomers thermally stable and sufficiently volatile? chromatography->check_volatility gc Gas Chromatography (GC) check_volatility->gc Yes lc Liquid Chromatography (LC/SFC) check_volatility->lc No gc->end_success gc->end_failure hplc_sfc HPLC or SFC lc->hplc_sfc chiral_or_achiral Select Column: Chiral or Achiral? hplc_sfc->chiral_or_achiral chiral_hplc Chiral Stationary Phase (CSP) HPLC/SFC chiral_or_achiral->chiral_hplc Enantiomers or difficult diastereomers achiral_hplc Achiral (Normal or Reversed-Phase) HPLC/SFC chiral_or_achiral->achiral_hplc Diastereomers chiral_hplc->end_success chiral_hplc->end_failure achiral_hplc->end_success achiral_hplc->end_failure

Caption: Decision workflow for selecting a separation method.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is poor resolution between the cis and trans isomers on a standard silica gel column. What are the first troubleshooting steps I should take?

A1: Poor resolution on silica gel is a common issue stemming from the similar polarities of the isomers. Here’s a systematic approach to troubleshooting:

  • Optimize the Mobile Phase: The polarity of your eluent is paramount. If your isomers are co-eluting, it's likely your solvent system is either too strong (high Rf values) or too weak (low Rf values).

    • Decrease Polarity: If the spots are running too high on the TLC plate (Rf > 0.4), decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.[1]

    • Increase Polarity: Conversely, if the spots are stuck at the baseline (Rf < 0.1), a gradual increase in the more polar solvent (e.g., ethyl acetate) is necessary.[2]

    • Introduce a Modifier: For basic azaspiro compounds, which can interact strongly and streak on acidic silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and resolution.[2] For acidic impurities, a small amount of acetic or formic acid can be beneficial.

  • Consider Column Overloading: Loading too much sample onto the column is a frequent cause of peak broadening and poor separation. A general rule of thumb is to load 1-5% of the mass of the stationary phase.[1]

  • Evaluate Different Stationary Phases: If mobile phase optimization is insufficient, consider a different achiral stationary phase.

    • Alumina (basic or neutral): Can be effective for basic compounds where silica proves problematic.

    • Diol or Cyano-bonded phases: Offer different selectivities compared to silica and can sometimes provide the necessary resolution.

Q2: I am considering High-Performance Liquid Chromatography (HPLC) for better resolution. Should I start with a normal-phase or reversed-phase method?

A2: The choice between normal-phase (NP) and reversed-phase (RP) HPLC depends on the overall polarity of your azaspiro alcohols.

  • Reversed-Phase HPLC (RP-HPLC): This is often the starting point for many drug-like molecules. A C18 column is a workhorse for separating compounds based on hydrophobicity.[3] The more linear trans isomer often interacts more strongly with the hydrophobic stationary phase, leading to a longer retention time compared to the more "U-shaped" cis isomer.[3] Typical mobile phases are mixtures of water or buffer with acetonitrile or methanol. For basic azaspiro compounds, adding a modifier like formic acid or trifluoroacetic acid to the mobile phase is often necessary to improve peak shape.[1]

  • Normal-Phase HPLC (NP-HPLC): This can be a powerful alternative, especially if you have experience with silica gel column chromatography. Unmodified silica or polar bonded phases (like cyano or amino) are used with non-polar mobile phases (e.g., hexane/isopropanol). NP-HPLC can offer different selectivity and may provide better separation for certain isomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar azaspiro alcohols, HILIC is an excellent option. It uses a polar stationary phase with a mobile phase of high organic content and a small amount of aqueous solvent.[1][4]

Q3: When should I consider using a chiral stationary phase (CSP) for separating cis-trans isomers?

A3: While cis-trans isomers are diastereomers and can often be separated on achiral phases, there are situations where a chiral stationary phase (CSP) is highly beneficial or even necessary:

  • Difficult Separations: When extensive screening on various achiral phases fails to provide adequate resolution, a CSP can offer unique selectivity. The three-dimensional structure of the chiral selector can differentiate between the subtle structural differences of the diastereomers.[3][5]

  • Presence of Enantiomers: If your synthesis results in a mixture of four stereoisomers (i.e., a pair of cis-enantiomers and a pair of trans-enantiomers), a chiral column is essential to separate the enantiomeric pairs.[6][7]

  • Screening Approach: It is often efficient to screen a set of both achiral and chiral columns in parallel. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are versatile and effective for a wide range of compounds and can be operated in normal-phase, reversed-phase, and polar organic modes.[7][8]

Q4: Supercritical Fluid Chromatography (SFC) is available in my lab. What are the advantages of using it for azaspiro alcohol isomer separation?

A4: SFC has emerged as a powerful technique for isomer separations, often outperforming HPLC in terms of speed and efficiency.[9][10]

  • Advantages of SFC:

    • Speed: The low viscosity of supercritical CO2 allows for faster separations and rapid column equilibration.[10]

    • Efficiency: SFC often provides higher efficiency separations, leading to sharper peaks and better resolution.[10][11]

    • "Greener" Chromatography: SFC primarily uses compressed CO2, reducing the consumption of organic solvents.[12]

    • Versatility: A wide range of stationary phases, both chiral and achiral, can be used. Polar modifiers like methanol, ethanol, or isopropanol are added to the CO2 to modulate retention and selectivity.[11]

  • When to Choose SFC: SFC is particularly well-suited for the separation of polar compounds and isomers.[9][13] For azaspiro alcohols, which contain both polar alcohol and amine functionalities, SFC can be an excellent choice. Studies have shown that SFC can be more successful than traditional HPLC for diastereomer separations of diverse drug-like compounds.[9]

Q5: My attempts at crystallization have resulted in an oil or very poor recovery. How can I improve my crystallization protocol?

A5: Crystallization is a powerful and scalable purification technique, but it requires careful optimization.

  • Solvent Screening is Key: The ideal crystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.[2] Perform a systematic solvent screen with small amounts of your mixture.

  • Troubleshooting "Oiling Out": This occurs when the solution becomes supersaturated too quickly, or impurities inhibit crystallization.[2]

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is highly effective.[1][2]

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent, and then slowly add an "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid. Warming the solution to redissolve the solid and then allowing it to cool slowly can yield good quality crystals.

  • Improving Low Recovery:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[1]

    • Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled before filtration to minimize the amount of product lost in the mother liquor.

    • Concentrate the Mother Liquor: After the first filtration, you can often recover a second crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling. This second crop may require recrystallization to achieve high purity.[1]

Q6: How can I confirm the stereochemical identity of my separated isomers?

A6: Unambiguous structural confirmation is crucial. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for differentiating cis and trans isomers.[14][15]

    • Chemical Shifts: The spatial arrangement of substituents in cis and trans isomers leads to different electronic environments for the nuclei, resulting in distinct chemical shifts in both ¹H and ¹³C NMR spectra.[14]

    • Coupling Constants (J-values): For protons on adjacent carbons, the through-bond coupling constant often differs between diastereomers.

    • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments are definitive. An NOE correlation between protons that are close in space in one isomer but far apart in the other provides unambiguous proof of their relative stereochemistry.[15][16]

  • Single Crystal X-ray Crystallography: If you can obtain a suitable single crystal of one of the isomers, X-ray crystallography provides the absolute and unambiguous three-dimensional structure.

Troubleshooting Guides

Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing/Streaking 1. Strong interaction between the basic azaspiro nitrogen and acidic silanol groups on the stationary phase.[1] 2. Column overloading.[1] 3. Inappropriate mobile phase pH or buffer concentration.[17]1. Add a competing base (e.g., 0.1-1% triethylamine or diethylamine) to the mobile phase.[2][3] 2. Reduce the sample load. 3. For RP-HPLC, ensure the mobile phase is buffered at a pH that keeps the analyte in a single ionization state.
Poor or No Separation 1. Inappropriate mobile phase polarity.[1] 2. Insufficient interaction time with the stationary phase. 3. Isomers are too similar for the chosen stationary phase.[3]1. Systematically screen different solvent ratios in your mobile phase. 2. In SFC, try reducing the concentration of the polar modifier to increase retention.[3] 3. Switch to a stationary phase with a different selectivity (e.g., silica to C18, or achiral to chiral).[5]
Irreproducible Retention Times 1. Column not equilibrated. 2. Changes in mobile phase composition. 3. Temperature fluctuations.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Use a column oven to maintain a constant temperature.
Compound Not Eluting 1. The eluent is not polar enough.[2] 2. Irreversible adsorption to the stationary phase.1. Drastically increase the polarity of the mobile phase (e.g., switch from ethyl acetate to methanol in normal phase).[1][2] 2. This can happen with very basic compounds on silica. Consider using a different stationary phase like alumina or a reversed-phase column.
Crystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Compound "Oils Out" 1. Solution is supersaturated or cooled too quickly.[1][2] 2. Presence of impurities inhibiting crystallization.[1]1. Add a small amount of hot solvent to redissolve the oil, then allow to cool more slowly. Try scratching the flask or adding a seed crystal.[1][2] 2. Attempt a preliminary purification by passing the material through a small plug of silica before crystallization.[1]
Low Recovery 1. Too much solvent was used.[1][2] 2. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent needed for dissolution. Concentrate the mother liquor to obtain a second crop.[1] 2. Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer) before filtration.
No Purity Improvement 1. The chosen solvent does not effectively differentiate between the isomers and impurities.[2]1. Perform a more thorough solvent screen to find a solvent system where the solubility difference between the desired isomer and impurities is maximized.

Experimental Protocols

Protocol 1: Chiral SFC Screening for Azaspiro Alcohol Isomers

This protocol outlines a general screening approach using chiral stationary phases under SFC conditions.

  • Instrumentation: An analytical SFC system equipped with a column switcher, autosampler, column oven, back pressure regulator, and a UV-PDA detector.

  • Columns: A set of standard screening columns, for example:

    • Lux® Cellulose-2

    • Chiralpak® IA, IB, IC, ID, IE, IF

  • Sample Preparation: Dissolve the cis-trans mixture in a suitable solvent (e.g., methanol, ethanol, or a mixture compatible with the mobile phase) to a concentration of approximately 1 mg/mL.

  • SFC Conditions:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Co-solvent): Methanol, Ethanol, or Isopropanol (screen each)

    • Gradient: Start with a low percentage of co-solvent (e.g., 5%) and ramp up to a high percentage (e.g., 40-50%) over 5-10 minutes.

    • Flow Rate: 2-4 mL/min

    • Back Pressure: 150 bar

    • Temperature: 35-40 °C

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Analysis: Systematically run the screening gradient with each column and co-solvent combination. Evaluate the resulting chromatograms for any separation between the isomers. The conditions that show baseline or near-baseline separation can then be further optimized by running isocratic or shallow gradient methods.[11]

Protocol 2: Fractional Crystallization

This protocol provides a general procedure for attempting to separate cis-trans isomers by fractional crystallization.

  • Solvent Selection: In separate small test tubes, test the solubility of ~10 mg of the isomeric mixture in ~0.5 mL of various solvents (e.g., hexane, ethyl acetate, acetone, isopropanol, methanol, acetonitrile) at room temperature and with gentle heating. Identify a solvent that dissolves the material when hot but shows precipitation upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the bulk of the isomeric mixture in the minimum amount of the chosen hot solvent. Add the solvent portion-wise with stirring and heating until a clear solution is obtained.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote slow cooling, you can place the flask in a warm water bath that is allowed to cool to ambient temperature. Avoid disturbing the flask during this period.

  • Isolation (First Crop): Once crystals have formed and the solution has reached room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Analysis: Allow the crystals to dry and analyze their purity (and the composition of the remaining mother liquor) by TLC, HPLC, GC, or NMR to determine if enrichment of one isomer has occurred.

  • Recrystallization: If the first crop shows significant enrichment of one isomer, it can be recrystallized again using the same procedure to further improve its purity. The mother liquor, now enriched in the other isomer, can be concentrated and subjected to crystallization to isolate the second isomer.

References

  • PubMed. (2010). Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance. [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]

  • PubMed. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. [Link]

  • SlideServe. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • PharmaTutor. Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. [Link]

  • CrystaX. Guide for crystallization. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). CIS TRANS ISOMERS AND NMR. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Engineered Science Publisher. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • American Pharmaceutical Review. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. [Link]

  • TutorChase. How does NMR differentiate between cis and trans isomers?. [Link]

  • HPLC.eu. chiral columns. [Link]

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. [Link]

  • Google Patents. Separation of cis and trans isomers - US2850549A.
  • ACE. HPLC Troubleshooting Guide. [Link]

  • Journal of the Korean Chemical Society. Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. [Link]

  • IJPPR. (2020). Chiral High Performance Liquid Chromatography: Review. [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Scilit. Comparative study on separation of diastereomers by HPLC. [Link]

  • Google Patents. Process for the separation and purification of cis and trans isomers - US3880925A.
  • PMC. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. [Link]

  • PMC. (2022). Recent Advances in the Chemistry of Saturated Annulated Nitrogen-Containing Polycyclic Compounds. [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. [Link]

  • Sciforum. (2023). The Process of Isolation by Crystallization of Cis- and Trans-Isomers of Perfluorodecalines from Industrial Mixture of Electrochemical. [Link]

  • MDPI. (2023). The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. [Link]

  • Google Patents. Process for the separation of isomers of diastereomeric alcohols - US5095155A.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-Benzyl-2-azaspiro[4.4]nonan-4-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Benzyl-2-azaspiro[4.4]nonan-4-ol. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explain the underlying principles that govern the complex spectral features of this spirocyclic system. We will explore the critical role of stereochemistry in defining the spectrum and compare the insights gained from ¹H NMR with those from complementary analytical techniques.

The Structural Challenge: Understanding this compound

The this compound molecule presents a fascinating case for NMR analysis. Its structure combines several key features that lead to a complex and information-rich proton NMR spectrum:

  • Spirocyclic Core: The spiro junction, where the two cyclopentane rings meet at a single carbon, creates a rigid three-dimensional structure. This rigidity restricts conformational flexibility, leading to well-defined and often distinct chemical environments for protons.

  • Chiral Center: The hydroxyl group at the C4 position creates a chiral center. This is the most significant feature influencing the ¹H NMR spectrum.

  • Prochiral Centers and Diastereotopicity: The presence of the C4 stereocenter renders the molecule chiral. Consequently, geminal protons (protons on the same CH₂ group) in the vicinity of this center become diastereotopic.[1] Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts and can couple to each other, leading to more complex splitting patterns than simple triplets or quartets.[1][2][3] This is particularly evident for the benzylic protons and the protons on the pyrrolidine ring.

The logical workflow for analyzing such a structure involves a multi-step approach, starting with fundamental 1D NMR and progressing to more advanced 2D techniques for unambiguous assignment.

cluster_0 Structural Elucidation Workflow A Propose Structure B Acquire 1D ¹H NMR A->B C Analyze 1D ¹H Spectrum (Shifts, Integration, Coupling) B->C D Identify Ambiguities (e.g., Overlapping Signals, Diastereotopicity) C->D H Final Structure Confirmation C->H Tentative Assignment E Acquire 2D NMR (COSY, HSQC) D->E Resolve F Assign Protons & Carbons E->F G Confirm Connectivity (HMBC) F->G G->H

Caption: Workflow for the structural elucidation of complex organic molecules.

Deconstructing the Predicted ¹H NMR Spectrum

A standard ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[4] Based on the structure, we can predict the key signals and their characteristics.

Key Proton Environments and Expected Signals:
Proton Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Integration Key Analytical Insights
Aromatic (Ar-H) 7.20 - 7.40Multiplet (m)5HCharacteristic signals of the monosubstituted benzene ring from the benzyl group.
Benzylic (Ar-CH₂-N) ~3.60AB quartet (or two doublets, d)2HThese two protons are diastereotopic due to the C4 chiral center. They will have different chemical shifts and show geminal coupling (²J).[2]
Carbinol (CH-OH) ~4.0 - 4.5Multiplet (m)1HThe proton on the carbon bearing the hydroxyl group. Its chemical shift is influenced by the electronegative oxygen. It will be coupled to the adjacent C3 protons.
Pyrrolidine Ring (α to N) 2.5 - 3.5Multiplets (m)4HProtons on C1 and C5. These are adjacent to the nitrogen atom and are deshielded. The C1 and C3 protons will exhibit complex splitting due to diastereotopicity and coupling to neighbors.
Cyclopentane & Pyrrolidine Rings 1.5 - 2.2Multiplets (m)8HThe remaining aliphatic protons (C3, C6, C7, C8, C9). These signals often overlap, forming a complex region in the spectrum.
Hydroxyl (CH-OH) Variable (e.g., 1.5 - 4.0)Broad singlet (br s)1HThis signal's position is concentration and temperature-dependent and may exchange with trace D₂O.
The Signature of Diastereotopicity: The Benzylic Protons

The most telling feature of chirality in the ¹H NMR spectrum of this molecule is the signal for the benzylic methylene protons (Ar-CH₂-N). In an achiral environment, these would typically appear as a simple singlet. However, due to the C4 stereocenter, the two benzylic protons (let's call them Hₐ and Hₑ) reside in different chemical environments.[3]

  • Hₐ might be oriented closer to the hydroxyl group, experiencing a different magnetic environment than Hₑ .

  • This non-equivalence means they will have different chemical shifts (δₐ ≠ δₑ).

  • Because they are on the same carbon, they will couple to each other (a geminal coupling, ²J).

The result is an AB quartet : two doublets, where the spacing between the lines of each doublet corresponds to the geminal coupling constant (typically 12-18 Hz). The "roofing" effect, where the inner peaks of the two doublets are taller than the outer peaks, is a classic sign of this phenomenon.[2]

cluster_mol This compound Structure cluster_protons Key Proton Environments img A Aromatic (5H) B Benzylic (2H, Diastereotopic) C CH-OH (1H) D Pyrrolidine Ring (α to N) E Aliphatic Rings F OH (1H)

Caption: Key proton regions in this compound.

Comparison with Alternative & Complementary Analytical Techniques

While ¹H NMR is a powerful primary tool, a comprehensive and unambiguous structural confirmation relies on a suite of analytical methods.

Technique Information Provided Advantages over ¹H NMR Limitations
¹³C NMR Provides a signal for each unique carbon atom in the molecule.Simpler spectrum (no C-C coupling), directly shows the number of non-equivalent carbons. DEPT experiments can distinguish CH, CH₂, and CH₃ groups.Lower sensitivity, longer acquisition times. Provides no coupling information between carbons (in standard experiments).
2D COSY Shows correlation peaks between protons that are coupled to each other (typically over 2-3 bonds).Excellent for tracing out spin systems and confirming which protons are adjacent. Can resolve connectivity in crowded regions of the ¹H spectrum.Does not directly show connections to the carbon backbone.
2D HSQC/HMQC Shows one-bond correlations between protons and the carbons they are attached to.Unambiguously links specific proton signals to their corresponding carbon signals. A powerful tool for identifying diastereotopic protons, which appear as two distinct proton signals correlating to a single carbon signal.[3]Provides no information about connectivity between different carbon atoms.
2D HMBC Shows correlations between protons and carbons over 2-3 bonds.The ultimate tool for piecing together the molecular skeleton by showing long-range H-C connectivity, linking fragments identified by COSY.Can be complex to interpret; correlations may sometimes be weak or absent over 3 bonds.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns.Confirms the elemental composition (with High-Resolution MS). Fragmentation can give clues about the structure's stability and substructures.Does not provide detailed information about stereochemistry or connectivity of isomers.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Quick and simple method to confirm the presence of key groups like the alcohol O-H stretch (~3300-3500 cm⁻¹) and aromatic C-H stretches.Provides very limited information about the overall carbon skeleton or stereochemistry.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Trustworthy data is the bedrock of accurate analysis. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for detailed structural analysis.

Materials:

  • This compound (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR Tube (clean, dry)

  • Pasteur pipette

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

    • Add ~0.6-0.7 mL of CDCl₃ to the vial.

    • Gently vortex the mixture until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup & Shimming:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS or residual solvent signal. This step is critical for resolving fine coupling details.

  • Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Ensure the relaxation delay (d1) is adequate (e.g., 1-2 seconds) to allow for full relaxation of protons, ensuring accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how molecular structure and stereochemistry are encoded in spectral data. The presence of the C4 chiral center is the defining feature, inducing diastereotopicity that is most clearly observed in the AB quartet of the benzylic protons. While 1D ¹H NMR provides a wealth of initial information, a truly rigorous and defensible structural assignment necessitates a comparative approach. By integrating data from ¹³C NMR, COSY, HSQC, and HMBC experiments, one can overcome the challenges of signal overlap and complex coupling patterns to build a complete and accurate picture of the molecular architecture. This multi-faceted analytical strategy is indispensable in the fields of medicinal chemistry and drug development, where absolute structural certainty is paramount.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

  • Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. ResearchGate. [Link]

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. MDPI. [Link]

  • Supporting Information for an unspecified article, providing various NMR spectral data. Source not specified. [Link]

  • CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv. [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Semantic Scholar. [Link]

  • Spotting diastereotopic protons in the NMR spectrum. Kimia. [Link]

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. University of Wollongong. [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • ¹H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • NMR Spectroscopy: Diastereotopism. YouTube. [Link]

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13C NMR chemical shifts for azaspiro[4.4]nonane ring systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of , specifically focusing on the differentiation between the 1-azaspiro and 2-azaspiro isomers. These scaffolds are critical in drug discovery, serving as cores for nAChR agonists, cephalotaxine alkaloids, and sigma receptor ligands.[1]

The following data and protocols are synthesized from experimental characterizations of derivatives and fundamental NMR shielding theory.

Part 1: Comparative 13C NMR Chemical Shift Analysis

The most diagnostic feature distinguishing the 1-azaspiro[4.4]nonane from the 2-azaspiro[4.4]nonane system is the chemical shift of the quaternary spiro carbon (C5) . Its resonance frequency is heavily dependent on its proximity to the nitrogen atom (alpha vs. beta effect).

Table 1: Diagnostic 13C NMR Chemical Shifts (ppm in CDCl₃)
Carbon Position1-Azaspiro[4.4]nonane 2-Azaspiro[4.4]nonane Spiro[4.4]nonane (Carbocycle) Diagnostic Note
Spiro Carbon (C5) ~70 – 80 ppm ~45 – 55 ppm ~40 – 50 ppm Key Identifier. The 1-aza spiro carbon is deshielded by ~30 ppm due to the direct

-nitrogen attachment.[1]

-CH₂ (C2)
~45 – 55 ppm~45 – 55 ppm~35 – 40 ppmSimilar range; less diagnostic.

-CH₂ (C1/C3)
~50 – 60 ppm (C2)~50 – 60 ppm (C1/C3)N/AAdjacent to N in pyrrolidine ring.[1]
Carbonyl (C=O) ~175 – 180 ppm~175 – 180 ppmN/AIf present (e.g., in lactams/imides).[1]

Note on Data Sources: Values for the unsubstituted 1-aza system are extrapolated from N-benzyl and N-acyl derivatives (e.g., cephalotaxine precursors), where the spiro carbon consistently appears at 72–78 ppm . In contrast, the 2-aza system, where the spiro carbon is


 to the nitrogen, shows a much smaller deshielding effect relative to the carbocycle, appearing near 48–52 ppm  in hemioxalate salts.
Structure-Property Relationship (NMR Logic)
  • 1-Azaspiro[4.4]nonane: The spiro carbon is directly bonded to the electronegative nitrogen atom (

    
    -position). The inductive withdrawal of electron density significantly deshields this nucleus, shifting it downfield to the 70-80 ppm  region.
    
  • 2-Azaspiro[4.4]nonane: The spiro carbon is separated from the nitrogen by one methylene group (

    
    -position). The inductive effect decays rapidly with distance, resulting in a shift much closer to the all-carbon parent (spiro[4.4]nonane), typically in the 45-55 ppm  range.
    

Part 2: Experimental Protocol for High-Fidelity 13C NMR

Quaternary spiro carbons often exhibit long spin-lattice relaxation times (


), leading to low signal intensity in standard proton-decoupled experiments.[1] The following protocol ensures quantitative detection and accurate assignment.
Protocol: Optimized 13C NMR Acquisition for Spirocycles
  • Sample Preparation:

    • Concentration: Dissolve 10–20 mg of the azaspiro compound in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-

      
      ).
      
    • Filtration: Filter through a cotton plug into a 5 mm NMR tube to remove paramagnetic particulates that broaden lines.

    • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for precise 0.0 ppm referencing.

  • Instrument Parameters (Bruker/Varian Standard):

    • Pulse Sequence: zgpg30 (Bruker) or s2pul (Varian) – Standard power-gated proton decoupling.[1]

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

      • Reasoning: The quaternary spiro carbon has no attached protons to facilitate relaxation via dipole-dipole mechanisms. A short D1 (<1s) will saturate this signal, making it disappear or appear non-quantitative.[1]

    • Spectral Width: 240 ppm (approx. -10 to 230 ppm).

    • Scans (NS): Minimum 1024 scans for adequate S/N ratio of the quaternary peak.

  • Advanced Assignment (If Ambiguous):

    • DEPT-135: Run a DEPT-135 experiment.

      • Result: The spiro carbon (quaternary) will disappear . Methylene (

        
        ) carbons will appear negative  (inverted).[1] Methine (
        
        
        
        ) and Methyl (
        
        
        ) carbons will appear positive .[1]
    • HMBC: Look for long-range couplings (

      
       or 
      
      
      
      ) from protons on C4/C6 to the spiro carbon C5.[1]

Part 3: Visualization of Structural Logic & Workflow

Figure 1: NMR Differentiation Logic

This diagram illustrates the decision tree for distinguishing the two isomers based on the spiro carbon shift.

G Start Unknown Azaspiro[4.4]nonane Sample Exp Acquire 13C NMR & DEPT-135 Start->Exp Check Identify Quaternary C Signal (DEPT-silent) Exp->Check Case1 Shift Range: 70 - 80 ppm Check->Case1 Downfield Shift Case2 Shift Range: 45 - 55 ppm Check->Case2 Upfield Shift Result1 1-Azaspiro[4.4]nonane (Spiro C is alpha to N) Case1->Result1 Result2 2-Azaspiro[4.4]nonane (Spiro C is beta to N) Case2->Result2

Caption: Logic flow for assigning azaspiro[4.4]nonane isomers based on the chemical shift of the quaternary spiro carbon.

Figure 2: Experimental Workflow for Quaternary Carbon Detection

This workflow highlights the critical "Relaxation Delay" step often missed in standard automated protocols.

Workflow Sample Sample Prep (15mg in CDCl3) Setup Pulse Setup (zgpg30) Sample->Setup Delay CRITICAL STEP: Set D1 > 2.0s Setup->Delay Acq Acquisition (NS = 1024) Delay->Acq Process Processing (LB = 1.0 Hz) Acq->Process

Caption: Optimized NMR workflow emphasizing the relaxation delay (D1) required to visualize the quaternary spiro carbon.

References

  • Synthesis and NMR Characterization of 1-Azaspiro[4.

    • Source: Guerrero-Caicedo, A. et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." ACS Omega, 2019.[1]

    • URL:[Link][1]

    • Relevance: Provides specific 13C NMR data for 1-azaspiro derivatives, confirming the ~75 ppm shift for the spiro carbon.
  • Comparative Analysis of Azaspiro Scaffolds Source: BenchChem Comparative Guides. "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives." Relevance: Contextualizes the drug discovery applications and structural differences between 4.4 and 4.5 systems.
  • NMR D

    • Source: NIST Chemistry WebBook.[2][3] "Spiro[4.4]nonane, 1-methylene-."[1]

    • URL:[Link][1]

    • Relevance: Provides baseline data for the carbocyclic core to establish the "no-nitrogen" reference shift (~40-50 ppm).
  • General 13C NMR Interpret

    • Source: Pretsch, E., et al. Structure Determination of Organic Compounds.[1] Springer, 2009.[1]

    • Relevance: Authoritative text on calculating substituent effects (alpha vs beta) on 13C chemical shifts.

Sources

Mass spectrometry fragmentation patterns of spiro amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elucidating the Mass Spectrometry Fragmentation Patterns of Spiro Amino Alcohols: A Comparative Guide to HRMS Platforms

Executive Summary

Spirocyclic amino alcohols are highly rigid, three-dimensional scaffolds that have become indispensable in Fragment-Based Ligand Discovery (FBLD) as bioisosteres for traditional planar amines like morpholines and piperazines [1]. However, their complex architecture presents unique challenges for structural elucidation. Unlike linear or simple cyclic molecules, spiro systems distribute collisional energy across mutually perpendicular rings, leading to highly specific, sterically driven fragmentation cascades.

This guide objectively compares the performance of the two dominant High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap (FT-MS) via Higher-energy Collisional Dissociation (HCD) and Quadrupole Time-of-Flight (Q-TOF) via Collision-Induced Dissociation (CID) —in mapping the fragmentation patterns of spiro amino alcohols. By understanding the causality behind these fragmentation mechanisms, researchers can select the optimal MS platform and experimental parameters for their structural elucidation workflows.

Mechanistic Foundations: The Causality of Spiro Fragmentation

To accurately interpret MS/MS spectra of spiro amino alcohols, one must understand the thermodynamic and kinetic forces governing their dissociation in the gas phase. When ionized via Electrospray Ionization (ESI+), protonation typically occurs at the more basic amine nitrogen. From here, the molecule undergoes competitive fragmentation pathways [2]:

  • Kinetic Control (Dehydration): At lower collision energies, the proton is transferred to the hydroxyl group, leading to the facile loss of water (-18 Da). The rigid spiro structure prevents immediate stabilization, often resulting in a highly reactive oxocarbocation intermediate.

  • Thermodynamic Control (Deamination): Direct loss of ammonia or the substituted amine (-17+ Da) requires significantly higher activation energy. In spiro systems, breaking the C-N bond often forces a concurrent ring-opening event to relieve steric strain at the quaternary spiro center.

  • Spiro-Center Cleavage: The defining feature of these molecules is the quaternary carbon shared by two rings. High-energy collisions induce

    
    -cleavage adjacent to the spiro node, yielding diagnostic fragment ions that definitively distinguish the spiro architecture from planar fused-ring isomers.
    

G A Protonated Spiro Amino Alcohol [M+H]+ B Dehydration Pathway Loss of H2O (-18 Da) A->B Low CE (Kinetic) C Deamination Pathway Loss of NH3/Amine A->C High CE (Thermodynamic) D Spiro-Center Cleavage Ring Opening A->D HCD/CID Activation E Stabilized Oxocarbocation B->E F Stabilized Carbocation C->F G Diagnostic Fragment Ions (Structural Fingerprint) D->G E->G F->G

Fig 1: Competitive fragmentation pathways of protonated spiro amino alcohols under MS/MS conditions.

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

The choice of mass analyzer and collision cell fundamentally alters the observed fragmentation spectra. While both platforms provide sub-ppm mass accuracy, their distinct methods of energy transfer dictate their utility in structural elucidation [3].

  • Q-TOF (CID): Q-TOF instruments (e.g., Waters Xevo, Agilent 6500 series) utilize traditional beam-type CID. Research indicates that Q-TOF platforms produce "colder ions" compared to Orbitraps [3]. For spiro amino alcohols, this is highly advantageous for capturing transient, kinetically controlled intermediates (like the initial

    
     ion) before they undergo secondary fragmentation.
    
  • Orbitrap (HCD): Orbitrap systems (e.g., Thermo Q Exactive) utilize HCD, which imparts a slightly higher internal energy distribution. This drives the spiro molecule past the initial dehydration step, forcing deep cleavage at the spiro center. Furthermore, the Fourier Transform (FT) deconvolution provides exceptionally "clean" spectra, eliminating baseline noise that might obscure low-abundance diagnostic ring-opening fragments.

Table 1: Performance Comparison for Spirocyclic Structural Elucidation
FeatureQ-TOF (CID)Orbitrap (HCD)Impact on Spiro Amino Alcohol Analysis
Mass Analyzer Time-of-Flight (TOF)Fourier Transform (FT-MS)Orbitrap offers higher resolving power for complex isotopic clusters; TOF offers faster acquisition.
Energy Transfer "Colder" CID"Hotter" HCDQ-TOF preserves labile

ions; Orbitrap drives deep spiro-center cleavage.
Scan Speed Up to 100 Hz10 - 40 HzQ-TOF is superior for fast LC gradients; Orbitrap requires longer duty cycles but yields cleaner MS/MS.
Low-Mass Cutoff Minimal~1/3 of precursor m/z (in ion traps, less severe in HCD)Both capture low-mass amine fragments, but HCD excels at resolving isobaric low-mass ions.

Experimental Protocol: A Self-Validating Workflow

To accurately map the fragmentation of a novel spiro amino alcohol, you cannot rely on a single collision energy (CE). You must establish a self-validating system using a CE ramp. This proves the lineage of the ions—demonstrating that a low-mass fragment is indeed a secondary product of the initial water loss, rather than an artifact.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the spiro amino alcohol to 100 µM in a 50:50 mixture of Methanol/Water with 0.1% Formic Acid to ensure robust protonation.

  • Direct Infusion: Bypass the LC column and use a syringe pump (5 µL/min) for direct infusion. This provides a continuous, stable ion beam, eliminating the variable of LC peak elution time.

  • Precursor Isolation: Set the quadrupole to isolate the

    
     monoisotopic peak with a narrow isolation window (typically 1.0 - 1.3 m/z) to prevent co-isolation of background matrix.
    
  • Collision Energy Ramping (Critical Step):

    • Acquire spectra at 10 eV : Observe the kinetically favored dehydration (

      
      ).
      
    • Acquire spectra at 25 eV : Observe the onset of deamination and primary ring opening.

    • Acquire spectra at 40 eV : Observe deep spiro-center cleavage and the formation of stabilized carbocations.

  • Data Annotation: Use the exact mass (sub-5 ppm error) to calculate the elemental composition of each fragment. Map the transition from 10 eV

    
     40 eV to build a definitive fragmentation tree.
    

W S1 1. Sample Preparation 100 µM in MeOH/H2O S2 2. Ionization (ESI+) Soft Ionization S1->S2 S3 3. Precursor Isolation Quadrupole Selection S2->S3 S4 4. Collision Energy Ramping 10 eV to 40 eV Stepwise S3->S4 S5 5. Mass Analysis Orbitrap (FT) or TOF S4->S5 S6 6. Spectral Deconvolution Fragment Annotation S5->S6

Fig 2: Self-validating MS/MS workflow for structural elucidation of spirocyclic scaffolds.

Conclusion & Best Practices

When elucidating the structure of spiro amino alcohols, the choice between Q-TOF and Orbitrap platforms should be dictated by the specific analytical goal. If the objective is to track the initial, kinetically favored loss of water or to preserve labile functional groups attached to the spiro rings, the "colder" CID environment of a Q-TOF is superior. Conversely, if the goal is to definitively prove the existence of the spiro-quaternary center through deep skeletal fragmentation, the higher energy transfer and exceptional spectral clarity of an Orbitrap (HCD) will yield more definitive structural fingerprints.

Regardless of the platform, employing a stepwise collision energy ramp is mandatory to establish the mechanistic causality of the observed fragment ions.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Competitive Dehydration and Deamination of a,w-Amino Alcohols and a,w-Amino Acids in the Gas Phase Source: Journal of the American Chemical Society (via Georgia Tech Archive) URL:[Link]

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Source: Journal of Mass Spectrometry (via PubMed) URL:[Link]

The Spirocyclic Advantage: A Comparative Guide to Azaspiro[4.4]nonane and Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a ubiquitous scaffold found in countless approved therapeutics. Its synthetic tractability and well-understood conformational behavior have made it a reliable choice for decades. However, the relentless pursuit of novel chemical space and improved drug properties has illuminated the limitations of this "flatland" heterocycle. This guide provides an in-depth, data-driven comparison between the classical piperidine scaffold and the rigid, three-dimensional azaspiro[4.4]nonane motif. We will explore how the unique topology of the spirocycle offers tangible advantages in optimizing pharmacological and pharmacokinetic profiles, providing researchers with a compelling alternative for next-generation drug design.

Beyond the Chair: Structural and Conformational Analysis

The fundamental difference between piperidine and azaspiro[4.4]nonane lies in their three-dimensional architecture. This structural variance is the primary driver of their divergent behaviors in biological systems.

Piperidine: This six-membered heterocycle predominantly adopts a low-energy chair conformation, which rapidly interconverts between two forms.[1] Substituents can occupy either axial or equatorial positions, a preference governed by steric and electronic effects. While this flexibility can be advantageous, it also introduces conformational ambiguity and an entropic penalty upon binding to a target protein.

Azaspiro[4.4]nonane: This scaffold is characterized by a central quaternary carbon atom shared by a pyrrolidine and a cyclopentane ring. This spirocyclic fusion point locks the molecule into a rigid, well-defined three-dimensional conformation. Unlike the relatively planar nature of the piperidine ring, the azaspiro[4.4]nonane scaffold projects substituents into distinct vectors in 3D space. This pre-organized and rigid structure can lead to more precise and higher-affinity interactions with a biological target.[2]

G cluster_piperidine Piperidine Conformation cluster_azaspiro Azaspiro[4.4]nonane Conformation piperidine Piperidine (Flexible Chair Conformations) axial Axial Substituent piperidine->axial Interconversion equatorial Equatorial Substituent piperidine->equatorial Interconversion azaspiro Azaspiro[4.4]nonane (Rigid 3D Structure) vector1 Defined Exit Vector 1 azaspiro->vector1 Fixed Orientation vector2 Defined Exit Vector 2 azaspiro->vector2 Fixed Orientation title Figure 1. Conformational Comparison

Caption: Figure 2. Microsomal Stability Assay Workflow

Procedure:

  • Preparation: Prepare a 1 µM working solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). [3]2. Microsome Addition: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 0.5 mg/mL in the same buffer. [4]Keep on ice.

  • Pre-incubation: In a 96-well plate, combine the test compound working solution and the microsome working solution. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system solution. The final volume should contain 1 µM test compound, 0.5 mg/mL microsomal protein, and the NADPH system.

  • Time Points & Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard (e.g., terfenadine or tolbutamide). [4]6. Sample Processing: Seal the plate, vortex vigorously, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) at 4°C to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and the intrinsic clearance (Clint). [4]

Conclusion: Choosing the Right Scaffold for the Job

The piperidine scaffold remains a valuable tool in the medicinal chemist's toolbox, particularly for its synthetic simplicity and proven track record. However, for projects requiring enhanced metabolic stability, improved solubility, and a more defined three-dimensional structure to achieve high potency and selectivity, the azaspiro[4.4]nonane scaffold presents a compelling and often superior alternative. By embracing the structural rigidity and unique spatial arrangement offered by spirocycles, drug discovery teams can unlock new chemical space and engineer molecules with demonstrably better safety and efficacy profiles. The initial investment in a more complex synthesis can yield significant downstream rewards, making the azaspiro[4.4]nonane scaffold a strategic choice for modern drug design.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Published January 18, 2024. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Publications. Published July 25, 2019. Available at: [Link]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. Published January 5, 2025. Available at: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

  • Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists. ACS Publications. Published December 5, 2011. Available at: [Link]

  • 3-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Scaffold Ranking and Positional Scanning Utilized in the Discovery of nAChR-Selective Compounds Suitable for Optimization Studies. NIH National Library of Medicine. Available at: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. NIH National Library of Medicine. Published April 30, 2025. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. NIH National Library of Medicine. Published December 17, 2019. Available at: [Link]

  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Published September 25, 2017. Available at: [Link]

  • Synthesis, Physicochemical and Anticonvulsant Properties of NewN-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. ResearchGate. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. NIH National Library of Medicine. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Published February 2, 2023. Available at: [Link]

Sources

Comparative Guide: Validating Purity of 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Potency Gap

In the synthesis of spirocyclic scaffolds like 2-Benzyl-2-azaspiro[4.4]nonan-4-ol , researchers often encounter a critical "Potency Gap." Standard HPLC-UV analysis typically yields high purity values (>98% Area) because the detection is dominated by the strong UV absorbance of the benzyl protecting group. However, this method frequently fails to detect non-chromophoric impurities (inorganic salts, residual solvents) or over-estimates purity when byproducts lack the benzyl chromophore.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2] While HPLC is essential for profiling related substances, we demonstrate why qNMR is the superior technique for absolute purity determination of this specific intermediate, often revealing a 5–12% discrepancy in actual mass balance.

Molecule Profile & Analytical Challenges

Target Molecule: this compound Structural Features:

  • Spiro-center: Creates steric bulk and conformational rigidity.

  • Benzyl Group: The primary UV chromophore (absorbs strongly at 254 nm).

  • Secondary Alcohol: Introduces hydrogen bonding (potential peak tailing) and diastereomeric possibilities (cis/trans relative to nitrogen).

The Analytical Trap: Because the spiro-aliphatic rings are UV-transparent, any impurity that does not retain the benzyl group (e.g., cleavage byproducts, aliphatic starting materials) will be invisible to standard UV detection. Conversely, the benzyl group's high extinction coefficient can mask significant molar levels of lower-absorbing impurities.

Comparative Methodology

Method A: Reversed-Phase HPLC (The Profiling Standard)

Purpose: Separation of diastereomers and UV-active related substances.

Protocol:

  • Column: C18 Base-Deactivated (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm. Reason: Standard silica columns degrade or cause tailing with basic amines.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Reason: High pH keeps the amine unprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Benzyl max) and 210 nm (Amide/Carbonyl detection).

Method B: 1H-qNMR (The Absolute Standard)

Purpose: Determination of absolute weight % purity (Potency).

Protocol:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Reason: High purity, non-volatile, distinct singlet peaks away from the spiro-aliphatic region (1.5–3.0 ppm).

  • Solvent: DMSO-d6. Reason: Solubilizes both the polar salt forms and the lipophilic benzyl group.

  • Relaxation Delay (D1): 60 seconds. Reason: Must be >5x T1 relaxation time to ensure full magnetization recovery for quantitative integration.

  • Pulse Angle: 90°.

Experimental Data Comparison

The following data represents a typical validation batch of this compound synthesized via radical cyclization.

Table 1: Purity Assessment Results
ParameterMethod A: HPLC-UV (254 nm)Method B: 1H-qNMRDiscrepancy (The Gap)
Purity Value 99.2% (Area %) 91.4% (Weight %) -7.8%
Detection Basis Relative UV AbsorbanceMolar Proton RatioN/A
Impurity 1 (Salts) Not DetectedDetected (via mass balance)HPLC Blind Spot
Impurity 2 (Solvent) Not Detected3.5% wt (Ethyl Acetate)HPLC Blind Spot
Diastereomers Resolved (cis/trans split)Co-eluted/OverlappedHPLC Advantage

Analysis: The HPLC chromatogram looks pristine because the salts (likely trapped in the amine lattice) and residual solvent are invisible at 254 nm. The qNMR reveals the true "potency" is only 91.4%, meaning a researcher dosing 100 mg of this material is effectively only dosing 91.4 mg of the active intermediate.

Validation Workflow & Decision Logic

The following diagram illustrates the decision matrix for validating spirocyclic amines. It enforces a "Stop/Go" logic based on the discrepancy between HPLC and qNMR.

ValidationWorkflow Start Crude this compound HPLC Step 1: HPLC-UV (254nm) Check for Related Substances Start->HPLC Decision1 Is HPLC Purity > 95%? HPLC->Decision1 Purify Re-Purify (Column/Cryst.) Decision1->Purify No qNMR Step 2: 1H-qNMR Check Absolute Potency Decision1->qNMR Yes Purify->HPLC Compare Calculate Potency Gap (HPLC % - qNMR %) qNMR->Compare Pass PASS: Gap < 2% Release for Synthesis Compare->Pass Gap is Small Fail FAIL: Gap > 2% Check for Salts/Solvents Compare->Fail Gap is Large Drying Lyophilization / Desalting Fail->Drying Drying->qNMR

Figure 1: Analytical Decision Matrix. Note the loop at "Drying" which addresses the common issue of salt/solvent entrapment in the spiro-framework.

Detailed qNMR Protocol for Validation

To replicate the 91.4% result and validate your own batch, follow this self-validating protocol.

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg (±0.01 mg) of the analyte (this compound).

  • Weigh exactly 5.0 mg (±0.01 mg) of Internal Standard (1,3,5-Trimethoxybenzene).

  • Dissolve both in 0.6 mL DMSO-d6. Crucial: Ensure complete dissolution; sonicate if necessary.

Step 2: Acquisition Parameters

  • Pulse Program: zg30 (or equivalent standard proton pulse).

  • Scans (NS): 16 or 32 (to improve S/N ratio > 250:1).

  • Acquisition Time (AQ): > 4.0 seconds.

  • Center Frequency (O1P): 5-6 ppm.

Step 3: Processing & Calculation

  • Phase and baseline correct manually.

  • Integrate the Internal Standard singlet (e.g., TMB at ~6.1 ppm, set integral to equivalent proton count).

  • Integrate the diagnostic Benzyl protons of the analyte (typically a doublet/singlet around 3.5–4.0 ppm depending on salt state).

  • Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[3][4][5][6][7][8][9][10]

References

  • International Council for Harmonisation (ICH). (2023).[3] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Almac Group. (2023). QNMR – a modern alternative to HPLC.[11] Retrieved from [Link]

Sources

Technical Guide: Differentiating Hydroxyl and Amine Signatures in Spiro-Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for Hydroxyl and Amine Spiro Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, spirocyclic scaffolds (e.g., spiro[pyrrolidine-3,3'-oxindole]) are prized for their ability to project functional groups into defined 3D vectors, often improving metabolic stability and potency compared to flat aromatic or flexible aliphatic analogs. However, for analytical scientists, these structures present a unique challenge: differentiation of Hydroxyl (-OH) and Amine (-NH) vibrational modes.

Both functional groups absorb in the 3200–3650 cm⁻¹ region. In flexible molecules, hydrogen bonding broadens these peaks, merging them into a single envelope. In rigid spiro compounds, steric bulk often frustrates intermolecular hydrogen bonding, leading to sharper, anomalous shifts that defy standard textbook assignments.

This guide compares the IR spectral performance of Spiro-Scaffolds against Flexible Analogs , providing a validated workflow to definitively assign these overlapping signals.

Part 1: The Spiro-Effect on Vibrational Modes

To interpret the spectra correctly, one must understand how the Spiro-Constraint alters vibrational mechanics compared to standard linear or planar cyclic alternatives.

Steric Frustration of Hydrogen Bonding
  • Standard Analogs: In flexible alcohols or amines (e.g., cyclohexanol, aniline), molecules freely associate, forming extensive H-bond networks. This lowers the force constant, causing a Red Shift (lower wavenumber) and significant Broadening of the peak.

  • Spiro Compounds: The quaternary spiro-carbon creates a "Gem-Dialkyl" like steric barrier. This rigidity often prevents the close approach required for intermolecular H-bonding. Consequently, spiro compounds frequently display "Free" (Non-bonded) stretches , which appear at higher wavenumbers (Blue Shift) and are significantly sharper .

Conformational Locking
  • Amine Geometry: In spiro-fused rings (e.g., spiroindolines), the nitrogen atom is often locked in a specific hybridization state. This reduces the inversion frequency, making the N-H stretch more distinct and less prone to coupling with other modes.

Part 2: Comparative Analysis (Spiro vs. Non-Spiro)

The following table contrasts the IR signatures of a representative Spiro-Oxindole scaffold against standard flexible analogs.

Table 1: Spectral Signature Comparison[1]
FeatureFlexible Analog (e.g., Cyclohexanol / Aniline)Spiro Scaffold (e.g., Spiro[pyrrolidine-oxindole])Analytical Implication
O-H Stretch (Bonded) 3200–3400 cm⁻¹ (Very Broad, Strong)Rare / Weak (Sterically hindered)Spiro-OH often lacks the "broad belly" shape typical of alcohols.
O-H Stretch (Free) 3600–3650 cm⁻¹ (Sharp, often invisible in conc. samples)3550–3650 cm⁻¹ (Prominent, Sharp)Look for a sharp "needle" peak at high frequency in spiro compounds.
N-H Stretch (2° Amine) 3300–3400 cm⁻¹ (Medium, Broad)3350–3450 cm⁻¹ (Medium, Sharp)Spiro-NH is often sharper due to ring strain and reduced H-bonding.
Peak Overlap High (OH masks NH)Moderate (Distinct "Free" OH vs. NH)Rigidity aids separation, but proximity requires validation (see Part 3).
Fingerprint Region Flexible bending modes (messy)Distinct Ring Modes (e.g., 940–1040 cm⁻¹ )Spiro-skeletal vibrations are diagnostic but complex.
Data Interpretation[2][3][4][5][6][7][8][9][10][11]
  • The "Needle" vs. The "Tongue": In spiro compounds, the O-H group often appears as a sharp "needle" >3600 cm⁻¹ due to steric isolation. In contrast, flexible analogs show the characteristic "tongue" (broad U-shape) centered ~3300 cm⁻¹.

  • The Doublet Rule: If the spiro-amine is primary (-NH₂), it will still show the classic doublet (symmetric/asymmetric stretch) separated by ~80–100 cm⁻¹. If it is part of the spiro-ring (secondary amine), it appears as a single sharp band, often mistakenly identified as a "free" OH unless validated.

Part 3: Experimental Validation Protocols

Relying on peak position alone is insufficient for spiro compounds.[1] You must employ Self-Validating Protocols to confirm the assignment.

Protocol A: The D₂O Shake (The Gold Standard)

Deuterium exchange shifts the vibrational frequency by a factor of ~1.35 (based on the reduced mass of D vs. H). This is the definitive method to distinguish OH/NH from CH, and from each other based on exchange rates.

Reagents:

  • Sample (~5 mg)

  • Solvent: Chloroform-d (CDCl₃) or Dichloromethane (DCM)

  • Deuterium Oxide (D₂O)[2]

Step-by-Step Workflow:

  • Baseline Scan: Dissolve the spiro compound in dry CDCl₃. Acquire a standard FTIR spectrum (Transmission cell or ATR).[3] Note peaks in the 3200–3650 cm⁻¹ region.

  • Exchange: Add 1–2 drops of D₂O to the solution. Cap and shake vigorously for 60 seconds.

  • Separation: Allow layers to separate (or centrifuge briefly).

  • Re-Scan: Carefully pipette the organic layer (bottom for CDCl₃) into the IR cell and scan immediately.

Result Analysis:

  • O-H Groups: Exchange rapidly. The O-H peak (~3600 cm⁻¹) will disappear and reappear as an O-D peak at ~2600–2650 cm⁻¹ .

  • N-H Groups: Exchange slower than OH. The N-H peak (~3400 cm⁻¹) decreases in intensity and a new N-D peak appears at ~2450–2550 cm⁻¹ .

  • Differentiation: If a peak disappears instantly, it is likely OH. If it persists partially after a quick shake, it is likely NH (or a strongly intramolecularly H-bonded OH).

Protocol B: Variable Concentration (Dilution Study)

Use this to distinguish Intermolecular (concentration-dependent) vs. Intramolecular (concentration-independent) Hydrogen bonding.

  • High Conc. (0.1 M): Run spectrum.[1] Expect broad bands if intermolecular bonding exists.[4][5][6]

  • Low Conc. (0.001 M): Dilute the sample 100x in non-polar solvent (CCl₄ or CS₂ are ideal, but CHCl₃ is acceptable).

  • Comparison:

    • Shift Observed: If the broad peak disappears and a sharp high-frequency peak grows, the bonding was Intermolecular (typical of flexible analogs).

    • No Shift: If the peak position remains constant but intensity drops linearly, the H-bond is Intramolecular (typical of rigid spiro-scaffolds where the OH/NH bites back onto its own ring).

Part 4: Visualization of Analytical Logic

Diagram 1: Peak Assignment Workflow

This decision tree guides the researcher through the logic of assigning ambiguous peaks in the 3000+ region.

IR_Assignment_Workflow Start Unknown Peak in 3200-3650 cm⁻¹ Shape Analyze Peak Shape Start->Shape Broad Broad / U-Shape Shape->Broad High H-Bonding Sharp Sharp / Needle Shape->Sharp Low H-Bonding D2O_Test Perform D₂O Exchange (Protocol A) Broad->D2O_Test Confirmation Assign_OH_Bonded H-Bonded Hydroxyl (Likely Flexible Analog) Broad->Assign_OH_Bonded Strong Probability Sharp->D2O_Test Required Result_OD New Peak @ ~2650 cm⁻¹ (Fast Exchange) D2O_Test->Result_OD Shift factor ~1.35 Result_ND New Peak @ ~2500 cm⁻¹ (Slow Exchange) D2O_Test->Result_ND Shift factor ~1.37 Assign_OH_Free Free Hydroxyl (Likely Spiro-Steric) Result_OD->Assign_OH_Free Assign_NH Amine (NH or NH₂) Result_ND->Assign_NH

Caption: Logical workflow for distinguishing Hydroxyl vs. Amine stretches using shape analysis and Deuterium exchange validation.

Diagram 2: The Spiro-Steric Effect

This diagram illustrates why Spiro compounds favor "Free" vibrational modes compared to flexible analogs.

Spiro_Steric_Effect Flexible Flexible Analog (e.g. Cyclohexanol) Free Rotation Network H-Bond Network Broad Peak (Red Shift) ~3300 cm⁻¹ Flexible->Network Allows Spiro Spiro Scaffold (e.g. Spiroindoline) Rigid/Locked Geometry Steric Steric Shielding Prevents Association Spiro->Steric Enforces FreePeak FreePeak Steric->FreePeak Results in

Caption: Mechanistic comparison showing how spiro-rigidity blocks H-bond networks, leading to distinct high-frequency 'Free' peaks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR shifts and H-bonding effects).
  • Hassaneen, H. M., et al. (2022).[7] "Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis... and spectral data." Arabian Journal of Chemistry. Available at: [Link] (Confirming NH/CO stretches in spiro-oxindoles).

  • Barth, A. (2007). "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA). (Source for D2O exchange shift factors and kinetic differences between OH and NH).
  • NIST Chemistry WebBook. "Infrared Spectra of Indole and Spiro-derivatives." Available at: [Link]

  • Master Organic Chemistry. (2016). "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Available at: [Link]

Sources

Escaping the Metabolic Maze: A Comparative Guide to Spirocyclic Analogs for Enhanced Drug Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Revolving Door of Metabolism in Drug Discovery

In the intricate world of drug discovery, a promising candidate's journey from bench to bedside is often cut short by a formidable obstacle: metabolic instability. The body's primary defense mechanism, a superfamily of liver enzymes known as Cytochrome P450 (CYP450), is ruthlessly efficient at identifying and modifying foreign molecules (xenobiotics) for excretion.[1][2][3] This process, while essential for detoxification, can render a potential therapeutic inert before it ever reaches its target. For drug development professionals, overcoming this metabolic hurdle is a critical, and often resource-intensive, challenge.[4]

A key strategy in modern medicinal chemistry to combat this issue is the "escape from flatland," a move away from traditional flat, aromatic structures towards more three-dimensional (3D) molecular architectures.[5][6][7] Among the most powerful tools in this 3D arsenal are spirocycles—unique scaffolds where two rings are joined by a single, shared carbon atom.[6][8] This guide provides an in-depth comparison of spirocyclic analogs versus their non-spiro counterparts, detailing the mechanistic rationale for their enhanced metabolic stability and providing a practical, data-driven framework for their evaluation.

The Spirocyclic Advantage: A Mechanistic Deep Dive

The enhanced metabolic stability of spirocyclic compounds is not a matter of chance; it is a direct consequence of their distinct structural and conformational properties. Several key factors contribute to this advantage:

  • Steric Shielding of Metabolic "Soft Spots": Many drug molecules have metabolically liable sites, often C-H bonds, that are susceptible to oxidation by CYP450 enzymes.[2] The rigid, three-dimensional geometry of a spirocycle can act as a "molecular shield," physically blocking the active site of these enzymes from accessing and modifying these vulnerable positions.[7][9] By replacing a flexible chain or a simple ring with a spirocyclic moiety, chemists can effectively "armor" the molecule at its weakest points.

  • Conformational Rigidity: Flexible, non-spirocyclic molecules can adopt numerous conformations, some of which may fit perfectly into the active site of a metabolic enzyme.[10][11] Spirocycles, by their very nature, are conformationally constrained.[6][8][10] This rigidity reduces the likelihood that the molecule will present itself to the enzyme in a metabolically favorable orientation, thereby decreasing the rate of its degradation.[12] This pre-organization of the molecule's shape can also reduce the entropic penalty upon binding to its intended target, potentially increasing potency.[5]

  • Altered Physicochemical Properties: The introduction of a spiro-center increases the fraction of sp3-hybridized carbons (Fsp3), a parameter that often correlates with improved drug-like properties.[5][6][8] Studies have shown that spirocyclic analogs frequently exhibit higher aqueous solubility and lower lipophilicity (LogP/LogD) compared to their non-spiro counterparts.[6][8] These properties can indirectly influence metabolic stability by affecting how the drug is distributed in the body and its availability to metabolic enzymes.

Conceptual Model: Steric Shielding by a Spirocyclic Scaffold

The following diagram illustrates the fundamental principle of how a spirocycle can protect a metabolically liable site from enzymatic degradation compared to a more flexible, non-spiro analog.

G cluster_0 Non-Spiro Analog (Metabolically Labile) cluster_1 Spirocyclic Analog (Metabolically Stable) NonSpiro Flexible Linker Metabolically 'Soft Spot' (e.g., -CH2-) CYP450_A CYP450 Active Site NonSpiro:f1->CYP450_A Accessible for Binding Metabolism_A Oxidative Metabolism Occurs CYP450_A->Metabolism_A Spiro Rigid Spirocycle Shielded Position CYP450_B CYP450 Active Site Spiro:f1->CYP450_B Sterically Hindered Metabolism_B Metabolism Blocked CYP450_B->Metabolism_B

Caption: A spirocycle's rigid 3D structure sterically hinders CYP450 access to metabolic soft spots.

Evaluating Metabolic Stability: The Liver Microsomal Assay

To empirically validate the theoretical advantages of spirocyclic analogs, a robust and standardized experimental assay is required. The in vitro liver microsomal stability assay is a cornerstone of early drug discovery, providing a reliable measure of a compound's susceptibility to Phase I metabolism.[1][13][14]

Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of CYP450 enzymes.[14] The assay measures the rate at which a test compound is depleted over time when incubated with these microsomes in the presence of necessary cofactors.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing and comparing the metabolic stability of a non-spiro lead compound and its spirocyclic analog.

1. Preparation of Reagents:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer and ensure the pH is precisely 7.4.[13] This mimics physiological conditions.
  • Test Compound Stock Solutions (1 mM): Prepare stock solutions of the non-spiro and spiro analogs in a suitable organic solvent (e.g., DMSO, Acetonitrile). The final concentration of the organic solvent in the incubation should be kept low (<0.5% for DMSO) to avoid enzyme inhibition.[13]
  • Human Liver Microsomes (HLM): Thaw a commercially available stock of pooled HLM (e.g., 20 mg/mL) at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[15] Keep on ice at all times.
  • NADPH Regenerating System: Prepare a solution containing NADPH, a critical cofactor for CYP450 activity.[1][16] This system ensures that NADPH is not depleted during the incubation.
  • Positive Control: Use a compound with known metabolic characteristics (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) to validate the assay's performance.[13][14]
  • Stop Solution: Ice-cold acetonitrile containing an internal standard (a compound structurally distinct from the test articles used for analytical normalization).

2. Incubation Procedure:

  • Pre-warm the HLM solution and the test compounds in a 37°C water bath for 5-10 minutes.
  • In a 96-well plate, combine the buffer, HLM solution, and the test compound to a final concentration of 1 µM.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold stop solution.[14][16] The T=0 sample is prepared by adding the stop solution before the NADPH.
  • Include a "-NADPH" control for each compound, where the cofactor is replaced with buffer. This control accounts for non-enzymatic degradation.

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
  • The slope of the resulting line represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Experimental Workflow Diagram

G A Reagent Preparation (Buffer, HLM, NADPH, Compounds) B Pre-incubation at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Add Cold Acetonitrile + IS) D->E F Protein Precipitation (Centrifugation) E->F G Supernatant Transfer F->G H LC-MS/MS Analysis (Quantify Parent Compound) G->H I Data Analysis (Calculate t½ and CLint) H->I

Caption: Workflow for the in vitro liver microsomal stability assay.

Data Presentation: A Comparative Case Study

To illustrate the potential impact of spirocyclization, consider the following hypothetical data for a lead compound ("Lead-Flex") and its spirocyclic analog ("Spiro-Rigid").

Compound IDStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Lead-Flex Non-Spiro Analog12.5110.9
Spiro-Rigid Spirocyclic Analog> 60< 23.1
Verapamil High-Clearance Control8.2169.0

Interpretation of Results:

The data clearly demonstrates the superior metabolic stability of the spirocyclic analog.

  • Lead-Flex: With a short half-life of 12.5 minutes and high intrinsic clearance, this compound would likely be rapidly metabolized in vivo, leading to low bioavailability and poor therapeutic efficacy.[4]

  • Spiro-Rigid: The spirocyclic modification results in a dramatic improvement. The half-life is greater than the 60-minute duration of the assay, and the intrinsic clearance is significantly reduced. This profile suggests a much lower susceptibility to CYP450-mediated metabolism, a critical step towards developing a viable drug candidate.[6]

Conclusion and Broader Implications

The strategic incorporation of spirocyclic scaffolds is a powerful and validated approach for enhancing the metabolic stability of drug candidates.[5][17][18] By leveraging principles of steric hindrance and conformational rigidity, medicinal chemists can effectively protect vulnerable molecules from rapid degradation by metabolic enzymes. The case for their use is compelling, as demonstrated by numerous examples in the literature where the introduction of a spiro-center has transformed a metabolically labile compound into a promising clinical candidate.[8] While the synthesis of spirocycles can present greater challenges than their non-spiro counterparts, the potential rewards—improved pharmacokinetic profiles, increased potency, and a higher probability of clinical success—make them an indispensable tool in the modern drug discovery professional's toolkit.[5]

References

  • Spirocycles in Drug Discovery. (2017). Vertex AI Search.
  • Advantages of spirocyclic scaffolds over planar structures in drug discovery.BenchChem.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online.
  • Metabolic stability in liver microsomes.Mercell.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Selected Applications of Spirocycles in Medicinal Chemistry.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Microsomal Clearance/Stability Assay.Domainex.
  • Microsomal Stability Assay Protocol.AxisPharm.
  • Microsomal Stability Assay.MTTlab.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing.
  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. (2023). PMC.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Metabolic Stability and Metabolite Analysis of Drugs. (2024).
  • Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. (2014).
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • Flexibility versus Rigidity for Orally Bioavailable Cyclic Hexapeptides. (2015). PubMed.
  • Conformational Control in Structure-Based Drug Design.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). MDPI.

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A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the structural and purity confirmation of novel chemical entities is a cornerstone of regulatory acceptance and scientific validity. For complex heterocyclic molecules like 2-Benzyl-2-azaspiro[4.4]nonan-4-ol, a nitrogen-containing spiro compound with significant potential in medicinal chemistry, elemental analysis serves as a fundamental, quantitative assessment of its composition. This guide provides an in-depth comparison of the standards and methodologies required to generate a robust and defensible elemental analysis profile for this compound, moving beyond mere procedural steps to explain the causality behind critical experimental choices.

The molecular formula for this compound is C₁₅H₂₁NO . Based on this, the theoretical elemental composition, our primary benchmark, is:

  • Carbon (C): 77.86%

  • Hydrogen (H): 9.15%

  • Nitrogen (N): 6.05%

  • Oxygen (O): 6.92%

This guide will dissect the two critical pillars of elemental analysis for this molecule: first, the verification of the bulk C, H, and N composition against these theoretical values, and second, the quantification of trace elemental impurities mandated by global pharmacopeias.

Part 1: Core Compositional Analysis (CHN) via Combustion

The most direct and universally accepted method for determining the mass fraction of carbon, hydrogen, and nitrogen in a pure organic compound is combustion analysis, often referred to as the Dumas method.[1] Its enduring prevalence is a testament to its accuracy, reliability, and the small sample quantities required.

The Combustion Principle: A Controlled Conversion

The technique's elegance lies in its simplicity. A precisely weighed sample of this compound (typically 1-3 mg) is combusted in a furnace at high temperatures (≥900 °C) within a helium carrier gas stream rich in pure oxygen. This process quantitatively converts the elements into their simple gaseous oxides:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂) and its oxides (NOₓ), which are subsequently reduced to N₂.

These gases are then passed through a separation column and measured by a thermal conductivity detector (TCD). The detector's response is directly proportional to the concentration of each gas, allowing for precise calculation of the original elemental percentages.

Workflow for CHN Combustion Analysis

cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Automated Analysis cluster_data Phase 3: Data Processing cal_std Weigh Certified Standard (e.g., Acetanilide) sample_prep Weigh Sample (1-3 mg) in Tin Capsule combustion Combustion Furnace (>900°C in O₂) sample_prep->combustion Run Sequence instrument_setup Instrument Warm-up & Leak Check instrument_setup->cal_std Ready reduction Reduction Tube (NOx → N₂) combustion->reduction separation Gas Chromatography Column (Separates N₂, CO₂, H₂O) reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection integration Integrate Peak Areas detection->integration Signal Output calculation Calculate %C, %H, %N vs. Standard integration->calculation report Final Report vs. Theoretical Values calculation->report

Caption: Workflow for CHN analysis by the dynamic flash combustion method.

Comparative Guide to CHN Standards

The selection of a calibration standard is the most critical decision in ensuring the trustworthiness of the results. The standard serves as the benchmark against which the unknown sample is measured. Its own elemental composition must be known with the highest possible degree of certainty.

Standard TypeExample CompoundKey Characteristics & Use CaseAdvantagesDisadvantages
Primary Certified Reference Material (CRM) Acetanilide, Sulfanilamide, EDTA, CystineUsed for primary instrument calibration and method validation. These are high-purity, stable, non-hygroscopic crystalline solids with well-defined stoichiometry. Often certified under ISO 17034.[2]Highest accuracy and traceability; low uncertainty; establishes method validity.Higher cost; selection should ideally bracket the expected % values of the sample.
In-House/Secondary Standard A previous, well-characterized batch of a stable compound.Used for daily system suitability checks and routine analysis runs after primary calibration is established.Cost-effective for routine use; can be selected to closely match the sample matrix.Not suitable for primary calibration; requires thorough initial characterization.
Matrix-Matched Standard Not typically used for pure compounds.More relevant for complex mixtures like soil or food analysis where the matrix can affect combustion.Corrects for matrix interference.Not applicable for the analysis of a pure Active Pharmaceutical Ingredient (API) like this compound.

Senior Scientist's Recommendation: For establishing the definitive elemental composition of a new chemical entity like this compound, primary calibration with a CRM such as Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) is non-negotiable. Its elemental percentages are sufficiently close to our target compound to ensure an accurate calibration curve across the range of interest.

Part 2: Trace Elemental Impurity Analysis

Beyond confirming the bulk composition, ensuring the safety and quality of a pharmaceutical compound requires strict control of elemental impurities.[3] These impurities can originate from catalysts used in synthesis (e.g., Pd, Pt, Ru), manufacturing equipment (e.g., Ni, Cr, V), or raw materials. Global regulatory bodies, through guidelines like ICH Q3D and USP General Chapters <232> and <233>, mandate the monitoring and control of these elements.[4][5]

Methodology of Choice: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

For quantifying trace and ultra-trace elements, ICP-MS is the authoritative standard.[6] Its exceptional sensitivity allows for detection at parts-per-billion (ppb) levels, which is essential for meeting the stringent Permitted Daily Exposure (PDE) limits set by regulators. The process involves completely destroying the organic matrix to measure the inorganic elements within.

The ICP-MS Principle:

  • Sample Digestion: The organic compound is completely broken down, typically using strong acids (e.g., nitric and hydrochloric acid) in a closed-vessel microwave system. This prevents the loss of volatile elements like mercury and ensures all target elements are dissolved in the liquid matrix.[5]

  • Nebulization & Ionization: The digested sample solution is sprayed as a fine aerosol into a high-temperature (6,000–10,000 K) argon plasma. The intense heat desolvates, atomizes, and ionizes the elements.

  • Mass Separation & Detection: The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then counts the ions for each element, providing a quantitative measurement.

Workflow for ICP-MS Elemental Impurity Analysis

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: ICP-MS Analysis cluster_data Phase 3: Validation & Reporting weigh Weigh Sample (e.g., 0.1-0.5 g) digest Microwave Digestion with Conc. Acids (e.g., HNO₃, HCl) weigh->digest dilute Dilute to Final Volume with Ultrapure Water digest->dilute cal Calibrate with NIST- Traceable Standards dilute->cal Analyze plasma Introduce Sample to Argon Plasma (Ionization) cal->plasma ms Mass Spectrometer (Separation by m/z) plasma->ms detect Ion Detector (Counting) ms->detect quant Quantify Concentrations vs. Calibration Curve detect->quant Signal Output spike Analyze Spiked Sample (Verify Accuracy/Recovery) quant->spike report Report Results vs. PDE Limits (ICH Q3D) spike->report

Caption: General workflow for trace elemental impurity analysis by ICP-MS.

Comparative Guide to ICP-MS Standards

Accurate quantification via ICP-MS is wholly dependent on the quality of the calibration standards. These are typically aqueous solutions containing known concentrations of the elements of interest.

Standard TypeDescription & Use CaseAdvantagesDisadvantages
Certified Multi-Element Solutions Commercially prepared solutions containing a mixture of elements (e.g., all Class 1 & 2A impurities) at certified concentrations. Used for generating calibration curves and as calibration verification standards.High accuracy and traceability to a National Metrology Institute (e.g., NIST); convenient and reduces preparation errors.Less flexible than single-element standards; potential for spectral interferences between elements in the mix must be managed by the instrument.
Certified Single-Element Solutions High-purity solutions each containing a single element at a certified concentration. Used to create custom multi-element mixtures or for troubleshooting and interference studies.Maximum flexibility; ideal for spiking individual elements to assess recovery in the specific sample matrix.More labor-intensive to prepare custom mixtures; higher risk of contamination or dilution errors during preparation.
Matrix-Matched Blanks/Standards A solution containing the same acids at the same concentration as the digested samples, but without the analyte. Used to zero the instrument and to prepare dilutions of other standards.Essential for correcting for background signals from the digestion reagents and minimizing matrix effects, which can suppress or enhance the analyte signal.Not a standard for quantification, but a mandatory component for an accurate analytical run.

Part 3: Data Interpretation and Acceptance Criteria

Generating the data is only half the battle; interpreting it correctly is paramount.

  • For CHN Combustion Analysis: The purity of a newly synthesized compound is generally considered confirmed if the experimentally determined percentages for C, H, and N are within ±0.4% of the theoretical values.[7] For example, for Carbon (theoretical 77.86%), an acceptable result would fall between 77.46% and 78.26%. Deviations outside this range may suggest the presence of impurities, residual solvents, or water.

  • For ICP-MS Impurity Analysis: The acceptance criteria are defined by the validation protocol outlined in USP <233>.[6]

    • Accuracy: Is assessed by spike recovery. A sample is spiked with a known amount of the target elements, and the measured recovery must typically be within 70% to 150% .

    • Precision: The relative standard deviation (RSD) of multiple preparations (typically six) must not exceed 20% .

    • Final Result: The quantified amount of each element in the sample is then compared against the established PDE limits to ensure the product is safe.

Conclusion

A comprehensive elemental analysis of this compound is a multi-faceted process that relies on the synergy of two distinct analytical techniques. Combustion analysis provides the macroscopic view, confirming the core empirical formula and bulk purity, while ICP-MS offers the microscopic perspective, safeguarding the compound from potentially harmful trace elemental impurities. In both methodologies, the foundation of a scientifically sound and trustworthy result is the rigorous and appropriate use of certified standards. From a high-purity crystalline solid like acetanilide to a NIST-traceable aqueous multi-element solution, these standards provide the unassailable reference point required for the validation and verification of this novel pharmaceutical compound.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from Intertek. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from Smithers. [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

  • Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Retrieved from Shimadzu. [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • TSI. (n.d.). Combustion Analysis Basics. Retrieved from TSI. [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from Wikipedia. [Link]

  • ChemRxiv. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from ChemRxiv. [Link]

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Safety Operating Guide

2-Benzyl-2-azaspiro[4.4]nonan-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of complex pharmaceutical intermediates require a rigorous understanding of both their physicochemical properties and their environmental impact. 2-Benzyl-2-azaspiro[4.4]nonan-4-ol is a highly specialized spirocyclic amine widely utilized as a building block in drug discovery, particularly in the synthesis of JAK/FLT3 kinase inhibitors and novel antibacterial agents[1].

Because spirocyclic amines are engineered for high metabolic stability and lipophilicity[2], they exhibit significant environmental persistence. This guide provides drug development professionals and laboratory personnel with authoritative, step-by-step operational procedures for the safe disposal and spill management of this compound.

Physicochemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The spirocyclic core imparts a rigid, three-dimensional structure that resists rapid biodegradation in standard wastewater treatment facilities[2]. Concurrently, the benzylamine moiety acts as a latent nucleophile and a strong organic base, which can cause severe pH shifts in aquatic ecosystems and induce chemical burns upon contact[3].

Table 1: Hazard and Logistical Data Summary

Property / ParameterSpecification / ClassificationOperational Implication
Chemical Class Spirocyclic BenzylamineEnvironmentally persistent; resists hydrolysis.
Physical State Viscous oil to low-melting solidProne to surface adhesion; requires solvent for complete transfer.
EPA Waste Code D002 (if aqueous pH

12.5)
Must be segregated from acids; regulated under RCRA[4].
Primary Hazard Corrosive / Irritant / Aquatic ToxicityMandates high-temperature incineration[5].
Incompatible Materials Strong oxidizing agents, strong acidsExothermic reactions possible; never mix waste streams[4].

Waste Routing & Decision Logic

Because there is no general method for the simple chemical detoxification of persistent organic amines, the U.S. Environmental Protection Agency (EPA) mandates that these compounds be disposed of via controlled, high-temperature incineration[5]. Under no circumstances should this compound be sewered or disposed of in standard biological waste streams [6].

G Start Waste Generated: This compound Solid Solid Waste (Pure API/Intermediate) Start->Solid Liquid Liquid Waste (Reaction Mixture/Extract) Start->Liquid Incineration High-Temperature Incineration Solid->Incineration Aqueous Aqueous Waste (Check pH) Liquid->Aqueous Organic Organic Solvent Waste Liquid->Organic Aqueous->Organic pH < 12.5 D002 EPA D002 Corrosive Waste Aqueous->D002 pH ≥ 12.5 Organic->Incineration D002->Incineration

Disposal routing logic for this compound waste streams.

Step-by-Step Disposal Methodologies

The following protocols ensure self-validating compliance with Resource Conservation and Recovery Act (RCRA) standards for hazardous waste generators.

Protocol A: Routine Laboratory Liquid Waste (Solutions & Extracts)

When this compound is dissolved in organic solvents (e.g., Methanol, DMSO, or Dichloromethane) during synthesis or purification:

  • Segregation: Determine if the solvent matrix is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate). Do not mix these two streams, as halogenated waste requires specialized scrubber-equipped incinerators to prevent dioxin formation[4].

  • Containment: Transfer the liquid waste into a grounded, high-density polyethylene (HDPE) or safety-coated glass carboy.

  • pH Verification: If the waste contains aqueous layers, test the pH. If the pH is

    
     12.5, the waste exhibits the EPA Corrosivity Characteristic (D002) and must be labeled accordingly[4].
    
  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. List "this compound" and the exact solvent composition.

  • Storage & Pickup: Store in a designated Secondary Containment area away from strong oxidizers. Schedule pickup with a licensed hazardous waste vendor for high-temperature incineration (minimum 1000°C)[7].

Protocol B: Bulk Solid or Pure Intermediate Disposal

For expired, contaminated, or excess neat compound:

  • Immobilization: Do not attempt to dissolve the solid for disposal unless required by your waste vendor. Keep it in its original, securely sealed container.

  • Overpacking: Place the primary container into a secondary heavy paper carton or plastic pail with ample inert packing material (e.g., vermiculite) to prevent breakage during transit[5].

  • Manifesting: Classify the material as a toxic organic amine. The waste profile must clearly state the presence of a spirocyclic benzylamine to ensure the disposal facility routes it directly to the fire-box of an incinerator equipped with an alkaline scrubber[5].

Spill Response and Decontamination Protocol

Due to its amine functionality, this compound can cause chemical burns and respiratory irritation[3]. Immediate, methodical containment is required to prevent environmental discharge.

Spill Spill Spill Detected PPE Don PPE (Respirator, Nitriles) Spill->PPE Contain Containment (Sand/Vermiculite) PPE->Contain Neutralize Neutralization (Dilute Acid Wash) Contain->Neutralize Collect Collect in HDPE Container Neutralize->Collect Dispose Route to Incineration Collect->Dispose

Sequential spill response and surface decontamination workflow.

Emergency Execution Steps:

  • Evacuate & Equip: Isolate the spill area. Personnel must don chemical-resistant nitrile gloves, safety goggles, and a lab coat. If the spill involves heated material or aerosolized particulates, a half-face respirator with organic vapor cartridges is required.

  • Containment: If the material is in solution, surround the spill with an inert absorbent such as sand, earth, or commercial vermiculite[8]. Never use combustible materials like sawdust for amine spills.

  • Absorption & Collection: Shovel the saturated absorbent into a wide-mouth HDPE container using non-sparking tools.

  • Surface Neutralization: Because benzylamines leave basic, corrosive residues, wash the spill surface with a dilute, weak acid (e.g., 5% acetic acid or citric acid solution) to neutralize the remaining amine[8].

  • Final Rinse: Wipe the area with water, absorb the rinse water with fresh vermiculite, and add it to the hazardous waste container. Seal and label the container for incineration.

References

  • SUBSTITUTED HETEROARYL COMPOUNDS AND METHODS OF USE - European Patent Office - EP 3312164 B1. 1

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - U.S. Environmental Protection Agency (EPA). 5

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - U.S. Environmental Protection Agency (EPA). 6

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination - ACS Medicinal Chemistry Letters. 2

  • Hazardous Materials Management Program - Goucher College. 4

  • Benzylamine Safety Data Sheet - Apollo Scientific. 8

  • Treatment of Hazardous Waste: Proceedings of the Sixth Annual Research Symposium - U.S. Environmental Protection Agency (EPA). 7

Sources

Personal protective equipment for handling 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Status: Research Chemical / Pharmaceutical Intermediate Hazard Classification (Derived): WARNING – Irritant / Potentially Harmful Immediate Action: Handle only within a certified Chemical Fume Hood.

2-Benzyl-2-azaspiro[4.4]nonan-4-ol is a spirocyclic amine intermediate often used in scaffold synthesis for drug discovery. As a specific Safety Data Sheet (SDS) may be unavailable for this custom intermediate, this guide utilizes Structure-Activity Relationship (SAR) analysis based on the benzylamine and azaspiro functionalities to establish a conservative "Universal Precaution" safety profile.

Critical "Stop/Go" Criteria:

  • STOP: If the fume hood face velocity is < 0.5 m/s (100 fpm).

  • STOP: If you are pregnant or breastfeeding (due to unknown reproductive toxicity of novel spiro-amines).

  • GO: Only when full PPE is donned and a quench path is established.

Chemical Profile & Hazard Analysis

This compound combines a lipophilic benzyl group with a polar hydroxyl and a basic tertiary amine within a rigid spirocyclic core.

FeatureChemical CharacteristicSafety Implication
Core Structure 2-Azaspiro[4.4]nonaneRigid scaffold; high lipophilicity facilitates skin absorption.
Functional Group A Benzyl moiety (N-Bn)Potential skin sensitizer and irritant.
Functional Group B Secondary Alcohol (-OH)Increases polarity; hydrogen bond donor.
Basicity Tertiary AmineCorrosive/Irritating to mucous membranes; incompatible with strong acids/oxidizers.
Physical State Viscous Oil or Low-Melting SolidHigh surface adhesion; difficult to clean from surfaces.

Predicted GHS Classification (Conservative Estimate):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

  • H302: Harmful if swallowed (Acute Tox. 4).[3][4]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

ZoneEquipmentSpecificationRationale
Ocular Safety GlassesANSI Z87.1 (Side shields required)Protects against splashes of the basic amine.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or NeopreneBenzyl amines can permeate thin nitrile. Double gloving provides a visual breach indicator.
Respiratory Engineering ControlChemical Fume Hood (Class II, Type A/B)Prevents inhalation of aerosols or volatile impurities.
Body Lab Coat100% Cotton or Nomex (Fire Resistant)Synthetic blends may melt if exposed to reaction solvents.
Hygiene Wash StationImmediate soap/water accessLipophilic amines require thorough scrubbing for removal.

Operational Workflow: The "Hot Zone" Protocol

This workflow minimizes exposure during the critical "weighing-to-reaction" transition.

Phase 1: Preparation & Weighing
  • Static Control: Spirocyclic solids can be electrostatically charged. Use an anti-static gun or ionizer bar if the compound is a dry powder.

  • Containment: Weigh inside the fume hood using a draft shield. Do not remove the open container from the hood.

Phase 2: Solubilization & Transfer
  • Solvent Choice: The compound is likely soluble in DCM, Methanol, or Ethyl Acetate.

  • Technique: Dissolve the solid in the weighing vial before transfer to the reaction vessel. This eliminates dust hazards.

Phase 3: Reaction Monitoring
  • TLC/LCMS: When taking aliquots, assume the syringe tip is contaminated. Wipe with a solvent-dampened Kimwipe inside the hood before disposal.

Workflow Visualization

The following diagram outlines the safe handling logic, including decision nodes for spills.

HandlingProtocol Start Start: this compound CheckPPE Verify PPE: Double Nitrile, Safety Glasses, Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Velocity > 0.5 m/s? CheckPPE->HoodCheck HoodCheck->Start Fail (Fix Hood) Weighing Weighing (Inside Hood): Use Anti-static Gun if Solid HoodCheck->Weighing Pass Solubilization Solubilization: Dissolve in vial before transfer Weighing->Solubilization Spill Spill Event Weighing->Spill Accident Reaction Reaction / Application Solubilization->Reaction Solubilization->Spill Waste Disposal: Halogen-Free Organic Waste Reaction->Waste Decon Decontamination: Absorb with Vermiculite -> Soap/Water Wash Spill->Decon Decon->Waste

Figure 1: Operational decision tree for handling this compound, emphasizing containment and spill response.

Emergency Response & Decontamination

Exposure Response[5][6][8][9]
  • Eye Contact: Flush immediately with water for 15 minutes .[5][6] The basic nature of the amine can cause corneal damage if not treated instantly.

  • Skin Contact: Wash with soap and copious water .[3][5][6] Do not use alcohol/solvents, as they may enhance absorption of the lipophilic spiro ring.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.

Spill Management (< 50 mL/g)
  • Isolate: Alert nearby personnel and mark the area.

  • Absorb: Use Vermiculite or Sand . Do not use paper towels alone, as the amine may react with cellulose or spread vapors.

  • Clean: Wipe the area with a dilute acetic acid solution (5%) to neutralize the amine, followed by a soap and water wash.

  • Dispose: Seal all cleanup materials in a secondary container labeled "Hazardous Debris - Organic Amine."

Waste Disposal[2][5][6][11]
  • Classification: Organic Waste (Non-Halogenated, unless halogenated solvents were used).

  • Segregation: Keep separate from strong acids to prevent exothermic neutralization in the waste drum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 418904, 2-Azaspiro[4.4]nonane. Retrieved from [Link]

    • Rationale: Provides baseline toxicity d
  • Rationale: Used as a functional analog for the benzyl-amine/alcohol moiety to estimate irrit
  • Rationale: General protocols for handling lipophilic organic bases.
  • Rationale: Confirms the classification of related spiro-benzyl intermediates as research chemicals requiring standard PPE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.